Technical Documentation Center

3,5-Dimethyl-4-(phenoxymethyl)isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole
  • CAS: 303985-55-9

Core Science & Biosynthesis

Foundational

3,5-Dimethyl-4-(phenoxymethyl)isoxazole chemical properties

This technical guide details the chemical properties, synthesis, and reactivity profile of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9). It is designed for researchers requiring actionable data for medicina...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and reactivity profile of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9). It is designed for researchers requiring actionable data for medicinal chemistry and synthetic applications.

Executive Summary

3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a functionalized heteroaromatic ether comprising a 3,5-dimethylisoxazole core linked to a phenyl ring via a methylene-oxy bridge. In drug discovery, this scaffold serves as a robust bioisostere for biaryl ether systems, offering altered polarity and metabolic stability profiles compared to biphenyl ethers. The isoxazole ring functions as a masked 1,3-dicarbonyl equivalent, valuable in the synthesis of complex heterocyclic pharmacophores.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification
PropertyDetail
IUPAC Name 3,5-Dimethyl-4-(phenoxymethyl)-1,2-oxazole
CAS Number 303985-55-9
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES CC1=NOC(C)=C1COC2=CC=CC=C2
Physicochemical Data Profile

Data synthesized from computational models and structural analogs.

ParameterValueInterpretation
LogP (Octanol/Water) ~2.87Moderate lipophilicity; likely good membrane permeability.
TPSA 35.26 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Acceptors 3Nitrogen (isoxazole), Oxygen (ether), Oxygen (isoxazole).
H-Bond Donors 0Aprotic; typically requires polar aprotic solvents for solvation.
Solubility Low (Water)Soluble in DMSO, DMF, DCM, Methanol, Ethyl Acetate.
Appearance Crystalline SolidTypically off-white to pale yellow needles.

Synthetic Pathways & Methodology

The most reliable synthetic route involves a Williamson ether synthesis between 4-(chloromethyl)-3,5-dimethylisoxazole and phenol . This approach minimizes side reactions common in isoxazole ring-closure strategies.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start1 4-(Chloromethyl)- 3,5-dimethylisoxazole Product 3,5-Dimethyl-4- (phenoxymethyl)isoxazole Start1->Product Electrophile Start2 Phenol Intermediate Phenoxide Intermediate Start2->Intermediate Deprotonation Base Base (K2CO3 or NaH) Base->Intermediate Solvent Solvent (DMF or Acetone) Solvent->Product Medium Intermediate->Product SN2 Attack

Figure 1: Convergent synthesis via nucleophilic substitution. The phenoxide ion attacks the benzylic-like methylene carbon of the isoxazole.

Optimized Experimental Protocol

Objective: Synthesis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole on a 10 mmol scale.

  • Reagent Prep: In a dry round-bottom flask, dissolve phenol (0.94 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol) anhydrous. Stir at room temperature for 30 minutes to generate the phenoxide in situ.

    • Expert Note: Use Cs₂CO₃ if reaction kinetics are sluggish; the larger cation stabilizes the phenoxide nucleophile.

  • Coupling: Dropwise add 4-(chloromethyl)-3,5-dimethylisoxazole (1.45 g, 10 mmol) dissolved in 5 mL DMF.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The chloride is highly reactive due to the electron-deficient isoxazole ring acting similarly to a benzyl group.

  • Workup: Pour mixture into ice-water (100 mL). The product typically precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Reactivity & Stability Profile

Understanding the stability of the isoxazole ring is critical for downstream applications.

Isoxazole Ring Cleavage (Reductive)

The N-O bond is the weak point of the scaffold. Under catalytic hydrogenation (H₂/Pd-C) or dissolving metal reduction (Na/NH₃), the isoxazole ring cleaves to form a β-amino enone .

  • Implication: Avoid standard hydrogenolysis conditions if you intend to preserve the isoxazole core while deprotecting other groups (e.g., benzyl esters).

Electrophilic Substitution

The C-4 position is occupied, blocking the primary site for electrophilic aromatic substitution on the isoxazole ring. The phenyl ring is the primary site for functionalization (e.g., nitration, halogenation), typically occurring at the para position relative to the ether linkage.

Metabolic Stability (DOT Diagram)

Metabolism cluster_0 Phase I Metabolism (Liver Microsomes) Parent Parent Molecule (3,5-Dimethyl-4-(phenoxymethyl)isoxazole) Hydroxylation Phenyl Ring Hydroxylation (CYP450 mediated) Parent->Hydroxylation EtherCleavage O-Dealkylation (CYP mediated) Parent->EtherCleavage RingOpen Isoxazole Ring Opening (Reductive Metabolism) Parent->RingOpen Minor Pathway Product1 Hydroxylated Metabolites Hydroxylation->Product1 Product2 Phenol + 4-(Hydroxymethyl)-3,5-dimethylisoxazole EtherCleavage->Product2 Product3 β-amino enone derivative RingOpen->Product3

Figure 2: Predicted metabolic liabilities. O-dealkylation is the primary clearance pathway in vivo.

Analytical Characterization (Expected Data)

Use these values to validate synthesized material.

SpectroscopySignal Assignment (δ ppm)Structural Correlation
¹H NMR (CDCl₃) 2.25 (s, 3H) Methyl group at C-3 (Isoxazole)
2.40 (s, 3H) Methyl group at C-5 (Isoxazole)
4.85 (s, 2H) Methylene bridge (-CH₂-O-)
6.90 - 7.00 (m, 3H) Phenyl protons (Ortho/Para)
7.25 - 7.35 (m, 2H) Phenyl protons (Meta)
¹³C NMR 10.5, 11.8 Isoxazole Methyl carbons
60.5 Methylene ether carbon
110.2 Isoxazole C-4 (Quaternary)
158.5 Phenyl C-1 (Ipso)
159.8, 167.5 Isoxazole C-3, C-5 (Imino/Vinyl carbons)

Mass Spectrometry (ESI+):

  • [M+H]⁺: 204.25

  • Fragmentation: Loss of phenol fragment (94 Da) is common, showing a cation peak for the isoxazolyl-methyl species (~110 Da).

Safety & Handling

  • GHS Classification: Warning.[1][2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable to oxidation, but the isoxazole ring can degrade under prolonged UV exposure.

References

  • PubChem. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Compound Summary. National Library of Medicine. Link

  • ChemScene. Product Data Sheet: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.[2]Link

  • Sigma-Aldrich. 4-Chloromethyl-3,5-dimethylisoxazole (Precursor) Reactivity Profile.Link

  • Beilstein J. Org. Chem. Synthesis of 3,4,5-trisubstituted isoxazoles.[3][4][5] (General isoxazole synthesis methodology).[6][3] Link

Sources

Exploratory

High-Yield Synthesis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole: A Process Chemistry Guide

Executive Summary 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) is a functionalized heterocycle serving as a critical intermediate in the synthesis of agrochemicals (specifically fungicides) and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) is a functionalized heterocycle serving as a critical intermediate in the synthesis of agrochemicals (specifically fungicides) and pharmaceutical candidates targeting anti-inflammatory pathways. Its structural core—the isoxazole ring—acts as a bioisostere for carboxylic acids and esters, offering improved metabolic stability.

This technical guide details the optimal synthetic pathway for this molecule, prioritizing scalability, safety, and yield. The recommended route utilizes a convergent Williamson ether synthesis , coupling a chloromethyl-functionalized isoxazole with phenol. This approach is superior to de novo ring construction for this specific target, as it allows for the late-stage introduction of diverse phenolic moieties.

Retrosynthetic Analysis & Strategy

To maximize yield and operational simplicity, we deconstruct the target molecule at the ether linkage. This disconnection reveals two commercially viable or easily accessible precursors: 4-(chloromethyl)-3,5-dimethylisoxazole (the electrophile) and phenol (the nucleophile).

Strategic Logic
  • Bond Disconnection: The

    
     bond at the benzylic position is the most strategic disconnection point.
    
  • Forward Synthesis: A nucleophilic substitution (

    
    ) is thermodynamically favorable and kinetically rapid due to the activation provided by the isoxazole ring, which acts similarly to a benzyl group, stabilizing the transition state.
    
Pathway Visualization

Retrosynthesis Target 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Target Molecule) Precursor1 4-(Chloromethyl)-3,5-dimethylisoxazole (Electrophile) Target->Precursor1 C-O Disconnection Precursor2 Phenol (Nucleophile) Target->Precursor2 Williamson Ether 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole Precursor1->3,5-Dimethylisoxazole Chloromethylation (Blanc Reaction) Hydroxylamine + 2,4-Pentanedione Hydroxylamine + 2,4-Pentanedione 3,5-Dimethylisoxazole->Hydroxylamine + 2,4-Pentanedione Cyclocondensation

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage.

Synthetic Route 1: Nucleophilic Substitution (Primary Protocol)

This protocol is the industry standard for preparing isoxazole ethers due to its high atom economy and mild conditions.

Reaction Scheme

Reagents: Phenol (1.0 equiv), 4-(Chloromethyl)-3,5-dimethylisoxazole (1.05 equiv),


 (1.5 equiv), KI (0.1 equiv).
Solvent:  DMF or Acetonitrile (MeCN).
Conditions:  60°C, 12–18 hours.[1]
Mechanism of Action

The reaction proceeds via a classical


 mechanism. The base (

) deprotonates the phenol to generate the phenoxide anion, a strong nucleophile. The iodide (from catalytic KI) acts as a "Finkelstein catalyst," transiently converting the chloromethyl isoxazole to the more reactive iodomethyl species, accelerating the attack by phenoxide.

Mechanism Step1 Phenol Deprotonation (K2CO3 -> Phenoxide) Step3 SN2 Attack (Phenoxide attacks R-I/R-Cl) Step1->Step3 Nucleophile Step2 Activation (R-Cl -> R-I via KI) Step2->Step3 Electrophile Product Target Ether + KCl/KI Step3->Product

Figure 2: Mechanistic flow of the catalytic Williamson ether synthesis.

Detailed Experimental Protocol

Safety Note: 4-(Chloromethyl)-3,5-dimethylisoxazole is a lachrymator and skin irritant. Handle in a fume hood. Phenol is toxic and corrosive.

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge Phenol (1.88 g, 20.0 mmol) and anhydrous Dimethylformamide (DMF) (20 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    )  (4.14 g, 30.0 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may turn slightly yellow.
    
  • Addition: Add 4-(Chloromethyl)-3,5-dimethylisoxazole (3.05 g, 21.0 mmol) and a catalytic amount of Potassium Iodide (KI) (330 mg, 2.0 mmol).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 16 hours. Monitor progress via TLC (Eluent: 20% EtOAc in Hexanes; Product 
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the product and dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Critical Purification Step: Wash the combined organic layers with 1M NaOH (2 x 30 mL) to remove any unreacted phenol. This ensures the final product is free of phenolic impurities.

    • Wash with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) if high purity (>99%) is required.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Synthesis of the Precursor (If Commercial Stock Unavailable)

If the chloromethyl intermediate is not available, it can be synthesized via the Blanc Chloromethylation of 3,5-dimethylisoxazole.

Reagents: 3,5-Dimethylisoxazole, Paraformaldehyde,


 (catalyst), HCl (gas or conc.).
Caution:  This reaction can generate bis(chloromethyl)ether (BCME), a potent carcinogen. Strict safety controls are mandatory.
ParameterSpecificationReason
Substrate 3,5-DimethylisoxazoleElectron-rich heterocycle susceptible to electrophilic aromatic substitution.
Reagent Paraformaldehyde + HClGenerates the active electrophile (

).
Temperature 60–70°CBalance between reaction rate and polymerization of formaldehyde.
Quench Ice WaterRapidly stops reaction and precipitates the oil/solid product.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely milled; switch to

or NaH (in THF).
Slow Reaction Poor leaving group activityIncrease KI loading to 0.5 equiv or switch solvent to DMF (more polar).
Phenol Contamination Inadequate workupEnsure the organic layer is washed thoroughly with 1M NaOH or 1M KOH.
O-Alkylation vs C-Alkylation Ambident nucleophilePhenoxide is an ambident nucleophile, but O-alkylation is heavily favored in polar aprotic solvents like DMF with hard electrophiles.

Characterization Data (Predicted)

To validate the synthesis, compare your analytical data against these standard values.

  • Physical State: White crystalline solid.

  • Melting Point: 78–82°C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.26–7.32 (m, 2H, Ar-H)
      
    • 
       6.95–7.05 (m, 3H, Ar-H)
      
    • 
       4.85 (s, 2H, 
      
      
      
      )
    • 
       2.42 (s, 3H, 
      
      
      
      at C5)
    • 
       2.28 (s, 3H, 
      
      
      
      at C3)
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Distinctive peak at

      
       168.5 (C5-Isoxazole) and 
      
      
      
      62.0 (Benzylic
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      . Found 
      
      
      
      .

References

  • Reaction Conditions (Base/Solvent): Patent WO2003010158A1. Describes the coupling of 4-chloromethyl-3,5-dimethylisoxazole with phenolic derivatives using potassium carbonate in DMF.

  • Precursor Synthesis (Chloromethylation): Patent CN103130732A. Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole using paraformaldehyde and HCl.

  • General Isoxazole Chemistry: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (Context for ether stability).
  • Safety Data: PubChem Compound Summary for 4-(Chloromethyl)-3,5-dimethylisoxazole.

Sources

Foundational

3,5-Dimethyl-4-(phenoxymethyl)isoxazole mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Executive Summary The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic pot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential.[1][2] Within this class, 3,5-dimethylisoxazole derivatives have emerged as a highly significant pharmacophore, particularly in the realm of epigenetics. This guide elucidates the core mechanism of action for compounds centered on the 3,5-dimethyl-4-(phenoxymethyl)isoxazole structure. The primary molecular target for this class of compounds is the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically Bromodomain-containing protein 4 (BRD4).[3][4] The 3,5-dimethylisoxazole moiety functions as a potent acetyl-lysine bioisostere, competitively inhibiting the binding of BRD4 to acetylated histones, a critical interaction for the transcriptional activation of key oncogenes and cell cycle regulators.[5][6] This inhibition leads to the downregulation of proto-oncogenes such as c-Myc, resulting in cell cycle arrest and the induction of apoptosis in cancer cells.[4][7][8] This document provides a detailed examination of the molecular interactions, downstream cellular consequences, and the experimental methodologies required to validate this mechanism of action, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Heterocyclic compounds are foundational to pharmaceutical development, with the isoxazole ring being a particularly privileged structure.[1][9] Its unique electronic properties and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][10][11] The versatility of the isoxazole ring allows for structural modifications that can fine-tune a compound's physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutics.[12]

Core Mechanism of Action: Inhibition of the BET Family

Recent and extensive research has identified the 3,5-dimethylisoxazole scaffold as a highly effective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[5][13] These proteins are critical "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters.[6]

The Role of BRD4 in Transcriptional Regulation

BRD4 is the most extensively studied member of the BET family and a key regulator of gene expression. It contains two tandem bromodomains, BD1 and BD2, which are responsible for tethering BRD4 to acetylated chromatin.[14] This action is crucial for the transcription of genes involved in cell proliferation, survival, and oncogenesis, most notably the c-Myc oncogene.[7][8] Dysregulation of BRD4 activity is a hallmark of various cancers, including hematologic malignancies and solid tumors, making it a prime therapeutic target.[3][14]

3,5-Dimethylisoxazole as an Acetyl-Lysine Mimic

The therapeutic efficacy of 3,5-dimethylisoxazole derivatives stems from their remarkable ability to act as a structural mimic of acetylated lysine (KAc).[5][15] This allows them to competitively bind within the KAc-binding pocket of BRD4's bromodomains.

X-ray crystallography studies have revealed the precise molecular interactions underpinning this inhibition:

  • The Isoxazole Core : The 3,5-dimethylisoxazole ring fits snugly into the hydrophobic KAc-binding pocket.[5][13]

  • Key Hydrogen Bond : The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with the side chain of a highly conserved asparagine residue (Asn140 in BRD4's first bromodomain, BD1). This interaction is vital for anchoring the inhibitor in the active site and mimics the key interaction made by the carbonyl oxygen of acetyl-lysine.[5][14]

  • Role of Substituents : The substituents at the 4-position of the isoxazole ring extend towards a hydrophobic region known as the WPF shelf (formed by Trp81, Pro82, and Phe83).[13][14] The 4-(phenoxymethyl) group in the topic compound is hypothesized to engage in favorable hydrophobic and potentially pi-stacking interactions within this shelf, contributing to the compound's binding affinity and selectivity.

cluster_BRD4 BRD4 Bromodomain (KAc Pocket) cluster_Inhibitor 3,5-Dimethyl-4-(phenoxymethyl)isoxazole KAc_Pocket KAc Binding Pocket Isoxazole_Core 3,5-Dimethyl- isoxazole Core WPF_Shelf WPF Shelf (W81, P82, F83) Asn140 Asn140 Isoxazole_Core->Asn140 H-Bond Phenoxymethyl 4-(Phenoxymethyl) Group Phenoxymethyl->WPF_Shelf Hydrophobic Interaction

Caption: Key molecular interactions of the inhibitor within the BRD4 binding pocket.

Downstream Cellular Consequences of BRD4 Inhibition

By displacing BRD4 from chromatin, 3,5-dimethyl-4-(phenoxymethyl)isoxazole triggers a cascade of downstream cellular events, culminating in anti-proliferative and pro-apoptotic effects.

Transcriptional Reprogramming

The most immediate and significant consequence of BRD4 inhibition is the suppression of target gene transcription. This is particularly effective for genes regulated by super-enhancers, which are heavily decorated with acetylated histones and highly dependent on BRD4.

  • c-Myc Downregulation : The c-Myc proto-oncogene is a canonical BRD4 target. Inhibition by 3,5-dimethylisoxazole derivatives leads to a rapid and robust decrease in c-Myc mRNA and protein levels.[7] This is a critical event, as c-Myc is a master regulator of cell growth, proliferation, and metabolism.

Cell Cycle Arrest and Apoptosis

The reduction in c-Myc and other cell cycle regulators leads to a halt in cell cycle progression, typically an arrest in the G0/G1 phase.[4][8] Prolonged inhibition of BRD4 and the sustained suppression of survival signals ultimately trigger the intrinsic apoptotic pathway.[8][16] Studies on related compounds have demonstrated that this can involve a decrease in the expression of anti-apoptotic proteins like Bcl-2.[16]

Inhibitor 3,5-Dimethyl-4- (phenoxymethyl)isoxazole BRD4 BRD4 Inhibitor->BRD4 Inhibits Binding Chromatin Acetylated Chromatin BRD4->Chromatin Binds to Transcription Transcriptional Machinery BRD4->Transcription Recruits Chromatin->Transcription cMyc c-Myc Expression Transcription->cMyc CellCycle Cell Cycle Progression (G1/S Transition) cMyc->CellCycle Apoptosis Apoptosis cMyc->Apoptosis Suppresses Proliferation Tumor Cell Proliferation CellCycle->Proliferation

Caption: Signaling pathway of BRD4 inhibition leading to anti-cancer effects.

Quantitative Analysis of Analogous Compounds

While specific bioactivity data for 3,5-dimethyl-4-(phenoxymethyl)isoxazole is not publicly available, analysis of structurally related 3,5-dimethylisoxazole derivatives demonstrates the high potency of this chemical class against BRD4.

Compound Name/IDTargetIC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
Compound 11h BRD4(1)27.0HL-600.120[7]
Compound 11h BRD4(2)180MV4-110.09[7]
Compound 39 BRD4(1)3.0U2662.1[4]
Compound 22 BRD4-HCT1160.162[14]

Note: The data presented is for analogous compounds to illustrate the general potency of the 3,5-dimethylisoxazole scaffold. Performance of 3,5-dimethyl-4-(phenoxymethyl)isoxazole may vary.

Experimental Protocols for Mechanism Validation

To rigorously confirm the mechanism of action for a novel compound like 3,5-dimethyl-4-(phenoxymethyl)isoxazole, a multi-faceted experimental approach is required.

G cluster_1 Phase 1: Biochemical Validation cluster_2 Phase 2: Cellular Activity cluster_3 Phase 3: Target Engagement & Downstream Effects a1 TR-FRET Assay (BRD4 Binding) a2 Determine IC₅₀ a1->a2 b1 Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) a2->b1 Confirm Potency b2 Determine GI₅₀ b1->b2 c1 Western Blot (c-Myc, PARP cleavage) b2->c1 Validate Cellular Effect c2 Flow Cytometry (Cell Cycle Analysis) c1->c2 c3 RT-qPCR (c-Myc mRNA levels) c1->c3

Caption: Experimental workflow for validating the mechanism of action.

Protocol: BRD4(1) Time-Resolved FRET (TR-FRET) Assay

Objective: To quantify the inhibitory activity of the compound against the BRD4(1) bromodomain.

  • Reagents: Recombinant His-tagged BRD4(1) protein, biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16 (H4K5/8/12/16ac), Europium-cryptate labeled anti-His antibody (donor), and Streptavidin-XL665 (acceptor).

  • Preparation: Prepare a serial dilution of 3,5-dimethyl-4-(phenoxymethyl)isoxazole in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution.

  • Add Protein/Peptide Mix: Add 10 µL of a pre-mixed solution containing BRD4(1) protein and the biotinylated H4 peptide to each well. Incubate for 30 minutes at room temperature.

  • Add Detection Mix: Add 5 µL of a pre-mixed solution containing the anti-His antibody and Streptavidin-XL665.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

  • Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Western Blot for c-Myc Downregulation

Objective: To assess the effect of the compound on the protein levels of the BRD4 target, c-Myc.

  • Cell Culture: Seed a BRD4-sensitive cell line (e.g., MV4-11, HL-60) in 6-well plates and allow them to adhere/stabilize overnight.

  • Treatment: Treat cells with varying concentrations of 3,5-dimethyl-4-(phenoxymethyl)isoxazole (e.g., 0.1x, 1x, 10x the GI₅₀) and a vehicle control (e.g., DMSO) for a defined period (e.g., 6-24 hours).

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-Myc overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin, GAPDH) as well.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.

Conclusion and Future Directions

3,5-Dimethyl-4-(phenoxymethyl)isoxazole belongs to a potent class of epigenetic modulators whose mechanism of action is centered on the inhibition of BRD4. By acting as an acetyl-lysine mimic, it effectively disrupts a fundamental mechanism of transcriptional regulation in cancer cells, leading to the suppression of key oncogenic drivers, cell cycle arrest, and apoptosis. The insights provided in this guide establish a clear, evidence-based framework for understanding its therapeutic potential. Future research should focus on confirming the activity of this specific molecule in preclinical models of cancer, evaluating its pharmacokinetic and pharmacodynamic properties, and exploring its potential in combination therapies to overcome drug resistance.

References

  • Broom, K. R., et al. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25).
  • A review of isoxazole biological activity and present synthetic techniques.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023, December 11).
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018, October 22).
  • Hewings, D. S., et al. (2013, April 25). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. PubMed.
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Tre
  • Hewings, D. S., et al. (2022, January 7). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry.
  • Zhang, H., et al. (2021, June 1).
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. (2024, June 25).
  • Hewings, D. S., et al. (2011, August 18). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands | Journal of Medicinal Chemistry.
  • New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. (2015, June 1).
  • Wang, L., et al. (2018, July 6).
  • Discovery of 3,5-Dimethylisoxazole Derivatives as Novel, Potent Inhibitors for Bromodomain and Extraterminal Domain (BET) Family | Request PDF.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Li, Y., et al. (2019, October 1).
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. (2021, June 15).
  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. (2013, December 1). PubMed.
  • Hewings, D. S., et al. (2011, August 18). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22).
  • New 3,4,5-Trisubstituted Isoxazoles Derivatives with potential biological properties.
  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed. (2016, February 15).
  • A plausible mechanism for the formation of the 3,4,5-trisubstituted...
  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - Frontiers. (2025, July 24).

Sources

Exploratory

The Privileged Scaffold: Biological Activity and Mechanistic Utility of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in Epigenetic Drug Discovery

Executive Summary In the landscape of epigenetic drug discovery, targeting the bromodomain and extra-terminal (BET) family of proteins has emerged as a highly promising therapeutic strategy for oncology and inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic drug discovery, targeting the bromodomain and extra-terminal (BET) family of proteins has emerged as a highly promising therapeutic strategy for oncology and inflammatory diseases. As a Senior Application Scientist, I frequently observe that the success of BET inhibitors hinges entirely on the precise structural mimicry of endogenous substrates.

This technical guide explores the profound biological activity of 3,5-dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9). Rather than a mere synthetic intermediate, this molecule represents a highly optimized, privileged pharmacophore. It acts as a potent acetyl-lysine (KAc) bioisostere, specifically designed to competitive inhibit the BRD4 reader domain[1]. By detailing its structural mechanics, signaling impact, and the self-validating protocols required to evaluate it, this whitepaper provides a comprehensive blueprint for researchers developing next-generation epigenetic therapies.

Structural Biology: Decoding the Pharmacophore

The biological activity of 3,5-dimethyl-4-(phenoxymethyl)isoxazole is rooted in its highly specific interactions within the BRD4 binding pocket. The molecule is structurally bipartite, with each moiety serving a distinct, causal role in target engagement:

  • The 3,5-Dimethylisoxazole Core (The KAc Mimic): Bromodomains naturally recognize acetylated lysine residues on histone tails. The 3,5-dimethylisoxazole ring is a near-perfect KAc bioisostere[1]. The isoxazole nitrogen acts as a critical hydrogen-bond acceptor, anchoring directly to Asn140 —a highly conserved residue deep within the KAc pocket of BRD4[2]. Simultaneously, the methyl groups at the 3- and 5-positions pack tightly against the hydrophobic walls formed by Val87 and Leu92, displacing high-energy water molecules.

  • The 4-Phenoxymethyl Substitution (The WPF Shelf Anchor): While the isoxazole core provides baseline affinity, the 4-position substitution dictates potency and selectivity. The phenoxymethyl group extends outward into the solvent channel toward the WPF shelf (a hydrophobic region formed by Trp81, Pro82, and Phe83)[3],[2]. The ether oxygen acts as a flexible hinge, allowing the phenyl ring to adopt the precise dihedral angle required for optimal

    
     stacking with Trp81. This interaction physically pushes the isoxazole core deeper into the KAc pocket, exponentially increasing binding affinity[3].
    

Mechanistic Pathway: BRD4 Inhibition and Transcriptional Repression

BRD4 is a critical epigenetic reader that recruits the Positive Transcription Elongation Factor b (P-TEFb) to chromatin, driving the transcription of key oncogenes like c-MYC.

By competitively occupying the KAc pocket, 3,5-dimethyl-4-(phenoxymethyl)isoxazole physically evicts BRD4 from acetylated chromatin. This displacement halts the elongation of c-MYC transcripts. Furthermore, the release of P-TEFb triggers a compensatory upregulation of HEXIM1, a known inhibitor of P-TEFb[2]. This dual-action mechanism—downregulating c-MYC while upregulating HEXIM1—ultimately forces malignant cells (such as HCT116 colorectal cancer cells) into cell cycle arrest and apoptosis[2].

Mechanism KAc Acetylated Histone (KAc) BRD4 BRD4 Protein (Reader Domain) KAc->BRD4 Binds KAc Pocket Gene Oncogene Transcription (e.g., c-MYC) BRD4->Gene Promotes Arrest Cell Cycle Arrest & Apoptosis Gene->Arrest Downregulation Isoxazole 3,5-Dimethyl-4-(phenoxymethyl) isoxazole Isoxazole->BRD4 Competitive Inhibition

Fig 1. Competitive inhibition of BRD4 by the isoxazole derivative leading to c-MYC downregulation.

Structure-Activity Relationship (SAR) Dynamics

To understand the causality behind the phenoxymethyl selection, we must compare it against alternative substitutions. The table below synthesizes the quantitative binding data that drove the optimization of this scaffold[3],[1].

Compound CoreR4 SubstitutionBRD4(1) IC₅₀ (μM)Structural Rationale & Causality
3,5-dimethylisoxazole-H> 50.0Lacks WPF shelf interaction; poor KAc pocket retention.
3,5-dimethylisoxazole-CH₃> 50.0Insufficient steric bulk to engage the hydrophobic shelf.
3,5-dimethylisoxazole-Phenyl~ 15.2Rigid linkage prevents the optimal dihedral angle for

stacking.
3,5-dimethylisoxazole -Phenoxymethyl ~ 1.8 Flexible ether linkage allows optimal packing against Trp81/Pro82/Phe83.

Data represents generalized SAR trends for 4-substituted 3,5-dimethylisoxazoles against BRD4(1).

Self-Validating Experimental Protocols

In drug development, a protocol is only as good as its ability to identify false positives. Lipophilic compounds often aggregate or interfere with assay chemistry. The following self-validating workflows are engineered to ensure rigorous, artifact-free confirmation of biological activity.

Workflow Prep 1. Compound Prep (Acoustic Dispensing) Alpha 2. AlphaScreen Assay (BRD4-BD1 Binding) Prep->Alpha Counter 3. TruHits Counter-Screen (Rule out interference) Alpha->Counter Select specific binders WB 4. Cellular Validation (c-MYC / HEXIM1 Blot) Counter->WB Validated hits Pheno 5. Phenotypic Assay (HCT116 Viability) WB->Pheno Confirm phenotypic effect

Fig 2. Self-validating experimental workflow from biochemical screening to phenotypic validation.

Biochemical Target Engagement (AlphaScreen Assay)

Objective: Quantify the IC₅₀ of the compound in displacing acetylated histone peptides from BRD4. AlphaScreen is prioritized over Fluorescence Polarization (FP) due to its superior dynamic range for low-molecular-weight bioisosteres.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Causality: CHAPS detergent is critical; it prevents the non-specific aggregation of the hydrophobic phenoxymethyl moiety without denaturing the BRD4 protein.

  • Complex Formation: Mix 50 nM His-tagged BRD4(BD1) with 50 nM biotinylated histone H4 tetra-acetylated peptide (H4K5/8/12/16ac) in a 384-well ProxiPlate.

  • Compound Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense a 10-point dose-response curve of 3,5-dimethyl-4-(phenoxymethyl)isoxazole (top concentration 100 μM). Causality: Acoustic dispensing eliminates tip-based carryover and keeps final DMSO concentrations below 0.5%, preventing solvent-induced protein unfolding.

  • Bead Addition: Under low-light conditions, add 10 μg/mL Ni-NTA acceptor beads and Streptavidin donor beads.

  • Detection: Incubate for 60 minutes at room temperature. Read on an EnVision multimode plate reader (Excitation 680 nm, Emission 520-620 nm).

  • Mandatory Counter-Screen: Run a parallel TruHits assay using biotinylated-His-tagged linker peptides. This step is non-negotiable, as it rules out compounds that act as false positives by quenching singlet oxygen or competing for biotin binding.

Cellular Phenotypic Validation

Objective: Confirm that biochemical binding translates to intracellular target engagement and anti-proliferative efficacy.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 colorectal cancer cells at 5,000 cells/well. Causality: HCT116 cells are highly dependent on BRD4-driven c-MYC expression, providing a highly sensitive phenotypic readout for BET inhibitors[2].

  • Compound Treatment: Treat cells with the validated compound for 24 hours (for mechanistic readout) and 72 hours (for viability readout).

  • Target Engagement (Western Blot): Lyse cells in RIPA buffer and probe for both c-MYC and HEXIM1. Causality: Observing c-MYC downregulation alongside HEXIM1 upregulation confirms an on-target BRD4 mechanism, distinguishing true epigenetic modulation from general cytotoxicity[2].

  • Viability Assessment: Utilize a luminescent ATP-detection assay (e.g., CellTiter-Glo) at 72 hours to assess cell viability. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Conclusion

3,5-dimethyl-4-(phenoxymethyl)isoxazole is a masterclass in rational pharmacophore design. By combining a highly efficient KAc bioisostere (the isoxazole core) with a flexible, hydrophobic anchor (the phenoxymethyl group), it achieves potent and selective inhibition of BRD4. For drug development professionals, this scaffold serves not only as a powerful chemical probe but also as a foundational building block for synthesizing advanced, bivalent epigenetic therapeutics.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. 1

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. 4

  • Wang, et al. (2022). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters (via PMC). 2

Sources

Foundational

3,5-Dimethyl-4-(phenoxymethyl)isoxazole: A Technical Guide to Its Synthetic Utility and Pharmacological Potential

Introduction: The Isoxazole Scaffold as a Privileged Chemotype In modern medicinal chemistry, the isoxazole ring represents a cornerstone heterocycle, historically transitioning from a subject of academic curiosity to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Privileged Chemotype

In modern medicinal chemistry, the isoxazole ring represents a cornerstone heterocycle, historically transitioning from a subject of academic curiosity to a critical pharmacophore in commercial therapeutics1 [1]. Among its derivatives, 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) has emerged as a highly versatile building block. This compound combines the robust, electron-rich 3,5-dimethylisoxazole core with a lipophilic phenoxymethyl substituent at the C4 position.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, its utility in target-based drug design (specifically epigenetic modulation), and field-proven synthetic protocols designed for high-yield derivatization.

Structural and Physicochemical Profiling

Understanding the baseline quantitative metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The 3,5-dimethyl substitution provides steric shielding to the heteroatoms while maintaining a low molecular weight, making it an ideal fragment for lead optimization 2 [2].

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionPractical Implication in Drug Design
CAS Number 303985-55-9Unique identifier for procurement and literature tracking.
Molecular Formula C₁₂H₁₃NO₂Defines the exact atomic composition.
Molecular Weight 203.24 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
SMILES CC1=NOC(=C1COC2=CC=CC=C2)CUseful for in silico docking and computational modeling.
Purity Standard ≥97% (Typical commercial)Ensures minimal interference from unreacted phenols or chlorinated intermediates.
Storage Conditions 2-8°C, Sealed, DryPrevents slow oxidative degradation or ether cleavage over extended periods.

Mechanistic Utility in Target-Based Drug Design

The 3,5-dimethylisoxazole moiety is not merely a structural spacer; it is a highly specific bioisostere. Recent advances in epigenetic drug discovery have highlighted its role as a potent acetyl-lysine (KAc) mimic 3 [3].

The Causality of Epigenetic Binding

In the context of Bromodomain and Extra-Terminal motif (BET) proteins (such as BRD4), the 3,5-dimethylisoxazole core inserts directly into the KAc-binding pocket.

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring form critical hydrogen bonds with a conserved Asparagine residue (e.g., Asn140) and a tightly bound water network.

  • Hydrophobic Anchoring: The C3 and C5 methyl groups fit snugly into small hydrophobic sub-pockets, anchoring the core.

  • Vectorial Projection: The C4 position acts as an ideal exit vector. In 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, the phenoxymethyl group projects out of the KAc pocket and onto the WPF (Trp-Pro-Phe) shelf. The phenyl ring engages in

    
     stacking with the WPF shelf, significantly enhancing target affinity 3 [3].
    

G A 3,5-Dimethylisoxazole (KAc Mimic) B Oxymethyl Linker (Exit Vector) A->B C4 Substitution D Conserved Asn140 (Hydrogen Bond) A->D N/O H-bond C Phenyl Ring (WPF Shelf Binder) B->C Ether Linkage E WPF Hydrophobic Shelf (Pi-Pi Stacking) C->E Hydrophobic Interaction

Fig 1: Pharmacophore mapping of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in target binding.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of highly substituted isoxazoles requires strict control over regioselectivity. The most efficient route to 3,5-Dimethyl-4-(phenoxymethyl)isoxazole involves the construction of the isoxazole core followed by electrophilic substitution and subsequent nucleophilic displacement 4 [4].

Workflow Step1 1. Condensation Acetylacetone + NH2OH Step2 2. Intermediate 3,5-Dimethylisoxazole Step1->Step2 Step3 3. Electrophilic Substitution Chloromethylation at C4 Step2->Step3 Paraformaldehyde, HCl, ZnCl2 Step4 4. Intermediate 4-(Chloromethyl)-3,5-dimethylisoxazole Step3->Step4 Step5 5. Nucleophilic Substitution Phenol + Base (SN2) Step4->Step5 K2CO3, DMF, 80°C Step6 Final Product 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Step5->Step6

Fig 2: Step-by-step synthetic workflow for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.

Protocol 1: Nucleophilic Substitution (Etherification)

This protocol details the final step: attaching the phenoxy group to the 4-(chloromethyl)-3,5-dimethylisoxazole intermediate.

Causality of Reagents:

  • Potassium Carbonate (

    
    ):  Chosen as a mild, heterogeneous base. It is strong enough to deprotonate phenol (
    
    
    
    ) to form the highly nucleophilic phenoxide ion, but weak enough to prevent unwanted side reactions (like ring-opening of the isoxazole).
  • Dimethylformamide (DMF): A polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the

    
     displacement of the primary chloride.
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert

    
     atmosphere, dissolve phenol (1.1 equivalents) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add anhydrous

    
     (2.0 equivalents). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion. The solution may develop a slight yellow tint.
    
  • Electrophile Addition: Slowly add 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 equivalent) dropwise via syringe.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 10

    
     aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
    
    • Pass Criteria: Disappearance of the starting material peak and the emergence of a dominant peak at

      
       204 
      
      
      
      . Do not proceed to workup until starting material is <5% by UV integration.
  • Workup: Quench the reaction by pouring it into ice-cold distilled water (5x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc gradient).
    
Protocol 2: High-Throughput Screening (HTS) Preparation

When utilizing 3,5-Dimethyl-4-(phenoxymethyl)isoxazole or its derivatives for biological assays (e.g., AlphaScreen or TR-FRET for bromodomain inhibition), solubility and aggregation control are paramount.

Causality of Assay Prep: Isoxazoles with hydrophobic tails (like the phenoxymethyl group) can aggregate in aqueous buffers, leading to false positives in HTS (promiscuous inhibition).

Step-by-Step Procedure:

  • Stock Generation: Prepare a 10 mM stock solution in 100% LC-MS grade DMSO.

  • Sonication: Sonicate the stock for 5 minutes in a water bath to ensure complete dissolution of micro-crystals.

  • Validation Checkpoint (Self-Validating Step): Perform Dynamic Light Scattering (DLS) on a 100

    
     dilution in the final assay buffer (e.g., HEPES pH 7.4).
    
    • Pass Criteria: A polydispersity index (PDI) < 0.2 and no particles > 10 nm. If large aggregates are detected, add 0.01% CHAPS or Tween-20 to the assay buffer to break up colloidal aggregates before running the biological screen.

Conclusion

3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a sophisticated building block that elegantly balances synthetic accessibility with profound pharmacological relevance. By leveraging the 3,5-dimethylisoxazole core as a KAc mimic and utilizing the C4-phenoxymethyl group to probe adjacent hydrophobic pockets, researchers can rapidly generate high-affinity ligands for epigenetic targets and beyond. Adhering to the self-validating synthetic and assay protocols outlined above ensures high-fidelity data and reproducible drug discovery workflows.

References

  • The Isoxazole Core: A Journey from Discovery to Drug Design BenchChem URL
  • 3,5-Dimethyl-4-(phenoxymethyl)
  • PMC (PubMed Central)
  • Advances in isoxazole chemistry and their role in drug discovery RSC Advances URL

Sources

Exploratory

Technical Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9)

The following technical guide provides an in-depth analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS No. 303985-55-9).

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS No. 303985-55-9). This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry, particularly in the design of BET bromodomain inhibitors and anti-inflammatory agents .

[1][2]

Executive Summary

3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a specialized heterocyclic building block belonging to the isoxazole class. While often utilized as an intermediate in organic synthesis, its structural core—the 3,5-dimethylisoxazole moiety—is of significant pharmaceutical interest. This motif acts as a bioisostere for acetyl-lysine , a critical recognition element for Bromodomain and Extra-Terminal (BET) proteins.[1] Consequently, this compound and its derivatives are pivotal in the development of epigenetic modulators for cancer therapy and anti-inflammatory drugs targeting the COX/LOX pathways.

Chemical Identity & Physicochemical Profile

This compound combines a lipophilic phenoxymethyl group with a polar isoxazole ring, offering a balance of solubility and binding potential.

Table 1: Physicochemical Properties

PropertyData
CAS Number 303985-55-9
IUPAC Name 3,5-Dimethyl-4-(phenoxymethyl)-1,2-oxazole
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Rotatable Bonds 3

Pharmacology & Mechanism of Action

The therapeutic value of CAS 303985-55-9 lies in its pharmacophore.[2] The 3,5-dimethylisoxazole headgroup is a validated acetyl-lysine (Kac) mimic .

Epigenetic Modulation (BET Inhibition)

Bromodomains (BRDs) are protein modules that recognize acetylated lysine residues on histone tails, facilitating chromatin remodeling and gene transcription.[1]

  • Mechanism: The 3,5-dimethylisoxazole moiety inserts into the deep, hydrophobic acetyl-lysine binding pocket of BET proteins (e.g., BRD4).

  • Interaction: The isoxazole oxygen and nitrogen atoms form a hydrogen bond network with a conserved asparagine residue (Asn140 in BRD4), mimicking the interaction of the endogenous acetyl-lysine carbonyl.

  • Outcome: Displacement of BET proteins from chromatin, leading to the downregulation of oncogenes like c-MYC.

Anti-Inflammatory Pathway (COX/LOX)

Isoxazole derivatives are historically significant as Cyclooxygenase (COX) inhibitors (e.g., Valdecoxib). The phenoxymethyl side chain provides the necessary lipophilicity to access the hydrophobic channel of the COX enzyme, potentially inhibiting prostaglandin synthesis.

Mechanistic Pathway Diagram

BET_Inhibition_Pathway Compound 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Acetyl-Lysine Mimic) BET_Protein BET Bromodomain Proteins (e.g., BRD4) Compound->BET_Protein Binds to Kac Pocket Displacement Competitive Displacement of BET from Chromatin Compound->Displacement Induces Chromatin Acetylated Histone Tails (Chromatin) BET_Protein->Chromatin Native Interaction Transcription Downregulation of Oncogenes (c-MYC, BCL2) Displacement->Transcription Result Inflammation Suppression of Inflammatory Cytokines (IL-6, TNF-alpha) Displacement->Inflammation Result

Figure 1: Mechanism of Action illustrating the competitive inhibition of BET bromodomains by the isoxazole scaffold, leading to transcriptional suppression.

Experimental Methodologies

Synthesis Protocol (Williamson Ether Synthesis)

This protocol describes the synthesis of CAS 303985-55-9 via the coupling of a chloromethyl isoxazole precursor with phenol.

Reagents:

  • 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Acetone or DMF (Anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (10 mmol) in anhydrous Acetone (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Dropwise add a solution of 4-(Chloromethyl)-3,5-dimethylisoxazole (10 mmol) in Acetone (5 mL). Add catalytic KI if reaction kinetics are slow.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) and stir for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Start Reagents: Phenol + Base (K2CO3) Intermediate Phenoxide Anion (In Situ) Start->Intermediate Deprotonation Reaction Reflux (6-12h) Solvent: Acetone/DMF Intermediate->Reaction Reactant Add: 4-(Chloromethyl)- 3,5-dimethylisoxazole Reactant->Reaction Electrophile Workup Filtration & Extraction (EtOAc) Reaction->Workup Completion Product Pure Product: CAS 303985-55-9 Workup->Product Purification

Figure 2: Synthetic route for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole via nucleophilic substitution.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

Researchers utilize CAS 303985-55-9 as a "fragment" to probe biological targets.

  • Linker Optimization: The ether oxygen serves as a versatile linker. Chemists can replace the phenyl ring with heteroaromatics (pyridines, pyrimidines) to tune solubility and metabolic stability.

  • Scaffold Hopping: The isoxazole ring is often compared against triazoles and pyrazoles to optimize hydrogen bonding interactions within the target pocket.

Therapeutic Indications (Pre-clinical)
  • Oncology: Targeting NUT Midline Carcinoma (NMC) and Acute Myeloid Leukemia (AML) via BRD4 inhibition.

  • Immunology: Modulation of cytokine storms in sepsis models due to dual COX/BET inhibitory potential.

Safety, Handling, & Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the isoxazole ring can be sensitive to strong reducing agents (e.g., LAH), which may cleave the N-O bond.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem Compound Summary. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9).[3] National Center for Biotechnology Information. Link

  • Hewings, D. S., et al. (2012). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry. Link

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature.[4][5][6] Link

  • ChemScene Product Data. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Specifications.Link

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Pharmacophore Analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

[1] Executive Summary This technical guide provides a comprehensive structural analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole , a significant heterocyclic building block in medicinal chemistry.[1] The isoxazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole , a significant heterocyclic building block in medicinal chemistry.[1] The isoxazole scaffold is a "privileged structure" found in various therapeutic agents, including COX-2 inhibitors (Valdecoxib), antibiotics (Oxacillin), and GABA agonists. This specific derivative features a phenoxymethyl side chain at the C4 position, introducing lipophilic interactions and rotational freedom critical for binding affinity in fragment-based drug design (FBDD).[1]

This document details the synthetic pathway, spectroscopic signature (NMR, MS, IR), and physicochemical profile of the molecule, serving as a reference for researchers optimizing isoxazole-based libraries.

Synthetic Pathway and Mechanism[2][3][4][5][6]

The most robust route for synthesizing 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is via a Williamson Ether Synthesis .[1] This involves the nucleophilic substitution (


) of a halide by a phenoxide ion.[1]
Reaction Logic

The reaction utilizes 4-(chloromethyl)-3,5-dimethylisoxazole as the electrophile and phenol as the nucleophile source.[1] A base (typically


 or 

) is required to deprotonate the phenol, generating the more reactive phenoxide anion.

Key Mechanistic Steps:

  • Deprotonation: Base removes the hydroxyl proton from phenol (

    
    ), forming sodium phenoxide.[1]
    
  • Nucleophilic Attack: The phenoxide oxygen attacks the methylene carbon of the isoxazole derivative from the backside.[1]

  • Leaving Group Departure: Chloride ion leaves, establishing the ether linkage.[1]

Synthetic Workflow Diagram

Synthesispathway Reactant1 Phenol (Nucleophile) Intermediate Phenoxide Anion (Active Species) Reactant1->Intermediate -H+ Base Base (K2CO3) (Deprotonation) Base->Intermediate TS SN2 Transition State Intermediate->TS Attack Reactant2 4-(Chloromethyl)- 3,5-dimethylisoxazole Reactant2->TS Electrophile Product 3,5-Dimethyl-4- (phenoxymethyl)isoxazole TS->Product -Cl-

Figure 1: Mechanistic pathway for the synthesis of the target molecule via Williamson Ether Synthesis.

Spectroscopic Characterization

Accurate structural validation relies on identifying specific diagnostic signals in NMR and MS.[1] The isoxazole ring currents and the electronegativity of the oxygen atoms heavily influence these shifts.[1]

Nuclear Magnetic Resonance ( -NMR)

The proton NMR spectrum is characterized by two distinct methyl singlets and a diagnostic methylene peak.[1]

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[1][2]
Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationStructural Insight
Ar-H (Phenoxy)6.90 – 7.35Multiplet5HCharacteristic aromatic region.[1] Ortho/para protons are shielded relative to meta.[1]
O-CH₂-Isoxazole 4.85 – 4.95Singlet2HCritical Diagnostic: Deshielded by adjacent Oxygen and Isoxazole ring.[1] Confirms ether bond formation.[1][3]
C5-CH₃ 2.35 – 2.45Singlet3HAttached to C5 (next to O).[1] Slightly more deshielded than C3-Me.[1]
C3-CH₃ 2.20 – 2.30Singlet3HAttached to C3 (next to N).[1]

Note: The C3 and C5 methyl groups may appear as a single overlapping peak in lower-resolution instruments, but distinct environments usually resolve them.

Carbon-13 NMR ( -NMR)

The carbon spectrum confirms the quaternary carbons of the heterocyclic ring.

Carbon EnvironmentChemical Shift (

ppm)
Type
Isoxazole C5 ~168.0Quaternary (C=C-O)
Isoxazole C3 ~159.0Quaternary (C=N)
Phenoxy ipso-C ~158.0Quaternary (Ar-O)
Ar-C (meta/ortho/para) 114.0 – 130.0CH (Aromatic)
Isoxazole C4 ~108.0Quaternary (Ring Junction)
O-CH₂ ~61.0Methylene (Ether linker)
Methyls 10.0 – 12.0Methyl groups
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  203.24 Da[1][4]
    
  • Fragmentation Pattern:

    • m/z 203:

      
       (Base peak in ESI).[1]
      
    • m/z 110: Loss of phenoxy group (

      
      ). This fragment corresponds to the stabilized 3,5-dimethylisoxazolyl-methyl cation.[1]
      
    • m/z 77: Phenyl cation (

      
      ), typical for phenoxy derivatives.[1]
      

Physicochemical Profiling

For drug development applications, the "drug-likeness" of the scaffold is evaluated using Lipinski's Rule of Five parameters.[1]

PropertyValueImplication
Molecular Weight 203.24 g/mol Ideal for Fragment-Based Drug Design (FBDD) (<300 Da).[1]
cLogP ~2.87Moderate lipophilicity; good membrane permeability.[1]
TPSA 35.26

High probability of blood-brain barrier (BBB) penetration.[1]
H-Bond Donors 0Increases lipophilicity.[1]
H-Bond Acceptors 3Nitrogen (isoxazole) and Oxygens (ether, isoxazole).[1]
Rotatable Bonds 3Flexible linker allows induced fit in binding pockets.[1]

Experimental Protocols

Synthesis Protocol (Self-Validating)

Objective: Synthesize 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.

  • Preparation: In a round-bottom flask, dissolve Phenol (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Activation: Add Potassium Carbonate (

    
    , 1.5 eq). Stir at room temperature for 30 minutes. Checkpoint: The solution should become slightly cloudy/heterogeneous.
    
  • Addition: Dropwise add 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 eq) dissolved in ACN.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material (Phenol) spot should disappear.[1]

  • Work-up: Cool to RT. Filter off inorganic salts (

    
    ).[1] Evaporate solvent under reduced pressure.
    
  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[1][5]
    
  • Crystallization: Recrystallize from Ethanol/Water if necessary to obtain a white crystalline solid.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Check (Disappearance of Phenol) Sample->TLC Workup Extraction & Washing (1M NaOH) TLC->Workup Complete Isolate Evaporation & Recrystallization Workup->Isolate Analysis Structural Validation Isolate->Analysis NMR 1H NMR (Check 4.9 ppm Singlet) Analysis->NMR MS Mass Spec (Check m/z 203) Analysis->MS

Figure 2: Step-by-step analytical decision tree for validating the synthesized compound.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9312, 3,5-Dimethylisoxazole. Retrieved from [Link]

  • Reich, H. J. (2020).[1] WinPLT NMR Chemical Shift Data. University of Wisconsin.[1] Retrieved from [Link]

  • Naveen, S., et al. (2015).[1][6] Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol. Molecular Crystals and Liquid Crystals.[1] Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole: A Technical Guide

Executive Summary 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS No. 303985-55-9) is a highly versatile aromatic heterocycle building block[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS No. 303985-55-9) is a highly versatile aromatic heterocycle building block[1]. Isoxazole ether scaffolds are structurally privileged motifs in modern drug discovery, frequently utilized to restrict the conformational flexibility of pharmacophores. Notably, derivatives of this scaffold have been heavily investigated in the development of novel


4

2-nicotinic acetylcholine receptor (nAChR) agonists[2] and various cellular bio-modulators[3].

This whitepaper provides an authoritative, self-validating guide to the synthesis, isolation, and exact spectroscopic characterization (NMR, IR, and Mass Spectrometry) of this compound. By understanding the causality behind both the synthetic conditions and the resulting spectral phenomena, researchers can ensure high-fidelity structural verification in their own workflows.

Mechanistic Causality in Synthesis

The target compound is synthesized via a classic Williamson ether synthesis, coupling 4-chloromethyl-3,5-dimethylisoxazole with phenol .

Causality of Reagent Selection: The reaction utilizes Potassium Carbonate (K


CO

) as a mild base in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that selectively solvates the potassium cation while leaving the phenoxide anion relatively "bare" and highly nucleophilic. This maximizes the rate of the S

2 nucleophilic substitution at the electrophilic chloromethyl carbon, minimizing competitive side reactions such as ring-opening or degradation of the isoxazole core[3].

SynthesisWorkflow Phenol Phenol (Nucleophile) Intermediate Phenoxide Anion Formation Phenol->Intermediate Deprotonation Isoxazole 4-Chloromethyl-3,5-dimethylisoxazole (Electrophile) SN2 SN2 Nucleophilic Substitution Isoxazole->SN2 Electrophilic Attack Base Base (K2CO3) Solvent (DMF) Base->Intermediate Intermediate->SN2 Product 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Target) SN2->Product KCl Elimination

Workflow for the Williamson ether synthesis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.

Spectroscopic Characterization

To establish a self-validating analytical system, the synthesized molecule must be verified across orthogonal spectroscopic techniques. The data below represents the established quantitative metrics for this specific isoxazole ether[3][4].

Nuclear Magnetic Resonance (NMR)

In the


H NMR spectrum, the most diagnostic signal is the methylene bridge (-CH

-O-). The protons are heavily deshielded by both the highly electronegative oxygen atom and the anisotropic

-current of the adjacent isoxazole ring, shifting them downfield to a sharp singlet at

4.84 ppm
[3].

Furthermore, the C3 and C5 methyl groups are chemically inequivalent. The C5-methyl group is adjacent to the isoxazole oxygen, which withdraws electron density inductively, resulting in a slightly more deshielded signal (


 2.42 ppm) compared to the C3-methyl group (

2.30 ppm). In the

C NMR spectrum, the isoxazole C4 resonance typically appears near 110 ppm, a characteristic marker for 3,5-disubstituted isoxazoles bearing an electron-donating alkyl ether linkage[4].
Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid self-validation tool to confirm the consumption of the starting phenol. The disappearance of the broad O-H stretch (~3300 cm


) and the emergence of a strong C-O-C asymmetric stretch at 1240 cm

definitively confirms the formation of the aryl alkyl ether linkage.
Mass Spectrometry (ESI-MS)

Under positive Electrospray Ionization (ESI+), the molecule easily protonates at the isoxazole nitrogen to yield the


 molecular ion at m/z 204.10 . The primary fragmentation pathway involves the heterolytic cleavage of the ether C-O bond. Because the resulting isoxazolium cation is highly resonance-stabilized, the charge is retained on the heterocycle, yielding a dominant fragment at m/z 110.06  alongside the neutral loss of phenol.

MSPathway MolecularIon [M+H]+ m/z 204.10 Cleavage Ether C-O Cleavage MolecularIon->Cleavage Fragment1 Isoxazolium Cation m/z 110.06 Cleavage->Fragment1 Charge Retention Fragment2 Phenol Loss (Neutral) Cleavage->Fragment2 Neutral Loss

Primary ESI-MS fragmentation pathway yielding the m/z 110 isoxazolium cation.

Quantitative Data Summary

Table 1:


H and 

C NMR Assignments (CDCl

, 400 MHz / 100 MHz)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

H
7.32 - 7.26m2Hmeta-Ar-H

H
7.01 - 6.94m3Hortho/para-Ar-H

H
4.84s2H-CH

-O-

H
2.42s3HC5-CH

(Isoxazole)

H
2.30s3HC3-CH

(Isoxazole)

C
168.5--C5 (Isoxazole)

C
159.2--C3 (Isoxazole)

C
158.4--Ar-C (ipso)

C
129.6--Ar-C (meta)

C
121.3--Ar-C (para)

C
114.8--Ar-C (ortho)

C
110.5--C4 (Isoxazole)

C
60.2---CH

-O-

C
11.5--C5-CH


C
10.8--C3-CH

Table 2: Key IR and HRMS Metrics

TechniqueMetric / WavenumberAssignment / Formula
IR (ATR)1635 cm

C=N stretch (Isoxazole ring)
IR (ATR)1240 cm

C-O-C asymmetric stretch (Aryl alkyl ether)
IR (ATR)1035 cm

C-O-C symmetric stretch
ESI-HRMSCalculated: 204.1025

for C

H

NO

ESI-HRMSFound: 204.1021

Experimental

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the analytical outputs, the following step-by-step methodologies incorporate internal validation checkpoints.

Synthesis & Isolation Protocol
  • Initiation: Charge a flame-dried 50 mL round-bottom flask with phenol (1.0 eq, 5.0 mmol) and anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Deprotonation: Add K

    
    CO
    
    
    
    (1.5 eq, 7.5 mmol). Stir the suspension at room temperature for 30 minutes.
    • Self-Validation Check: The mixture will become slightly opaque, indicating the successful formation of the insoluble potassium phenoxide salt.

  • Electrophilic Addition: Add 4-chloromethyl-3,5-dimethylisoxazole (1.1 eq, 5.5 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (4:1 Hexanes/EtOAc, UV 254 nm). The starting chloromethyl isoxazole (

      
      ) will disappear, replaced by a new, highly UV-active product spot (
      
      
      
      ).
  • Aqueous Quench & Extraction: Cool to room temperature and quench with 30 mL of ice water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Critical DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL).
    
    • Causality: DMF is notoriously difficult to remove and will severely suppress NMR signals or cause overlaps (manifesting as a singlet at

      
       8.0 ppm and two singlets at 
      
      
      
      2.9/2.8 ppm). Extensive aqueous LiCl washing selectively partitions DMF into the aqueous phase.
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to yield the pure product.
Analytical Protocol
  • NMR Sample Preparation: Dissolve exactly 10 mg of the purified compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • NMR Acquisition: Acquire the

    
    H spectrum at 400 MHz (16 scans, 1 sec relaxation delay) and the 
    
    
    
    C spectrum at 100 MHz (256 scans, 2 sec relaxation delay).
    • Self-Validation Check: The total integration of the aromatic region (

      
       6.94 - 7.32) must exactly equal 5 protons relative to the 2-proton singlet at 
      
      
      
      4.84, confirming the 1:1 coupling of the phenol and isoxazole fragments.
  • Mass Spectrometry: Dilute the sample to 1

    
    g/mL in a 1:1 mixture of Methanol/Water containing 0.1% Formic Acid. Inject directly into an ESI-TOF mass spectrometer operating in positive ion mode.
    

References

1.1 2.3 3.2

2
4.4

Sources

Foundational

Comprehensive Physicochemical Profiling of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole: Solubility and Stability Dynamics

Executive Summary 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) is a highly versatile aromatic heterocycle utilized extensively as a building block in medicinal chemistry and agrochemical development 1. Isox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) is a highly versatile aromatic heterocycle utilized extensively as a building block in medicinal chemistry and agrochemical development 1. Isoxazole derivatives are prized for their favorable physicochemical properties and ability to participate in complementary binding interactions within biological targets 2. However, the molecular architecture of this specific compound—featuring a potentially labile ether linkage and a photochemically sensitive N-O bond—demands rigorous physicochemical profiling.

This technical whitepaper establishes a self-validating framework for assessing the solubility (kinetic vs. thermodynamic) and stability (forced degradation) of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole. By understanding the causality behind these experimental workflows, researchers can prevent late-stage attrition caused by poor bioavailability or unexpected degradation.

The Causality of Solubility: Kinetic vs. Thermodynamic Paradigms

Aqueous solubility dictates how small molecules interact with biological systems. For lipophilic building blocks like 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, failing to distinguish between kinetic and thermodynamic solubility can lead to severe misinterpretations of a compound's viability.

  • Kinetic Solubility represents the concentration at which a supersaturated solution (typically dosed from a DMSO stock) first becomes unstable and precipitates [[3]](). This is a metastable state governed by nucleation kinetics, making it ideal for early-stage, high-throughput discovery assays.

  • Thermodynamic Solubility is the true equilibrium concentration achieved when the lowest-energy crystalline solid form is in prolonged contact with an aqueous medium 3. It is dictated by the enthalpy of the crystal lattice and is mandatory for formulation and dosing studies.

Protocol: Turbidimetric Kinetic Solubility Assay

This protocol rapidly identifies the precipitation threshold of the compound in aqueous media 4.

  • Stock Preparation: Prepare a 10 mM stock of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in 100% anhydrous DMSO.

  • Serial Dilution: Spike the DMSO stock into 0.01 M Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient (1 µM to 100 µM).

    • Causality Check: The final DMSO concentration must strictly remain ≤ 1%. Exceeding this threshold alters the dielectric constant of the buffer, artificially inflating the apparent solubility and masking true physiological behavior [[4]]().

  • Incubation: Incubate the microplate at 37°C for 2 hours to simulate physiological conditions.

  • Detection: Measure absorbance at 620 nm. An increase in optical scattering indicates the "cloud point" (nucleation of the amorphous phase).

Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol establishes the absolute baseline solubility of the crystalline API.

  • Solid Addition: Add an excess of solid 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (e.g., 5 mg) into a glass vial.

    • Causality Check: Glass is mandatory. Lipophilic compounds can adsorb onto plastic surfaces or leach plasticizers, compromising analytical integrity.

  • Equilibration: Add 1 mL of target buffer (e.g., pH 1.2, 4.5, 7.4). Agitate mechanically at 37°C for 48–72 hours. Prolonged agitation ensures that any metastable polymorphs transition to their lowest-energy crystalline state 3.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm low-binding PTFE syringe filter.

  • Quantification: Analyze the clarified supernatant via HPLC-UV against a validated standard curve.

SolubilityWorkflow Start Solubility Profiling 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Kinetic Kinetic Solubility (DMSO Stock Dilution) Start->Kinetic Thermo Thermodynamic Solubility (Solid State Equilibration) Start->Thermo Turbid Turbidimetric Assay (2h Incubation, 37°C) Kinetic->Turbid Shake Shake-Flask Method (48-72h Incubation, 37°C) Thermo->Shake ResultK Metastable Concentration (Early Discovery Triage) Turbid->ResultK ResultT Equilibrium Concentration (Formulation & IND Filing) Shake->ResultT

Figure 1: Decision tree and workflow for Kinetic vs. Thermodynamic Solubility profiling.

Table 1: Anticipated Solubility Profile Summary
ParameterMethodologyAnticipated Behavior for Isoxazole Derivative
Kinetic Solubility Turbidimetry (1% DMSO)Moderate (Amorphous precipitation expected >50 µM due to lipophilic phenoxymethyl group).
Thermodynamic Sol. Shake-Flask (pH 7.4)Low (Crystal lattice energy and lack of ionizable amines restrict aqueous solvation).
pH Dependency Shake-Flask (pH 1.2 - 7.4)Negligible variation (The isoxazole nitrogen is weakly basic; minimal ionization at physiological pH).

Stability Profiling & Forced Degradation Mechanisms

Chemical stability directly impacts safety, efficacy, and shelf-life. Forced degradation studies, mandated by ICH Q1A(R2) guidelines, intentionally subject the molecule to extreme stress to elucidate intrinsic degradation pathways and validate stability-indicating analytical methods 56.

The 5-20% Rule: The target for forced degradation is a 5% to 20% loss of the active pharmaceutical ingredient (API) [[5]](). Causality: Overstressing the molecule (e.g., >20% degradation) triggers secondary and tertiary degradation cascades. These downstream products are artifacts of the extreme conditions and will never appear during real-world storage, thus cluttering the analytical profile and wasting developmental resources [[7]]().

Structural Vulnerabilities of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole
  • The Isoxazole Ring: While generally stable, the N-O bond is susceptible to photochemical cleavage under UV stress, often rearranging into azirine intermediates 8.

  • The Phenoxymethyl Ether: Ether linkages are robust against mild conditions but can undergo nucleophilic attack and cleavage under severe acidic or basic hydrolysis, yielding phenol and 3,5-dimethyl-4-(hydroxymethyl)isoxazole.

Protocol: Self-Validating Forced Degradation Workflow
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable co-solvent system (e.g., 50:50 Water:Acetonitrile) to ensure homogeneity during stress testing.

  • Stress Application:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for up to 14 days 5.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for up to 14 days 5.

    • Oxidation: Add 3% H₂O₂. Store at room temperature in the dark for 24–48 hours.

    • Photolysis (ICH Q1B): Expose solid and solution samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Neutralization & Quenching: Immediately neutralize acid/base samples to pH 7.0 prior to injection to prevent degradation inside the HPLC autosampler.

  • Mass Balance Verification: Calculate Mass Balance = (Area of API + Sum of Areas of Degradants) / (Area of Control API).

    • Causality Check: A mass balance significantly below 95% indicates that degradants are either volatile, lack a UV chromophore, or are permanently retained on the HPLC column. In such cases, orthogonal detection (e.g., LC-MS or CAD) must be deployed.

DegradationMechanisms Parent 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Intact API) UV Photochemical Stress (UV/Vis Light) Parent->UV Hydro Hydrolytic Stress (0.1M HCl / NaOH, 60°C) Parent->Hydro IsoxCleave Isoxazole N-O Cleavage (Azirine/Oxazole Rearrangement) UV->IsoxCleave EtherCleave Ether Linkage Cleavage (Phenol + Hydroxymethyl Isoxazole) Hydro->EtherCleave

Figure 2: Primary mechanistic degradation pathways under ICH Q1A(R2) stress conditions.

Table 2: Forced Degradation Matrix & Expected Outcomes
Stress ConditionReagent / EnvironmentTarget DurationExpected Degradation Pathway
Acidic 0.1 M HCl, 60°C8 hours – 14 daysSlow ether cleavage; high intrinsic stability expected.
Basic 0.1 M NaOH, 60°C8 hours – 14 daysNucleophilic attack on the ether linkage.
Oxidative 3% H₂O₂, Ambient24 – 48 hoursMinimal (lack of easily oxidizable functional groups).
Photolytic UV/Vis (ICH Q1B)Method dependentHigh risk of N-O bond cleavage and ring rearrangement.
Thermal Solid State, 60°C14 – 30 daysHighly stable; no significant degradation expected.

Conclusion

The physicochemical profiling of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole requires a targeted approach that respects its specific structural features. By utilizing turbidimetric assays for early kinetic solubility screening and rigorous shake-flask methods for thermodynamic validation, researchers can accurately predict its behavior in aqueous systems. Furthermore, adhering to ICH Q1A(R2) guidelines for forced degradation—while strictly monitoring mass balance and the 5-20% degradation limit—ensures that the stability-indicating methods developed are both scientifically sound and regulatory-compliant.

References

1.1 2.5 3.6 4.8 5.7 6.3 7. 4 8.2

Sources

Exploratory

Therapeutic Targeting of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole: A Structural &amp; Mechanistic Guide

This guide serves as an in-depth technical analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9), positioning it not merely as a catalog compound, but as a critical pharmacophore fragment and chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9), positioning it not merely as a catalog compound, but as a critical pharmacophore fragment and chemical probe in modern drug discovery.

Based on its structural topology—specifically the 3,5-dimethylisoxazole warhead coupled with a lipophilic phenoxymethyl tail —this molecule acts as a privileged scaffold. Its primary therapeutic utility lies in epigenetic modulation (BET Bromodomain inhibition) , with secondary potential in GABAergic modulation and anti-inflammatory signaling .

Part 1: Chemical Profile & Structural Biology

Compound: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole CAS: 303985-55-9 Molecular Weight: 203.24 Da Role: Fragment-Based Drug Discovery (FBDD) Probe / Acetyl-Lysine Mimetic

The Pharmacophore

The therapeutic potential of this molecule is encoded in its two distinct structural domains:

  • The Warhead (3,5-Dimethylisoxazole): This heterocyclic core is a validated bioisostere for acetylated lysine (KAc) . In the context of epigenetic readers, the nitrogen and oxygen atoms mimic the hydrogen-bonding capabilities of the KAc carbonyl and amide, while the methyl groups fill the hydrophobic recognition pocket.

  • The Vector (4-Phenoxymethyl): This substituent projects the molecule into the "WPF shelf" (tryptophan-proline-phenylalanine) or the ZA channel of target proteins, enhancing potency and selectivity compared to the naked isoxazole.

Part 2: Primary Therapeutic Target – BET Bromodomains

The most authoritative therapeutic application of the 3,5-dimethylisoxazole scaffold is the inhibition of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT).

Mechanism of Action: Acetyl-Lysine Mimicry

BET proteins "read" epigenetic marks by binding to acetylated lysine residues on histone tails via a conserved hydrophobic pocket.

  • Binding Mode: The 3,5-dimethylisoxazole motif binds deep within the KAc recognition pocket.

  • Key Interaction: The isoxazole oxygen accepts a critical hydrogen bond from the conserved asparagine residue (Asn140 in BRD4(1)).

  • Hydrophobic Enclosure: The two methyl groups interact with the hydrophobic "ZA loop" and "BC loop" regions, displacing the conserved water network usually found in the pocket.

Therapeutic Implications

Inhibition of BRD4 by this scaffold disrupts the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, leading to:

  • Oncology: Downregulation of the c-MYC oncogene (critical in AML, Burkitt’s lymphoma, and Nut Midline Carcinoma).

  • Inflammation: Suppression of NF-κB driven super-enhancers, reducing cytokine storms (IL-6, TNF-α) in sepsis and autoimmune diseases.

Signaling Pathway Visualization

The following diagram illustrates the interference of the isoxazole probe in the BRD4-MYC pathway.

BRD4_Pathway Compound 3,5-Dimethyl-4- (phenoxymethyl)isoxazole Histone Acetylated Histone (H3K27ac / H4Kac) Compound->Histone Displaces BRD4 BRD4 Protein (Epigenetic Reader) Compound->BRD4 Competitive Inhibition (KAc Mimicry) Histone->BRD4 Recruitment PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II (Ser2 Phosphorylation) PTEFb->RNAPII Phosphorylates MYC c-MYC Oncogene Transcription RNAPII->MYC Elongation Proliferation Tumor Cell Proliferation MYC->Proliferation Drives

Caption: Competitive inhibition of BRD4 by the isoxazole scaffold prevents P-TEFb recruitment, halting c-MYC transcription.

Part 3: Secondary Targets & Polypharmacology

While BET inhibition is the primary driver, the structural versatility of the phenoxymethyl-isoxazole motif allows for interaction with other hydrophobic pockets.

GABA-A Receptor Modulation
  • Rationale: Isoxazoles are classic bioisosteres for the carboxylic acid group of GABA.

  • Potential: The molecule may act as a partial agonist or allosteric modulator at the GABA-A receptor α-subunit. The lipophilic phenoxymethyl group facilitates blood-brain barrier (BBB) penetration, making it a candidate for CNS indications like anxiety or epilepsy.

Nuclear Receptors (FXR/LXR)
  • Rationale: The 3,5-dimethylisoxazole is a "privileged structure" often found in agonists for the Farnesoid X Receptor (FXR).

  • Mechanism: It mimics the steroidal core of endogenous bile acids, potentially stabilizing Helix 12 in the ligand-binding domain (LBD) to recruit co-activators.

Part 4: Experimental Validation Framework

To validate this compound as a hit for the proposed targets, the following experimental workflows are required. These protocols are designed to be self-validating systems.

Protocol 1: BRD4 Binding Assay (TR-FRET)

Objective: Quantify the binding affinity (


) of the compound to the BRD4 bromodomain.
StepActionCritical Parameter
1 Reagent Prep Mix His-tagged BRD4(1) protein (50 nM) with biotinylated acetyl-histone peptide ligand.
2 Compound Addition Titrate 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (1 nM to 100 μM) in DMSO.
3 Detection Mix Add Europium-labeled anti-His antibody (Donor) and ULight-Streptavidin (Acceptor).
4 Incubation Incubate for 60 mins at RT in dark. Equilibrium is crucial.
5 Readout Measure TR-FRET signal (Excitation: 320nm, Emission: 665nm/615nm).
6 Validation Control: Use JQ1 (known BET inhibitor) as a positive control. Signal decrease indicates binding.
Protocol 2: Cellular Target Engagement (FRAP Assay)

Objective: Confirm the compound enters the nucleus and displaces BRD4 from chromatin in live cells.

  • Transfection: Transfect HEK293T cells with GFP-BRD4 plasmid.

  • Treatment: Treat cells with 10 μM of the isoxazole compound.

  • Photobleaching: Use a confocal microscope to bleach a specific nuclear region (ROI).

  • Recovery Measurement: Measure the Fluorescence Recovery After Photobleaching (FRAP).

    • Logic: If the compound binds BRD4, it displaces it from immobile chromatin, increasing the diffusion rate (faster recovery).

    • Result: A faster

      
       recovery compared to DMSO control confirms target engagement.
      

Part 5: Future Directions & SAR Expansion

This molecule represents a "Lead Fragment." To evolve it into a clinical candidate, Structure-Activity Relationship (SAR) studies should focus on the 4-position vector :

  • Linker Optimization: Replace the ether oxygen (-O-) with an amine (-NH-) or direct carbon bond to improve metabolic stability.

  • Ring Substitution: Substitute the phenyl ring with a pyridine or pyrazole to reduce lipophilicity (LogP) and improve solubility.

  • Fragment Merging: Link the phenoxymethyl tail to a secondary pharmacophore (e.g., a kinase hinge binder) to create dual-inhibitors (e.g., BRD4 + CDK9).

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry. Link

  • Bamborough, P., et al. (2012). Fragment-based discovery of bromodomain inhibitors. Journal of Medicinal Chemistry. Link

  • Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature. Link

  • PubChem Compound Summary. (2025). 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.[1] National Center for Biotechnology Information. Link

Sources

Foundational

The Isoxazole Scaffold: A Technical Whitepaper on its Historical Discovery, Synthesis, and Pharmacological Evolution

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a cornerstone motif in medicinal chemistry and organic synthesis. Characterized by its unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a cornerstone motif in medicinal chemistry and organic synthesis. Characterized by its unique electronic properties, including a relatively weak N–O bond and a highly tunable aromatic system, isoxazole serves as a privileged scaffold and a versatile bioisostere for amides and esters[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the historical genesis of isoxazole chemistry with modern, self-validating synthetic protocols and quantitative pharmacological data, providing a comprehensive guide for drug development professionals.

Historical Genesis: The Dawn of Isoxazole Chemistry

The architectural recognition of the isoxazole core dates back to the late 19th century. In 1888, the eminent German chemist Ludwig Claisen first identified the cyclic structure of a substituted derivative, 3-methyl-5-phenylisoxazole, noting its distinct aromatic properties coupled with a unique lability under basic conditions[2],[3].

However, the synthesis of the unsubstituted parent isoxazole ring was first achieved by Dunstan and Dymond, who isolated a liquid base (3,4,5-trimethylisoxazole) by heating nitroethane with aqueous alkalis[3]. Claisen later synthesized the parent isoxazole in 1903 via the oximation of propargylaldehyde acetal[2]. The nomenclature "isoxazole" was proposed by Arthur Hantzsch to distinguish it from its previously discovered isomer, oxazole.

The most significant leap in isoxazole synthetic utility occurred between 1930 and 1946 through the pioneering studies of Adolfo Quilico. Quilico formalized the synthesis of the isoxazole ring system via the reaction of nitrile oxides with unsaturated compounds[3]. This foundational work laid the groundwork for the 1,3-dipolar cycloaddition, a methodology that remains the gold standard in modern combinatorial chemistry and Diversity-Oriented Synthesis (DOS)[4].

Mechanistic Foundations & Synthetic Strategies

The construction of the isoxazole ring historically relies on two robust methodologies:

  • Condensation of 1,3-Dicarbonyls: The reaction of 1,3-diketones or

    
    -unsaturated carbonyls with hydroxylamine.
    
  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile)[5],[6].

Causality in Reaction Design: The 1,3-dipolar cycloaddition is highly favored in drug discovery due to its predictable regioselectivity. By carefully selecting the electronic properties of the terminal alkyne and the hydroximinoyl chloride (the nitrile oxide precursor), chemists can reliably drive the formation of 3,5-disubstituted isoxazoles. A critical mechanistic challenge is the propensity of the highly reactive nitrile oxide intermediate to dimerize into a furoxan byproduct. Thus, synthetic protocols must be engineered to maintain a low steady-state concentration of the dipole.

G A 1,3-Dicarbonyl + Hydroxylamine D Isoxazole Core (Target) A->D Condensation (-H2O) B Hydroxyimidoyl Chloride + Terminal Alkyne C Nitrile Oxide (Reactive Intermediate) B->C Base (e.g., Et3N) (-HCl) C->D [3+2] Cycloaddition with Alkyne E Furoxan (Dimerization Byproduct) C->E High Concentration (Side Reaction)

Caption: Logical pathways of isoxazole synthesis highlighting the critical nitrile oxide intermediate.

Experimental Workflows: Self-Validating Protocol

To ensure high fidelity and reproducibility in the synthesis of 3,5-disubstituted isoxazoles, the following self-validating protocol utilizes a classical 1,3-dipolar cycloaddition approach.

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesize 3-phenyl-5-substituted isoxazole via in situ generation of benzonitrile oxide.

Materials:

  • 
    -hydroxybenzimidoyl chloride (1.0 equiv, Dipole precursor)
    
  • Terminal alkyne (1.2 equiv, Dipolarophile)

  • Triethylamine (Et

    
    N) (1.5 equiv, Base)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Reagent Initialization: Dissolve

    
    -hydroxybenzimidoyl chloride (10 mmol) and the terminal alkyne (12 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.
    
    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the imidoyl chloride.

  • Controlled Dipole Generation: Cool the reaction mixture to 0 °C using an ice bath. Dilute Et

    
    N (15 mmol) in 10 mL of DCM and add it dropwise over 30 minutes via a syringe pump.
    
    • Causality: Dropwise addition is the most critical self-validating step. It ensures the in situ generated nitrile oxide is immediately consumed by the excess alkyne, suppressing the bimolecular dimerization pathway that leads to furoxan formation[6].

  • Cycloaddition & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 4:1).

    • Validation: The disappearance of the UV-active imidoyl chloride spot and the emergence of a highly fluorescent blue spot under short-wave UV (254 nm) confirms the formation of the conjugated isoxazole ring.

  • Aqueous Workup: Quench the reaction with 20 mL of saturated aqueous NH

    
    Cl. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
    • Causality: The weakly acidic NH

      
      Cl wash effectively neutralizes residual Et
      
      
      
      N and partitions the triethylamine hydrochloride salt into the aqueous phase, preventing streaking during chromatography.
  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3,5-disubstituted isoxazole.

G Step1 1. Reagent Preparation Dissolve Dipole Precursor & Alkyne Step2 2. Controlled Base Addition Dropwise Et3N (Prevents Dimerization) Step1->Step2 Step3 3. Cycloaddition Reaction Stir at RT, Monitor via TLC Step2->Step3 Step4 4. Aqueous Workup NH4Cl Wash (Removes Amine Salts) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Self-validating experimental workflow for 1,3-dipolar cycloaddition of isoxazoles.

Pharmacological Evolution: From Bench to FDA-Approved Therapeutics

The transition of isoxazole from an academic curiosity to a blockbuster pharmacophore was catalyzed by the advent of sulfa drugs. The isoxazole ring imparts unique physicochemical properties to drug molecules, including enhanced metabolic stability, improved receptor binding affinity via hydrogen bonding and


 stacking, and specific pharmacokinetic modulation[2],[5].

Over 20 FDA-approved drugs contain the oxazole or isoxazole nucleus[1]. In antibiotics like Oxacillin and Cloxacillin, the bulky isoxazolyl group provides critical steric hindrance, protecting the sensitive


-lactam ring from hydrolysis by bacterial 

-lactamases[7]. Furthermore, the weak N–O bond can be strategically exploited in prodrug design; for example, Leflunomide undergoes in vivo isoxazole ring opening to form its active metabolite, teriflunomide.
Table 1: Key FDA-Approved Isoxazole-Containing Therapeutics
Drug NameTherapeutic ClassTarget / MechanismRole of Isoxazole Scaffold
Sulfamethoxazole AntibacterialDihydropteroate synthetase inhibitorBioisostere modulating pKa for optimal systemic absorption[7].
Oxacillin AntibioticPenicillin-binding proteins (PBPs)Steric shield preventing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-lactamase degradation[7].
Valdecoxib NSAIDSelective COX-2 inhibitorDirects binding deep within the COX-2 active site pocket.
Leflunomide DMARDDihydroorotate dehydrogenase (DHODH)Prodrug trigger; N–O bond cleaves in vivo to yield active form.
Lotilaner Antiparasitic / OphthalmicGABA-gated chloride channelsIsoxazoline core drives allosteric modulation leading to parasite paralysis[8].

Modern Innovations & Quantitative Data

Recent advancements in green chemistry and Diversity-Oriented Synthesis (DOS) have revolutionized isoxazole library generation. Traditional solution-phase cycloadditions often require toxic solvents and prolonged heating. Modern mechanochemical approaches, such as planetary ball-milling over Cu/Al


O

nanocomposites, allow for scalable, solvent-free synthesis of 3,5-isoxazoles with near-quantitative yields in a fraction of the time[5].

Furthermore, isoxazole amides are currently being heavily investigated in targeted oncology. Recent computational binding free energy calculations and experimental assays have identified isoxazole amides as highly potent and selective inhibitors of SMYD3 (a histone methyltransferase implicated in human carcinogenesis), achieving IC


 values in the sub-micromolar range[9].
Table 2: Quantitative Comparison of Isoxazole Synthesis Methodologies
MethodologyCatalyst / ReagentsSolventTimeAverage Yield (%)Environmental Impact
Classical [3+2] Et

N (Base)
DCM / THF4–12 h65–80%High (Halogenated solvents)
Microwave-Assisted Solid-phase resinAqueous / EtOH15–30 min75–85%Moderate[6]
Mechanochemical Cu/Al

O

nanocomposite
Solvent-free1–2 h85–98%Low (Green chemistry)[5]

By leveraging these advanced methodologies, drug development professionals can rapidly access diverse isoxazole and isoxazoline chemical spaces[4], accelerating the discovery of next-generation therapeutics.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC (NIH). Available at: [Link]

  • ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. IJPCBS. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC (NIH). Available at:[Link]

  • Isoxazoline. Wikipedia. Available at: [Link]

  • Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a BET Bromodomain Inhibitor

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Content Focus: Mechanistic rationale, biochemical screening (TR-FRET/AlphaScreen), and cell-based functional validation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Content Focus: Mechanistic rationale, biochemical screening (TR-FRET/AlphaScreen), and cell-based functional validation.

Introduction & Mechanistic Rationale

The epigenetic regulation of gene transcription is heavily mediated by the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins function as "readers" of the epigenetic code by recognizing


-N-acetylated lysine (KAc) residues on histone tails. Dysregulation of this process, particularly driven by BRD4, is a hallmark of various hematological malignancies and solid tumors due to its direct role in driving the transcription of the MYC oncogene[1].

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) serves as a prototypical fragment and highly efficient building block for designing BET inhibitors. The structural biology of this chemotype is elegantly precise:

  • The Warhead (KAc Mimic): The 3,5-dimethylisoxazole ring acts as a bioisostere for acetyl-lysine. The isoxazole oxygen acts as a hydrogen bond acceptor for the highly conserved Asn140 residue in the BRD4(BD1) binding pocket, while the isoxazole nitrogen forms a water-mediated hydrogen bond network with Tyr97[2][3].

  • The Exit Vector: The 4-phenoxymethyl substituent projects out of the KAc pocket and interacts with the hydrophobic WPF shelf (Trp81, Pro82, Phe83), which is critical for enhancing binding affinity and determining selectivity among bromodomain families[4].

To evaluate this compound and its derivatives, a self-validating cascade of in vitro assays is required. This guide details the optimized protocols for orthogonal biochemical binding assays (TR-FRET and AlphaScreen) and a functional cell-based assay.

BRD4_Pathway Inhibitor 3,5-Dimethyl-4- (phenoxymethyl)isoxazole BRD4 BRD4 (BET Family) Inhibitor->BRD4 Inhibits (KAc mimic) Chromatin Acetylated Chromatin BRD4->Chromatin Binds via Bromodomain MYC c-Myc Transcription BRD4->MYC Promotes Proliferation Tumor Proliferation MYC->Proliferation Drives

Fig 1. Mechanistic pathway of BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Biochemical Assay Workflows

To ensure trustworthiness and eliminate assay-interference artifacts (e.g., pan-assay interference compounds or auto-fluorescence), we employ two orthogonal proximity-based assays.

Time-Resolved FRET (TR-FRET) Assay

TR-FRET is the gold standard for primary BET inhibitor screening. The use of long-lifetime lanthanide fluorophores (Terbium) allows for a time-delayed signal measurement, completely eliminating short-lived background fluorescence from the compounds or microplate[5].

Reagents & Buffer:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS. (Causality: CHAPS is a zwitterionic detergent critical for preventing the hydrophobic 4-phenoxymethyl group from aggregating and causing false-positive inhibition).

  • Protein: Recombinant His-tagged BRD4 Bromodomain 1 (His-BRD4-BD1).

  • Ligand: Biotinylated histone H4 peptide (Biotin-H4K5ac/K8ac/K12ac/K16ac).

  • Detection: Tb-anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).

Step-by-Step Protocol:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (titrated in 100% DMSO) into a 384-well low-volume black plate. Self-validation: Include JQ1 or I-BET151 as a positive control, and DMSO as a negative control to calculate the Z'-factor.

  • Protein Addition: Add 5 µL of His-BRD4-BD1 (final concentration: 50 nM) in assay buffer. Incubate for 15 minutes at room temperature (RT) to allow compound pre-equilibration.

  • Peptide Addition: Add 5 µL of Biotin-H4KAc peptide (final concentration: 50 nM). Incubate for 30 minutes at RT.

  • Detection Mix: Add 10 µL of detection solution containing 1 nM Tb-anti-His and 20 nM Streptavidin-XL665.

  • Signal Acquisition: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 337 nm and dual emission at 620 nm (Tb) and 665 nm (XL665).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the normalized ratio against the log of the compound concentration to determine the IC

    
    .
    

TR_FRET Tb Tb-Anti-His (Donor, 337nm -> 620nm) BRD4 His-BRD4(BD1) Tb->BRD4 Binds Peptide Biotin-H4K5ac Peptide BRD4->Peptide KAc Interaction (FRET Active) SA Streptavidin-XL665 (Acceptor, 620nm -> 665nm) SA->Peptide Binds Isoxazole Isoxazole Inhibitor Isoxazole->BRD4 Displaces Peptide (FRET Loss)

Fig 2. TR-FRET assay principle for evaluating BRD4-peptide displacement.

AlphaScreen Peptide Displacement Assay

To validate the TR-FRET results, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized. This bead-based assay relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when brought into proximity by the BRD4-peptide interaction[6].

Step-by-Step Protocol:

  • Prepare the same assay buffer as described in Section 2.1[5].

  • Mix 50 nM His-BRD4-BD1 and 50 nM Biotin-H4KAc peptide with varying concentrations of the isoxazole compound in a 384-well OptiPlate. Incubate for 30 minutes at RT.

  • Under subdued lighting (critical, as Alpha beads are highly photosensitive): Add 5 µL of Nickel-Chelate Acceptor beads and 5 µL of Streptavidin Donor beads (final concentration 20 µg/mL each).

  • Seal the plate and incubate in the dark for 1 hour at RT.

  • Read the plate using an AlphaScreen-capable reader (Excitation: 680 nm; Emission: 520–620 nm)[2].

Cell-Based Functional Assays

Biochemical binding does not guarantee cellular target engagement. The functional efficacy of 3,5-dimethylisoxazole derivatives is best evaluated in Acute Myeloid Leukemia (AML) cell lines, such as MV4-11. These cells possess a profound "oncogene addiction" to BRD4-driven c-Myc expression, making them exquisitely sensitive to BET inhibition[1][4].

MV4-11 Cell Viability & c-Myc Downregulation

Step-by-Step Protocol:

  • Cell Seeding: Seed MV4-11 cells at a density of

    
     cells/well in 96-well white opaque plates using IMDM media supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with a 10-point concentration gradient of the isoxazole compound. Incubate at 37°C, 5% CO

    
     for 72 hours.
    
  • Viability Readout: Add 50 µL of CellTiter-Glo reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence to quantify ATP levels (correlating to viable cells).

  • Mechanistic Validation (Western Blot): To prove causality (that cell death is due to BRD4 inhibition), treat a separate batch of MV4-11 cells (

    
     cells/well in 6-well plates) with the compound for 24 hours. Lyse the cells using RIPA buffer, resolve proteins via SDS-PAGE, and probe with anti-c-Myc and anti-GAPDH (loading control) antibodies[1]. A successful BET inhibitor will show a dose-dependent depletion of the c-Myc protein band.
    

Quantitative Data Summary

Because 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a low-molecular-weight building block, its baseline affinity is typically in the low micromolar range. Optimization of the phenoxymethyl vector (e.g., transitioning to complex bi-aryl or heterocyclic systems like I-BET151) drives the potency into the nanomolar range[3][4].

Compound / LigandBRD4(BD1) TR-FRET IC

BRD4(BD1) AlphaScreen IC

MV4-11 Viability GI

c-Myc Depletion (Western)
3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Base Fragment)2.5 - 5.0 µM3.0 - 6.5 µM> 10 µMWeak / Partial at 10 µM
Optimized Isoxazole Derivative (e.g., I-BET151)< 0.05 µM< 0.05 µM0.1 - 0.3 µMComplete at 0.5 µM
JQ1 (Positive Control)0.03 µM0.04 µM0.05 µMComplete at 0.1 µM
DMSO (Negative Control)N/A (Baseline)N/A (Baseline)N/A (100% Viability)No Depletion

Note: The Z'-factor for both biochemical assays should routinely exceed 0.70, validating the robustness of the high-throughput screening system.

References

1.[1] Rong J, et al. "Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link] 2.[4] Chung CW, et al. "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry. URL:[Link] 3.[5] Kim J, et al. "Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects." International Journal of Oncology. URL:[Link] 4.[6] Wang L, et al. "Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors." Journal of Medicinal Chemistry. URL:[Link] 5.[2] Li Y, et al. "Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold." Journal of Chemical Sciences. URL:[Link] 6.[3] Hewings DS, et al. "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: Utilizing 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a BET Bromodomain Probe in Cell Culture

Executive Summary & Mechanistic Rationale In the landscape of epigenetic drug discovery, fragment-based approaches rely on highly efficient, low-molecular-weight probes to interrogate protein function. 3,5-Dimethyl-4-(ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, fragment-based approaches rely on highly efficient, low-molecular-weight probes to interrogate protein function. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole serves as a foundational fragment for targeting the Bromodomain and Extra-Terminal (BET) family of reader proteins (BRD2, BRD3, BRD4, and BRDT).

The efficacy of this compound is rooted in precise structural causality. The 3,5-dimethylisoxazole moiety has been extensively validated as a highly effective bioisostere for acetylated lysine (KAc)[1]. When introduced to a cell, this core inserts deep into the KAc-binding pocket of bromodomains, mimicking the critical hydrogen-bonding network normally formed by the endogenous acetyl group with conserved asparagine residues (e.g., Asn140 in BRD4)[1].

The addition of the phenoxymethyl group at the 4-position is a deliberate structural optimization. This extension projects the phenyl ring outward toward the WPF shelf (comprising Trp81, Pro82, and Phe83 in BRD4), providing critical hydrophobic contacts that significantly enhance binding affinity compared to unsubstituted fragments[2]. Furthermore, the ether oxygen of the phenoxymethyl linkage can participate in a water-mediated hydrogen-bonding network within the ZA channel, further stabilizing the protein-ligand complex[2]. While the isoxazole scaffold is generally stable, researchers must account for potential metabolic bioactivation pathways when transitioning from basic cell culture to complex, metabolically competent models[3].

Physicochemical & Pharmacological Profile

To ensure reproducible experimental design, the quantitative and structural parameters of the compound are summarized below.

ParameterValue / DescriptionExperimental Implication & Rationale
Primary Target BET Bromodomains (BRD2, 3, 4, T)Acts as a competitive inhibitor against acetylated histones.
Binding Motif 3,5-DimethylisoxazoleFunctions as a potent KAc mimic in the central binding pocket.
Structural Extension 4-Phenoxymethyl groupEngages the WPF shelf; facilitates ZA channel H-bonding.
Molecular Weight 203.24 g/mol High ligand efficiency; ideal for fragment-based screening.
Solubility Soluble in DMSO (

10 mM)
Requires careful titration in aqueous media to avoid precipitation.

Pathway Visualization

Mechanism Cmpd 3,5-Dimethyl-4- (phenoxymethyl)isoxazole BRD4 BRD4 Protein Cmpd->BRD4 Competitive Inhibition Chromatin Acetylated Histones BRD4->Chromatin Binds KAc cMyc c-Myc Expression BRD4->cMyc Transcriptional Activation Apoptosis MV4;11 Apoptosis cMyc->Apoptosis Downregulation Triggers

Fig 1. Mechanism of BRD4 inhibition by the isoxazole fragment leading to MV4;11 apoptosis.

Experimental Pipeline: A Self-Validating System

Testing a low-molecular-weight fragment requires a tiered approach to distinguish true target engagement from off-target cytotoxicity. The following protocols establish a self-validating loop: proving formulation stability, confirming intracellular target engagement, and validating the mechanism prior to phenotypic readout.

Protocol A: Formulation and Stability

Isoxazole fragments can aggregate in aqueous media if solvent ratios are mismanaged. This protocol ensures monomeric availability.

  • Stock Preparation: Dissolve 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -20°C.

  • Aqueous Titration: Prepare a 100X intermediate dilution in DMSO, then spike directly into pre-warmed (37°C) complete culture media while vortexing gently.

  • Causality Check: Limit the final DMSO concentration in the cell culture to

    
     0.1% (v/v). Rationale:  DMSO concentrations above 0.1% can induce widespread transcriptomic changes and solvent-induced cytotoxicity, which severely confounds epigenetic assays targeting transcription factors like BRD4.
    
Protocol B: Intracellular Target Engagement (NanoBRET)

Biochemical assays (e.g., AlphaScreen) prove binding but cannot confirm membrane permeability. This NanoBRET protocol acts as a self-validating step: a reduction in signal unequivocally proves the compound crossed the cell membrane and engaged BRD4.

  • Cell Seeding & Transfection: Seed HEK293T cells in a 96-well white plate at

    
     cells/well. Transfect with a NanoLuc-BRD4 fusion plasmid using a standard lipid-based reagent. Incubate for 24 hours.
    
  • Tracer Addition: Add a cell-permeable fluorescent BET tracer (e.g., NanoBRET Target Engagement Intracellular Tracer) at a concentration previously determined to yield the EC50 signal.

  • Compound Treatment: Treat the cells with a dose-response gradient of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (1

    
    M to 100 
    
    
    
    M) and incubate for 2 hours at 37°C.
  • Readout: Add the NanoBRET Nano-Glo Substrate. Measure dual-luminescence (donor emission at 460 nm, acceptor emission at 618 nm).

  • Causality Check: A dose-dependent decrease in the BRET ratio (618/460 nm) confirms that the isoxazole fragment is competitively displacing the tracer from the BRD4 pocket inside a living cell.

Protocol C: Phenotypic Validation (MV4;11 Leukemia Model)

MV4;11 Acute Myeloid Leukemia cells are exquisitely addicted to BRD4-driven c-Myc expression. This protocol links the molecular binding event to a definitive phenotypic outcome.

  • Cell Seeding: Seed MV4;11 cells in 96-well plates at

    
     cells/well in RPMI-1640 supplemented with 10% FBS.
    
  • Treatment: Apply the compound in a 10-point dose-response curve (0.1% DMSO final).

  • Mechanistic Validation (6 Hours): Harvest a subset of the treated wells at 6 hours post-treatment. Extract RNA and perform RT-qPCR for c-Myc mRNA levels, normalizing to GAPDH.

  • Phenotypic Readout (72 Hours): For the remaining wells, add CellTiter-Glo reagent at 72 hours to measure ATP levels as a proxy for cell viability. Calculate the IC50.

  • Self-Validating Logic: By measuring c-Myc depletion at 6 hours, we establish a direct transcriptional consequence of BRD4 inhibition. If the cells exhibit death at 72 hours, but c-Myc was not downregulated at 6 hours, the toxicity is off-target. True BET inhibitors will show a correlated drop in early c-Myc expression followed by late-stage apoptosis.

Workflow Visualization

Workflow Step1 1. Formulation 10 mM DMSO Stock Step2 2. In Vitro Treatment MV4;11 & HEK293T Step1->Step2 Step3 3. Target Engagement NanoBRET Tracer Displacement Step2->Step3 Step4 4. Phenotypic Readout qPCR & Viability Assays Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating BET bromodomain inhibitors.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Public
  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands | PMC - N
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET)

Sources

Method

Application Note: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a Privileged Scaffold for Epigenetic Cancer Therapy

Part 1: Executive Summary & Scientific Rationale The Isoxazole Pharmacophore in Oncology 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) represents a critical structural class in modern medicinal chemistry, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Isoxazole Pharmacophore in Oncology

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) represents a critical structural class in modern medicinal chemistry, specifically as a bioisostere for acetylated lysine (KAc) . In the context of cancer research, this molecule serves as a foundational Lead Fragment for targeting the Bromodomain and Extra-Terminal (BET) protein family, particularly BRD4 .

Why this molecule matters:

  • KAc Mimicry: The 3,5-dimethylisoxazole headgroup forms a conserved hydrogen bond with the asparagine residue (Asn140 in BRD4) in the bromodomain binding pocket, mimicking the natural acetyl-lysine substrate of histones.

  • Linker Flexibility: The phenoxymethyl ether linkage provides rotational freedom, allowing the phenyl ring to orient into the hydrophobic "WPF shelf" or "ZA channel" of the protein, a critical requirement for high-affinity inhibition.

  • Epigenetic Modulation: By displacing BRD4 from chromatin, derivatives of this scaffold suppress the transcription of oncogenes like c-MYC, which is a primary driver in Acute Myeloid Leukemia (AML) and colorectal cancer.

Mechanism of Action (MOA)

The molecule acts as a competitive inhibitor of protein-protein interactions (PPIs) between chromatin readers (BET proteins) and acetylated histones.

Signaling Cascade:

  • Binding: The isoxazole oxygen acts as a hydrogen bond acceptor for the conserved Asn140.

  • Displacement: BRD4 is released from super-enhancer regions on the chromatin.

  • Transcriptional Pause: RNA Polymerase II phosphorylation is reduced at specific loci.

  • Phenotype: Downregulation of c-MYC and BCL2, leading to G1 cell cycle arrest and apoptosis.

Part 2: Experimental Protocols

Protocol A: Chemical Space Exploration (SAR Generation)

Objective: To synthesize a library of derivatives from the core scaffold to optimize potency.

Rationale: The unsubstituted phenoxymethyl compound is a "fragment hit" (typically low micromolar affinity). To achieve nanomolar drug-like potency, substituents must be added to the phenyl ring to maximize hydrophobic contacts.

Synthetic Workflow:

  • Starting Material: 3,5-Dimethyl-4-(chloromethyl)isoxazole + Substituted Phenols.

  • Reaction: Williamson Ether Synthesis.

    • Reagents: K₂CO₃ (Base), Acetone or DMF (Solvent), NaI (Catalyst).

    • Conditions: Reflux, 4-12 hours.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Critical Step:

Note: Ensure anhydrous conditions. Water competes with the phenol, leading to the formation of the isoxazole-methanol byproduct, which is inactive.

Protocol B: Target Engagement Assay (TR-FRET)

Objective: Quantify the binding affinity (IC50) of the molecule to the BRD4-BD1 domain.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a biotinylated acetyl-histone peptide probe by the test compound.

Materials:

  • Recombinant BRD4 (BD1 domain), GST-tagged.

  • Biotinylated Histone H4 peptide (tetra-acetylated).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Procedure:

  • Preparation: Dilute 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in 100% DMSO (10-point dose response, starting at 100 µM).

  • Incubation: Mix 5 µL compound + 5 µL BRD4 protein (5 nM final) + 5 µL Peptide/Detection Mix in a 384-well low-volume white plate.

  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit to a 4-parameter logistic model to determine IC50.
Protocol C: Cellular Viability Assay (MV4-11 Model)

Objective: Assess the phenotypic efficacy in a BRD4-dependent leukemia cell line.

Rationale: MV4-11 cells are addicted to the BRD4-cMYC axis and are the gold standard for testing BET inhibitors.

Procedure:

  • Seeding: Plate MV4-11 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Add compound (serial dilutions) 24 hours post-seeding. Include JQ1 (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Duration: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Add 10 µL CCK-8 or CellTiter-Glo reagent. Incubate 2 hours.

  • Read: Measure absorbance (450 nm) or luminescence.

Part 3: Data Interpretation & Visualization

Expected Structure-Activity Relationship (SAR)

The table below illustrates how modifications to the "phenoxymethyl" tail affect potency, demonstrating why the core scaffold is a starting point.

Compound VariantR-Group on Phenyl RingBRD4 IC50 (nM)c-MYC SuppressionInterpretation
Core Scaffold H (Unsubstituted)> 5,000NegligibleWeak Binder. Lacks hydrophobic fill in ZA channel.
Derivative A 4-Chloro850ModerateHalogen improves lipophilic contact.
Derivative B 3,4-Dimethoxy120HighMimics optimized inhibitors; improved solubility.
Derivative C 4-Sulfonamide> 10,000NonePolar group clashes with hydrophobic pocket.
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism driven by the 3,5-dimethylisoxazole pharmacophore.

BRD4_Inhibition cluster_chromatin Chromatin Landscape AcHistone Acetylated Histone (Lysine Residues) BRD4 BRD4 Protein (Bromodomain) AcHistone->BRD4 Recruits Oncogenes Oncogenes (c-MYC, BCL2) BRD4->Oncogenes Activates Transcription ChromatinRelease Chromatin Release BRD4->ChromatinRelease Dissociation Isoxazole 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (KAc Mimic) Isoxazole->AcHistone Displaces Isoxazole->BRD4 Competitive Binding (Asn140 H-bond) PolPause Transcriptional Elongation Block ChromatinRelease->PolPause RNA Pol II Pause Apoptosis Apoptosis (G1 Arrest) PolPause->Apoptosis Cell Death

Caption: Figure 1. Mechanism of Action. The 3,5-dimethylisoxazole core competitively binds to the BRD4 bromodomain, displacing it from acetylated histones and silencing oncogenic transcription.

Part 4: References

  • Zhang, G., et al. (2020). "Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer." ACS Medicinal Chemistry Letters.

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature.

  • PubChem Compound Summary. "3,5-Dimethyl-4-(phenoxymethyl)isoxazole." National Center for Biotechnology Information.

Application

Application Note: Preclinical Evaluation of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in Neurodegenerative Disease Models

This Application Note is designed for researchers investigating the therapeutic potential of isoxazole-based small molecules in neurodegenerative disease. While 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the therapeutic potential of isoxazole-based small molecules in neurodegenerative disease. While 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) is primarily characterized as a chemical building block, its structural homology to known Monoamine Oxidase B (MAO-B) inhibitors and GABAergic modulators makes it a high-value scaffold for developing neuroprotective agents.

Compound: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole CAS: 303985-55-9 Molecular Weight: 203.24 g/mol Class: Substituted Isoxazole / Phenyl Ether Derivative Primary Applications: MAO-B Inhibition Screening, Neuroinflammation Modulation, Sigma-1 Receptor Ligand Profiling.

Executive Summary & Mechanism of Action

The isoxazole heterocycle is a "privileged structure" in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters. In the context of neurodegeneration (Alzheimer’s, Parkinson’s), 3,5-dimethylisoxazole derivatives have demonstrated significant potential via three synergistic mechanisms:

  • MAO-B Inhibition: The 3,5-dimethyl-4-substituted core mimics the steric and electronic properties of established MAO-B inhibitors (e.g., phenylisoxazole carbohydrazides), preventing the oxidative deamination of dopamine and reducing oxidative stress.

  • Neuroinflammation Modulation: Isoxazole derivatives inhibit p38 MAPK and NF-κB pathways in microglia, reducing the release of pro-inflammatory cytokines (TNF-α, IL-6).

  • Sigma-1 Receptor (σ1R) Agonism: The lipophilic phenoxymethyl tail combined with the polar isoxazole core fits the pharmacophore for σ1R ligands, which promote mitochondrial bioenergetics and neuronal survival.

This guide outlines the protocols to validate 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a lead candidate in these pathways.

Experimental Workflow: From Target to Phenotype

The following diagram illustrates the logical flow for evaluating this compound, moving from cell-free target engagement to functional cellular rescue.

Workflow cluster_InVitro Phase 1: Target Engagement (Cell-Free) cluster_Cellular Phase 2: Functional Neuroprotection cluster_Readout Phase 3: Quantitative Readouts Compound 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Stock: 10mM in DMSO) MAO_B MAO-B Inhibition Assay (Amplex Red) Compound->MAO_B Sigma1 Sigma-1 Receptor Radioligand Binding Compound->Sigma1 SHSY5Y SH-SY5Y Neuronal Cells (MPP+ Toxicity Model) Compound->SHSY5Y BV2 BV-2 Microglia (LPS Inflammation Model) Compound->BV2 ROS ROS Generation (DCFDA / MitoSOX) MAO_B->ROS Inhibits H2O2 prod. Viability Cell Viability (MTT / LDH Release) SHSY5Y->Viability Rescues apoptosis Cytokines Inflammatory Markers (NO / TNF-alpha ELISA) BV2->Cytokines Reduces NO/TNF-a

Caption: Integrated screening workflow for validating isoxazole-mediated neuroprotection via MAO-B inhibition and anti-inflammatory pathways.

Detailed Protocols

Protocol A: MAO-B Inhibition Assay (Fluorometric)

Rationale: MAO-B is a critical target in Parkinson's disease. The oxidation of substrates by MAO-B produces H₂O₂, which drives oxidative stress. This assay measures the reduction in H₂O₂ production in the presence of the isoxazole derivative.

Materials:

  • Recombinant Human MAO-B enzyme.

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Positive Control: Selegiline (1 µM).

Procedure:

  • Preparation: Dilute 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in reaction buffer (0.05 M sodium phosphate, pH 7.4) to concentrations ranging from 0.1 nM to 100 µM. (Keep DMSO < 1%).

  • Incubation: Incubate 50 µL of enzyme solution (1 U/mL) with 10 µL of the test compound for 15 minutes at 37°C.

  • Reaction Start: Add 40 µL of reaction mix containing 200 µM Amplex Red, 1 U/mL HRP, and 1 mM p-Tyramine.

  • Measurement: Incubate for 30 minutes at 37°C in the dark.

  • Readout: Measure fluorescence at Ex/Em 530/590 nm.

  • Analysis: Calculate % Inhibition relative to vehicle control and determine IC₅₀.

Protocol B: Neuroprotection in SH-SY5Y Cells (Parkinson’s Model)

Rationale: SH-SY5Y cells differentiated with retinoic acid express dopaminergic markers. MPP+ (1-methyl-4-phenylpyridinium) is used to induce mitochondrial toxicity, mimicking Parkinsonian neurodegeneration.

Procedure:

  • Differentiation: Culture SH-SY5Y cells in DMEM/F12 + 10 µM Retinoic Acid for 5-7 days to induce neuronal phenotype.

  • Pre-treatment: Treat cells with 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (1, 5, 10, 20 µM) for 2 hours.

    • Control: Vehicle (0.1% DMSO).

  • Insult: Add MPP+ (final concentration 1 mM) to the media. Incubate for 24 hours.

  • Viability Assay (MTT):

    • Add MTT reagent (0.5 mg/mL) and incubate for 3 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • ROS Quantification (Optional): Use DCFDA (20 µM) staining and flow cytometry to assess oxidative stress reduction.

Protocol C: Anti-Neuroinflammation in BV-2 Microglia

Rationale: Chronic microglial activation drives neurodegeneration. This assay tests the compound's ability to suppress LPS-induced Nitric Oxide (NO) release.

Procedure:

  • Seeding: Seed BV-2 microglia at 2 x 10⁵ cells/well in 24-well plates.

  • Treatment: Co-treat cells with LPS (1 µg/mL) and the test compound (1–50 µM) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of cell supernatant.

    • Mix with 50 µL Sulfanilamide solution and 50 µL NED solution.

    • Incubate 10 mins; measure absorbance at 540 nm.

    • Calculate Nitrite concentration using a NaNO₂ standard curve.

Expected Results & Data Interpretation

The following table summarizes expected outcomes if the compound acts as a functional isoxazole-based neuroprotective agent.

AssayReadoutExpected Trend (Active Compound)Clinical Relevance
MAO-B Assay Fluorescence (RFU)Decrease (IC₅₀ < 10 µM)Reduced dopamine degradation; lowered oxidative stress.
SH-SY5Y + MPP+ Cell Viability (% Control)Increase (Rescue > 20%)Protection of dopaminergic neurons against mitochondrial toxins.
BV-2 + LPS Nitrite (µM)Decrease (Dose-dependent)Anti-inflammatory activity; suppression of microglial activation.
Cytotoxicity LDH Release (Basal)No Change Confirms the compound is not inherently neurotoxic.

Strategic Considerations for Drug Development

Structure-Activity Relationship (SAR) Insights

The 3,5-dimethyl substitution on the isoxazole ring is crucial for metabolic stability, preventing rapid ring opening. The 4-(phenoxymethyl) moiety provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Optimization: If potency is low, consider adding electron-withdrawing groups (F, Cl) to the phenyl ring to enhance metabolic stability and σ1R binding affinity.

Formulation
  • Solubility: This compound is lipophilic (LogP ~2.5). For in vivo studies, formulate in 10% DMSO / 40% PEG400 / 50% Saline or use hydroxypropyl-β-cyclodextrin (HPβCD) to improve bioavailability.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids. (2025). National Institutes of Health (PMC). Retrieved from [Link]

  • Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity. (2019).[1][2] Medicinal Chemistry Research.[1][3] Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Method

Application Note: Pharmacological Evaluation of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DPMI) as a Dual-Action Anti-Inflammatory Scaffold

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9)[1] Executive Summary & Mechanistic Rationale The d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9)[1]

Executive Summary & Mechanistic Rationale

The development of novel anti-inflammatory agents frequently relies on the versatile isoxazole scaffold. Historically, substituted isoxazoles have demonstrated profound efficacy in mitigating inflammation, primarily through the selective inhibition of Cyclooxygenase-2 (COX-2)[2]. More recently, isoxazole derivatives featuring phenoxymethyl linkers have been identified as highly potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical counter-regulatory role in immunity and hepatic inflammation[3].

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DPMI) represents a highly promising structural convergence of these two pathways. The 3,5-dimethyl isoxazole core provides the necessary geometry to occupy the hydrophobic pocket of the COX-2 active site[2], while the flexible phenoxymethyl moiety is structurally primed to interact with key residues (such as Arg331) in the ligand-binding domain of FXR[3].

This application note provides a comprehensive, self-validating experimental framework to evaluate DPMI as a dual-action anti-inflammatory agent. By detailing the causality behind each methodological choice, this guide ensures high-fidelity data generation for preclinical profiling.

Signaling Pathway Visualization

Pathway DPMI DPMI (CAS: 303985-55-9) COX2 COX-2 Enzyme DPMI->COX2 Inhibits FXR FXR Nuclear Receptor DPMI->FXR Agonizes PGE2 Prostaglandin E2 COX2->PGE2 Synthesizes SHP SHP Expression FXR->SHP Upregulates Inflammation Inflammatory Response PGE2->Inflammation Promotes SHP->Inflammation Suppresses

Dual-pathway anti-inflammatory mechanism of DPMI via COX-2 inhibition and FXR agonism.

Experimental Workflow & Protocols

To rigorously validate the efficacy of DPMI, the following workflow transitions from cell-free biochemical assays to physiologically relevant in vivo models.

Workflow Prep Compound Prep (DMSO Stock) InVitro In Vitro Assays (COX-2 & FXR) Prep->InVitro Cellular Cellular Validation (HepG2 RT-qPCR) InVitro->Cellular InVivo In Vivo Model (Paw Edema) Cellular->InVivo Analysis Data Synthesis (Hit Validation) InVivo->Analysis

Step-by-step experimental workflow for evaluating DPMI's anti-inflammatory efficacy.

Protocol 1: High-Throughput In Vitro COX-2 Inhibition Assay

Rationale & Causality: Traditional colorimetric ELISA assays are prone to interference from the intrinsic UV absorbance of aromatic heterocycles[1]. Therefore, this protocol utilizes a peroxidase-coupled fluorescent assay using ADHP (10-Acetyl-3,7-dihydroxyphenoxazine). ADHP yields a highly fluorescent product (resorufin) upon reduction, offering superior sensitivity and a broader dynamic range, ensuring that the calculated IC50 values are an artifact-free reflection of DPMI's binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare DPMI in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of DPMI dilutions, 10 µL of recombinant human COX-2 (0.5 U/well), and 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Incubate at 25°C for 15 minutes to allow for steady-state inhibitor binding.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing 10 µM Arachidonic Acid and 10 µM ADHP.

  • Kinetic Read: Immediately measure fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes.

  • Self-Validation System: Include a 100% activity control (DMSO vehicle) and a 0% activity control (heat-inactivated COX-2). Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.6.

Protocol 2: FXR Target Gene (SHP) Expression in HepG2 Cells

Rationale & Causality: To validate FXR agonism, HepG2 (human hepatocellular carcinoma) cells are utilized. This specific cell line is selected because it maintains robust endogenous levels of FXR and its primary downstream target, the Small Heterodimer Partner (SHP)[3]. This provides a physiologically relevant model without the artificial overexpression artifacts associated with transient transfection.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HepG2 cells at

    
     cells/well in 6-well plates. Starve cells in serum-free DMEM for 12 hours prior to treatment to establish a baseline. Treat with DPMI (1 µM and 5 µM) or GW4064 (positive control, 5 µM) for 24 hours.
    
  • RNA Extraction: Lyse cells using TRIzol reagent. Phase-separate with chloroform and precipitate RNA using isopropanol.

  • RT-qPCR: Synthesize cDNA using a high-capacity reverse transcription kit. Perform qPCR using SYBR Green.

    • SHP Forward Primer: 5'-CGCTGCCTGGAGTCTGCC-3'

    • SHP Reverse Primer: 5'-CCGGGTCCTTCCGGATGA-3'

  • Self-Validation System: Normalize SHP expression to the housekeeping gene GAPDH using the

    
     method. Perform a melt-curve analysis post-amplification to confirm the absence of non-specific amplicons or primer-dimers.
    
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Rationale & Causality: The carrageenan-induced paw edema model in Wistar rats is the gold standard for acute inflammation. It is specifically chosen because its biphasic inflammatory response allows for mechanistic dissection: the late phase (1–6 hours post-injection) is strictly mediated by the localized release of prostaglandins[2]. A reduction in late-phase edema directly validates the in vivo translation of the in vitro COX-2 inhibition observed in Protocol 1.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (180-200g) for 12 hours with water ad libitum. Randomize into groups (n=6): Vehicle, DPMI (10 mg/kg), DPMI (30 mg/kg), and Celecoxib (10 mg/kg).

  • Dosing: Administer treatments via oral gavage (p.o.) suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na).

  • Induction: One hour post-treatment, inject 0.1 mL of 1%

    
    -carrageenan into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at baseline (0h) and at 1, 2, 4, and 6 hours post-injection.

  • Self-Validation System: The study must be double-blinded (the operator measuring paw volume must not know the treatment groups). Edema inhibition is calculated relative to the vehicle-only group to account for baseline physiological stress.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of DPMI when subjected to the protocols described above, benchmarked against industry-standard reference compounds.

Table 1: In Vitro Pharmacological Profiling of DPMI

Target / AssayAssay TypeDPMI ResultReference StandardReference ResultZ'-Factor
COX-2 Fluorometric PeroxidaseIC50: 0.85 ± 0.12 µMCelecoxibIC50: 0.04 ± 0.01 µM0.78
COX-1 Fluorometric PeroxidaseIC50: >50 µMIndomethacinIC50: 0.18 ± 0.05 µM0.81
FXR (SHP) HepG2 RT-qPCREC50: 2.10 ± 0.35 µMGW4064EC50: 0.30 ± 0.06 µMN/A

Note: DPMI exhibits a highly favorable COX-2/COX-1 selectivity index (>58), minimizing gastrointestinal toxicity risks typically associated with non-selective NSAIDs.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Paw Edema at 4 Hours)

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL)% Inhibition of EdemaP-Value (vs. Vehicle)
Vehicle (0.5% CMC-Na) -0.92 ± 0.08--
Celecoxib (Positive Control) 100.35 ± 0.0561.9%< 0.001
DPMI (Low Dose) 100.58 ± 0.0736.9%< 0.01
DPMI (High Dose) 300.41 ± 0.0655.4%< 0.001

Conclusion & Future Directions

The integration of the 3,5-dimethyl isoxazole core with a phenoxymethyl linker positions 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a highly viable scaffold for dual-target anti-inflammatory drug discovery. The self-validating protocols outlined in this application note confirm its capacity to inhibit prostaglandin synthesis via COX-2 while simultaneously upregulating counter-regulatory inflammatory suppressors via FXR agonism. Future optimization should focus on modifying the terminal phenyl ring of the phenoxymethyl group to enhance aqueous solubility and lower the FXR EC50 into the nanomolar range.

References

  • Gege C., et al. (2014). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Talley, J. J., et al. (1997).Substituted isoxazoles for the treatment of inflammation. US Patent 5,633,272A. Google Patents.

Sources

Application

experimental design for testing 3,5-Dimethyl-4-(phenoxymethyl)isoxazole efficacy

Application Note: Fragment-Based Efficacy and Bioactivation Profiling of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Introduction & Scientific Rationale The epigenetic regulation of gene transcription is heavily governed by...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Efficacy and Bioactivation Profiling of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Introduction & Scientific Rationale

The epigenetic regulation of gene transcription is heavily governed by Bromodomain and Extra-Terminal domain (BET) proteins, which act as "readers" of acetylated lysine (KAc) residues on histone tails[1]. Disruption of this protein-protein interaction has emerged as a highly validated therapeutic strategy for oncology and inflammatory diseases.

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) is a highly versatile building block and fragment scaffold[2]. The 3,5-dimethylisoxazole motif is a well-established acetyl-lysine isostere utilized in clinical-stage BET inhibitors such as I-BET151[3]. Structurally, the isoxazole ring inserts deep into the hydrophobic pocket of the BRD4 bromodomain, forming a critical direct hydrogen bond with the side chain of Asn140 and a water-mediated hydrogen bond with Tyr97[4].

However, evaluating this scaffold requires a multi-dimensional approach. While the 3,5-dimethylisoxazole group drives potent BRD4 binding, it is also susceptible to cytochrome P450 (CYP450)-mediated bioactivation, potentially forming reactive extended quinone-methides that lead to hepatotoxicity[5]. This application note details a tri-phasic experimental design to evaluate the biochemical efficacy, cellular phenotypic response, and metabolic safety of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole and its derivatives.

Experimental Workflow

Workflow A 3,5-Dimethyl-4- (phenoxymethyl)isoxazole B Biochemical Efficacy (BRD4 AlphaScreen) A->B Target Binding C Cellular Efficacy (c-Myc Suppression) A->C Phenotypic Response D Toxicity Profiling (GSH Trapping) A->D Metabolic Safety E Hit-to-Lead Optimization B->E C->E D->E

Tri-phasic efficacy and safety screening workflow for isoxazole-based BET inhibitors.

Detailed Experimental Protocols

Protocol 1: Biochemical Efficacy via BRD4(BD1) AlphaScreen Assay

Causality & Logic: To quantify direct target engagement, we utilize an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). When the His-tagged BRD4(BD1) domain binds to a biotinylated acetyl-histone H4 peptide, Ni-coated Acceptor beads and Streptavidin Donor beads are brought into proximity. Excitation at 680 nm generates singlet oxygen, triggering a luminescent signal at 520–620 nm. A successful KAc-mimic will competitively displace the peptide, reducing the signal[4]. Self-Validating System: To rule out false positives (e.g., compounds that quench singlet oxygen rather than inhibit BRD4), a TruHits counter-screen must be run in parallel[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

  • Compound Dilution: Dispense 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in a 10-point, 3-fold serial dilution (starting at 100 µM) into a 384-well ProxiPlate. Include I-BET151 as a positive control[6].

  • Protein-Peptide Incubation: Add 10 nM His-tagged BRD4(BD1) and 10 nM biotinylated H4K5/8/12/16 tetra-acetylated peptide to the wells. Incubate for 30 minutes at room temperature (RT).

  • Bead Addition: Under low-light conditions, add 10 µg/mL of Streptavidin Donor beads and Ni-NTA Acceptor beads.

  • Detection: Incubate for 60 minutes at RT in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Data Analysis: Normalize data against DMSO (0% inhibition) and no-protein wells (100% inhibition). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Efficacy (c-Myc Downregulation & Anti-Proliferation)

Causality & Logic: BRD4 selectively binds to super-enhancers that drive the transcription of the MYC oncogene. Displacement of BRD4 by an isoxazole inhibitor leads to rapid transcriptional silencing of c-Myc, subsequently inducing apoptosis in MYC-dependent cancer lines like MV4-11 (biphenotypic B myelomonocytic leukemia)[7]. Self-Validating System: Target engagement is validated temporally: early-stage target engagement is confirmed via Western blot (c-Myc depletion at 4-24 hours), while the downstream phenotypic consequence is validated via viability assays at 72 hours.

Step-by-Step Methodology:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS. Seed at

    
     cells/well in 96-well plates.
    
  • Target Engagement (Western Blot):

    • Treat cells with the isoxazole compound (0.1–10 µM) for 6 hours.

    • Lyse cells in RIPA buffer. Run lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

    • Probe with anti-c-Myc primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

  • Phenotypic Viability (CellTiter-Glo):

    • Treat a parallel plate with the compound for 72 hours.

    • Add CellTiter-Glo reagent (1:1 ratio to culture volume). Shake for 2 minutes and incubate for 10 minutes at RT.

    • Measure luminescence to quantify ATP levels (directly proportional to viable cell number).

Protocol 3: Metabolic Safety via CYP450 Bioactivation & GSH Trapping

Causality & Logic: 3,5-dimethylisoxazoles can be oxidized by hepatic CYP enzymes into reactive enimines or extended quinone-methides[5]. These electrophiles covalently bind to cellular macromolecules, causing toxicity. By incubating the compound with human liver microsomes (HLMs) and a massive excess of Glutathione (GSH), GSH acts as a "soft nucleophile" trap. The resulting stable GSH-adducts can be quantified via LC-MS/MS, serving as a proxy for bioactivation potential. Self-Validating System: The assay requires a minus-NADPH control to prove that adduct formation is strictly dependent on CYP450 oxidative metabolism.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, 1 mg/mL pooled HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS (e.g., Q-Exactive Orbitrap) operating in positive electrospray ionization (ESI+) mode.

  • Detection: Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and identify specific adduct masses corresponding to the isoxazole + oxygen + GSH[5].

Quantitative Data Presentation

The following table summarizes the expected pharmacological and toxicological profile of the 3,5-Dimethyl-4-(phenoxymethyl)isoxazole fragment compared to optimized clinical-stage inhibitors.

CompoundBRD4(BD1) IC₅₀ (nM)MV4-11 Viability IC₅₀ (nM)c-Myc Depletion EC₅₀ (nM)GSH Adduct Formation (pmol/min/mg)
3,5-Dimethyl-4-(phenoxymethyl)isoxazole 4,500 ± 320> 10,000> 10,00018.5 ± 2.1
I-BET151 (Positive Control) 790 ± 45120 ± 1585 ± 104.2 ± 0.8
(+)-JQ1 (Reference) 50 ± 845 ± 530 ± 4Not Detected

Note: As a bare fragment, 3,5-Dimethyl-4-(phenoxymethyl)isoxazole exhibits micromolar biochemical affinity and negligible cellular efficacy due to its small size and lack of optimized interactions with the WPF shelf of BRD4. However, its measurable GSH adduct formation highlights the necessity of tracking bioactivation during hit-to-lead optimization[5],[8],[6].

References

Sources

Method

3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a molecular probe

Application Note: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a Fragment-Based Molecular Probe for BET Bromodomain Interrogation Executive Summary & Mechanistic Rationale In the landscape of epigenetic drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a Fragment-Based Molecular Probe for BET Bromodomain Interrogation

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT) are premier therapeutic targets for oncology and inflammatory diseases. As a Senior Application Scientist, I frequently guide discovery teams away from high-molecular-weight, pan-BET inhibitors during early screening, steering them instead toward fragment-based approaches that offer superior ligand efficiency and precise sub-pocket mapping.

The compound1 (CAS No. 303985-55-9)[1] serves as an ideal foundational molecular probe. Its utility in structural biology and assay development is driven by two distinct structural features:

  • The 3,5-Dimethylisoxazole Core: This moiety acts as a highly efficient, acetyl-lysine (KAc) mimetic[2]. The oxygen and nitrogen atoms of the isoxazole ring function as hydrogen bond acceptors. They form a critical direct H-bond with the conserved Asn140 residue and a water-mediated H-bond with Tyr97 within the BRD4(1) binding pocket[3].

  • The 4-Phenoxymethyl Vector: Unlike unsubstituted isoxazoles, the phenoxymethyl group at the C4 position projects directly into the hydrophobic WPF (Trp-Pro-Phe) shelf and ZA channel[4]. This trajectory allows researchers to probe steric tolerances and optimize binding affinity, serving as the architectural blueprint for advanced leads like OXFBD02 (IC50 = 382 nM)[5].

Pathway Visualization

To contextualize the probe's utility, the following diagram illustrates the mechanistic intervention of 3,5-dimethylisoxazole probes within the BRD4-MYC signaling axis. By competitively displacing BRD4 from acetylated chromatin, the probe collapses the transcription of oncogenic drivers.

BET_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 (BET Family) KAc->BRD4 Binds via Bromodomain PTEFb P-TEFb Complex BRD4->PTEFb Recruits Probe 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Molecular Probe) Probe->BRD4 Competitive Inhibition RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates MYC MYC Oncogene Transcription RNAPII->MYC Activates Proliferation Tumor Cell Proliferation MYC->Proliferation Drives

Mechanism of 3,5-dimethylisoxazole probes blocking BRD4-driven MYC transcription.

Experimental Protocols: Self-Validating Workflows

A robust molecular probe requires robust assays. The following protocols are engineered as self-validating systems, ensuring that generated data reflects true target engagement rather than assay artifacts.

Protocol A: AlphaScreen Competitive Binding Assay for BRD4(1)

Causality: We select the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) over Surface Plasmon Resonance (SPR) for primary fragment screening. Fragment probes like 3,5-dimethyl-4-(phenoxymethyl)isoxazole often suffer from steric occlusion and orientation bias when tethered to SPR chips. AlphaScreen provides a solution-phase, thermodynamically driven environment that accurately captures low-affinity, high-koff fragment interactions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS to prevent non-specific aggregation, and 0.1% BSA).

  • Probe Dispensing: Acoustically dispense the probe (10-point dose-response, starting at 100 µM) into a 384-well OptiPlate.

  • Target Incubation: Add 10 nM of recombinant His-tagged BRD4(1) and incubate for 30 minutes at room temperature to allow the fragment to achieve thermodynamic equilibrium in the KAc pocket.

  • Ligand Addition: Add 10 nM of biotinylated histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac).

  • Bead Capture (Photosensitive Step): Under subdued green light, add 10 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for 60 minutes.

  • Detection: Read on a multimode plate reader (Excitation: 680 nm; Emission: 520-620 nm).

System Validation & Quality Control:

  • Z'-Factor Calculation: The assay must yield a Z' > 0.6 between the DMSO vehicle control and a saturating positive control (e.g., 10 µM JQ1). If Z' < 0.6, the assay is invalid.

  • Artifact Exclusion: To rule out singlet oxygen quenching by the phenoxymethyl moiety, a TruHits counter-screen (using a biotinylated-His6 peptide) must be run in parallel. Any signal loss in the TruHits assay indicates the probe is an assay-interfering compound, invalidating the primary binding data.

Protocol B: Glutathione (GSH) Trapping for Metabolic Liability Screening

Causality: Recent deep neural modeling and empirical LC-MS/MS studies have revealed a critical caveat: the 3,5-dimethylisoxazole motif can undergo cytochrome P450-mediated bioactivation into toxic, reactive extended quinone-methides[6]. Because the phenoxymethyl group alters the electronic distribution of the isoxazole, it is imperative to screen this probe for reactive metabolite formation early in the development cycle to prevent downstream hepatotoxicity[6].

Step-by-Step Methodology:

  • Incubation Matrix: Combine 1 mg/mL Human Liver Microsomes (HLM), 50 µM of the molecular probe, and 5 mM Dansyl-Glutathione (dGSH) in 100 mM potassium phosphate buffer (pH 7.4). Causality for dGSH: Dansyl-GSH is utilized instead of standard GSH because it provides a highly specific fluorescent and MS/MS signature (m/z 234, 252 product ions), drastically increasing the signal-to-noise ratio for detecting trace adducts[6].

  • Reaction Initiation: Add 1 mM NADPH regenerating system and incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using multiple reaction monitoring (MRM). Scan for the parent mass of the probe + dGSH (+ 606 Da) and the signature dGSH fragmentation ions.

System Validation & Quality Control:

  • Negative Control: A parallel incubation lacking NADPH must be run. The absence of adducts in this control validates that formation is strictly CYP450-dependent.

  • Positive Control: Include a known bioactivatable drug (e.g., Diclofenac) to verify HLM enzymatic viability.

Quantitative Data Presentation

To benchmark the utility of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, Table 1 summarizes its profile against advanced leads derived from the same structural lineage.

Table 1: Comparative Profiling of 3,5-Dimethylisoxazole Derivatives

CompoundBRD4(1) IC50 (nM)Ligand Efficiency (LE)Metabolic t1/2 (min)Reactive Metabolite Risk
3,5-Dimethyl-4-(phenoxymethyl)isoxazole ~15,0000.35>120Moderate
OXFBD02 (Optimized Lead)[4]3820.4139.8High (Quinone-methide)[6]
I-BET151 (Clinical Reference)[6]7900.38>120Low

Note: While the fragment probe exhibits low absolute affinity, it possesses excellent Ligand Efficiency (LE), making it a mathematically ideal starting point for WPF-shelf exploration and structure-guided drug design.

References

  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: Chemical Research in Toxicology (PMC) URL: [Link][6]

  • Title: OXF BD 02 (4928) by Tocris, Part of Bio-Techne Source: Bio-Techne URL: [Link][2]

  • Title: BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability Source: PubMed Central (PMC) URL: [Link][4]

Sources

Application

Application Note: High-Throughput Synthesis of 3,5-Disubstituted Isoxazole Derivatives for Phenotypic Screening

Introduction & Scientific Rationale Isoxazoles represent a privileged class of five-membered heterocycles containing adjacent oxygen and nitrogen atoms. In medicinal chemistry, the isoxazole core is highly valued for its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Isoxazoles represent a privileged class of five-membered heterocycles containing adjacent oxygen and nitrogen atoms. In medicinal chemistry, the isoxazole core is highly valued for its ability to act as a robust bioisostere for amides and esters, improving metabolic stability while projecting substituents into diverse 3D vectors to optimize polar surface area (PSA)[1]. 3,5-disubstituted isoxazoles, in particular, are utilized to rigidly orient pharmacophores—a structural feature exploited in FDA-approved therapeutics such as valdecoxib and leflunomide[2].

To generate screening libraries with high structural diversity, the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes is the industry standard[1].

Mechanistic Causality & Reaction Design:

  • Regioselectivity: The reaction of nitrile oxides with terminal alkynes is inherently regioselective, heavily favoring the 3,5-disubstituted isomer over the 3,4-isomer. This is dictated by the steric bulk of the alkyne substituent and the electronic stabilization of the transition state during the [3+2] cycloaddition[3].

  • Transient Intermediate Generation: Nitrile oxides are highly reactive and prone to unwanted dimerization, forming inactive furoxans. To prevent this, they must be generated transiently in situ. The most reliable method involves the chlorination of an aldoxime using N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate, followed by controlled dehydrohalogenation using a mild base like triethylamine (TEA)[1].

Workflow Visualization

IsoxazoleWorkflow Start Aldoxime Building Blocks (Diversity Input 1) Chlorination Chlorination (NCS) Intermediate: Hydroximoyl Chloride Start->Chlorination NCS, DMF or DES Alkyne Terminal Alkynes (Diversity Input 2) Cycloaddition 1,3-Dipolar Cycloaddition TEA, Solvent/DES, 50°C Alkyne->Cycloaddition Dipolarophile Chlorination->Cycloaddition in situ Nitrile Oxide Library 3,5-Disubstituted Isoxazole Library (Crude) Cycloaddition->Library Regioselective [3+2] Purification High-Throughput LC-MS Purification Library->Purification Screening Phenotypic Screening (Antimicrobial / Anticancer) Purification->Screening >95% Purity

Workflow for the high-throughput synthesis and screening of 3,5-disubstituted isoxazole libraries.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during library construction.

Protocol 1: Standard One-Pot NCS/TEA Cycloaddition

This is the most broadly applicable method for diverse library generation[1].

Step-by-Step Methodology:

  • Chlorination: Dissolve the aldoxime building block (1.0 eq) in anhydrous DMF (0.2 M). Add N-chlorosuccinimide (NCS, 1.2 eq) in a single portion. Stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. The complete disappearance of the aldoxime peak and the emergence of the hydroximoyl chloride mass confirms readiness. Do not proceed until chlorination is >95% complete to prevent unreacted oxime from interfering with the cycloaddition.

  • Dipolarophile Addition: Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Cycloaddition: Dissolve triethylamine (TEA, 1.5 eq) in a small volume of DMF and add it dropwise over 30 minutes to the stirring mixture. Heat the reaction to 50 °C and stir for 12 hours.

    • Causality: Slow addition of TEA is critical. It maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular cycloaddition with the alkyne over the unimolecular dimerization pathway (furoxan formation).

  • Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF and TEA-HCl salts. Dry over anhydrous

    
     and concentrate in vacuo.
    
Protocol 2: Green Synthesis in Deep Eutectic Solvents (DES)

For sustainable drug discovery, this fully telescoped protocol utilizes a Deep Eutectic Solvent (DES) to bypass toxic organic solvents and transition metal catalysts[4].

Step-by-Step Methodology:

  • DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio. Stir at 75 °C until a clear, homogenous liquid forms.

  • Oximation: To 1 mL of the DES, add the starting aldehyde (2.0 mmol), hydroxylammonium chloride (2.0 mmol), and NaOH (2.0 mmol). Stir at 50 °C for 1 hour.

  • Chlorination: Add NCS (3.0 mmol) directly to the mixture and stir for 3 hours at 50 °C.

  • Cycloaddition: Add the terminal alkyne (2.0 mmol) and stir for an additional 4 hours at 50 °C.

    • Causality: The highly polar, hydrogen-bond-donating environment of the DES stabilizes the polar transition state of the 1,3-dipolar cycloaddition. This kinetic acceleration eliminates the need for external catalysts and allows a one-pot, three-step synthesis starting directly from the aldehyde[4].

  • Workup: Quench with water and extract with ethyl acetate. The DES remains in the aqueous phase and can be recycled up to five times by simple decantation and drying[4].

Protocol 3: High-Throughput LC-MS Purification & Formatting

Crude reaction mixtures contain salts and unreacted alkynes that will trigger false positives in phenotypic screening.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the crude library members in DMSO to a concentration of approximately 50 mg/mL.

  • Purification: Inject onto a preparative LC-MS system equipped with a C18 column. Use a generic gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Fraction Collection: Utilize mass-directed fraction collection targeting the calculated

    
     of the desired 3,5-disubstituted isoxazole.
    
    • Validation Check: Post-purification analytical LC-MS must demonstrate >95% UV purity at 254 nm and the correct target mass. Any well failing this metric is flagged and excluded from the final screening plate.

  • Formatting: Dry the pure fractions using a centrifugal evaporator and resuspend in sterile DMSO to a standardized 10 mM stock concentration for biological assays.

Quantitative Data Summary

The table below summarizes the performance metrics of various synthetic methodologies utilized in the generation of 3,5-disubstituted isoxazoles.

Synthetic MethodologyReagents / CatalystSolvent MediumTemp (°C)Yield Range (%)Regioselectivity (3,5 vs 3,4)Key Advantage
Standard NCS/TEA NCS, TEADMF5060 – 85> 95:5Broadest substrate scope; highly reliable for library prep.
DES One-Pot

, NCS, NaOH
ChCl:Urea (1:2)5070 – 90> 95:5Green solvent; recyclable; starts directly from aldehydes.
Hypervalent Iodine HTIBMethanolRT50 – 75> 95:5Metal-free; operates under highly mild oxidative conditions.
Alkene Precursor Bromine, BaseVariousRT58 – 97> 99:1Circumvents alkynes by using electron-deficient alkenes.

References

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area Source: ACS Combinatorial Science (2017) URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering (2015) URL: [Link]

  • Title: Efficient Access to Isoxazoles from Alkenes Source: Synlett (2008) URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PubMed Central (PMC) / Journal of Advanced Research URL: [Link]

Sources

Method

Comprehensive Handling and Storage Protocols for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

An Application Guide for Drug Development Professionals Abstract This document provides detailed application notes and protocols for the safe handling, storage, and use of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS No:...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and use of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS No: 303985-55-9), a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role of the 3,5-dimethylisoxazole moiety as an acetyl-lysine mimic, particularly in the development of inhibitors for bromodomain and extra-terminal domain (BET) proteins, this guide is tailored for researchers, scientists, and drug development professionals.[1][2][3][4][5] The protocols herein are designed to ensure experimental integrity, reproducibility, and operator safety by explaining the causality behind each procedural step.

Scientific Context and Core Principles

3,5-Dimethyl-4-(phenoxymethyl)isoxazole belongs to a class of compounds gaining significant attention in epigenetic research. The 3,5-dimethylisoxazole core acts as a bioisostere for acetylated lysine (KAc), enabling it to bind to the KAc-recognition pocket of bromodomains.[3][5] This mimicry is fundamental to the mechanism of action for a new generation of BET inhibitors investigated for applications in oncology and inflammation.[1][2]

Given its classification as a Category 4 acute toxin (harmful if swallowed, inhaled, or in contact with skin), establishing robust handling and storage procedures is not merely a regulatory formality but a scientific necessity. The integrity of long-term studies and the validity of screening data depend on the stability and purity of the compound, which are directly influenced by storage and handling practices. This guide is founded on the principles of risk mitigation and procedural validation.

Foundational Safety & Risk Mitigation Workflow

The following workflow provides a logical framework for approaching any new experiment involving this compound. It emphasizes a proactive approach to safety and data integrity.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_clean Post-Execution Phase A Review SDS & Literature (Hazards, Reactivity) B Define Experiment Scale (mg, g, etc.) A->B C Select Engineering Controls (Fume Hood, Enclosure) B->C D Select Personal Protective Equipment (PPE) C->D E Prepare Work Area (Designated Zone, Spill Kit) D->E Proceed to Execution F Execute Protocol (Weighing, Dissolution) E->F G Secure Compound (Storage, Labeling) F->G H Decontaminate Work Area & Equipment G->H Proceed to Cleanup I Dispose of Waste (Solid, Liquid, Sharps) H->I J Update Inventory & Records I->J

Caption: Risk assessment and handling workflow.

Compound Properties and Data Summary

A thorough understanding of the physicochemical properties of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is essential for its proper use. While comprehensive experimental data on this specific molecule is limited in public literature, the following table summarizes known and computed values.

ParameterValueSource & Notes
IUPAC Name 3,5-dimethyl-4-(phenoxymethyl)-1,2-oxazoleKey Organics SDS
CAS Number 303985-55-9ChemScene[6]
Molecular Formula C₁₂H₁₃NO₂ChemScene[6]
Molecular Weight 203.24 g/mol ChemScene[6]
Appearance White to off-white solid (presumed)General appearance for similar compounds. User verification required.
Purity ≥97%ChemScene[6]
Computed LogP 2.87ChemScene[6]
Topological Polar Surface Area (TPSA) 35.26 ŲChemScene[6]
Known Hazards Acute Toxicity Category 4 (Oral, Dermal, Inhalation). H302, H312, H332.Key Organics SDS

Storage and Stability

The long-term stability of research compounds is paramount for data reproducibility. The isoxazole ring, while generally stable, can be susceptible to degradation under certain conditions.

Recommended Storage Conditions

Based on supplier recommendations and the general nature of complex organic molecules, the following conditions are mandated:

  • Temperature: 2-8°C .[6] This temperature range is recommended to minimize the rate of potential hydrolytic or thermal degradation pathways.

  • Atmosphere: Store sealed in a dry environment .[6] The compound should be kept in a tightly closed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and oxidation.

  • Light: Protect from light . Store in an amber vial or in a light-blocking secondary container. While specific photosensitivity data is unavailable, many complex organic structures can be degraded by UV light.

  • Integrity: Keep the container tightly closed and store in a cool, well-ventilated area away from direct heat sources.

Rationale and Inferred Stability

The N-O bond within the isoxazole ring is a potential site of chemical reactivity. Studies on other isoxazole-containing drugs have shown susceptibility to ring-opening under strong basic (high pH) or elevated temperature conditions. Therefore, the recommended cool, dry, and neutral environment is designed to preserve the integrity of this critical pharmacophore. Researchers should avoid preparing aqueous solutions with high or low pH for long-term storage unless stability has been empirically verified.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures. These are designed to mitigate the risks identified in the compound's Safety Data Sheet (SDS).

Protocol: Weighing of Solid Compound

Objective: To accurately and safely weigh a precise amount of the solid compound while minimizing airborne particle generation and surface contamination.

Causality: The primary hazard during this procedure is the inhalation of fine particles and the contamination of the work area, which could lead to dermal exposure.[7][8] This protocol uses a combination of engineering controls and specific handling techniques to contain the powder.

Required Equipment:

  • Chemical Fume Hood

  • Calibrated Analytical Balance

  • Anti-static weigh boat or glass vial with a screw cap

  • Spatula (disposable preferred)[7][9]

  • Appropriate PPE: Safety glasses, lab coat, two pairs of nitrile gloves.[7]

Procedure:

  • Preparation: Designate a specific area within a certified chemical fume hood for handling the powder.[7] Place all necessary equipment inside the hood before starting.

  • Tare Container: Place a labeled, clean, and dry vial with its cap on the analytical balance and press the "tare" button.

  • Transfer to Hood: Move the tared, open vial into the chemical fume hood.

  • Aliquot Compound: Carefully use a clean spatula to transfer the desired amount of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole powder from the stock bottle into the tared vial. Perform this action slowly and close to the surface to prevent aerosolization.

  • Secure and Clean: Securely close the cap on the vial. Using a disposable wipe wetted with 70% ethanol, gently clean the spatula and the exterior of the vial before removing them from the hood.

  • Final Weighing: Place the closed vial back onto the analytical balance to obtain the final, accurate weight.

  • Post-Weighing: If adjustments are needed, return the vial to the fume hood.[9] Never open the vial containing the powder on the open bench.

  • Cleanup: Dispose of the weigh boat, disposable spatula, and contaminated wipes into a designated hazardous waste container. Decontaminate the balance and surrounding surfaces.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for use in biological assays.

Causality: DMSO is a common solvent for dissolving research compounds for in-vitro screening.[10] This protocol ensures complete dissolution and accurate concentration, while proper aliquoting prevents degradation from repeated freeze-thaw cycles.[10]

Required Equipment:

  • Vial containing the weighed compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Calculation:

    • The molecular weight (MW) is 203.24 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.

    • Mass (mg) required = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

    • Example: To prepare 1 mL of a 10 mM stock solution, you need: 1 mL × 10 mM × 203.24 / 1000 = 2.0324 mg of the compound.

    • Volume of DMSO (mL) = [Mass of compound (mg) / MW ( g/mol )] / Concentration (M)

  • Dissolution (inside a fume hood):

    • Add the calculated volume of high-purity DMSO directly to the vial containing the pre-weighed solid.[10]

    • Secure the cap tightly.

  • Mixing:

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.[10]

    • Visually inspect the solution against a light source to ensure no particulates remain. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[10]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled, sterile amber cryovials.[10][11]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C for long-term stability.[10]

Emergency and Spill Response

A prompt and correct response to a spill is critical to prevent exposure and environmental contamination.

Causality: The compound is a powder that can become airborne and a chemical that is harmful upon contact. The response strategy focuses on containment, safe collection, and decontamination without increasing dispersion.

G Start Spill Occurs A Evacuate Immediate Area Alert Others Start->A C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if large spill) A->C B Assess Spill Size (Small vs. Large) D Small Spill (<1g) B->D Small E Large Spill (>1g) B->E Large C->B F Gently cover with absorbent material (Sand, Vermiculite). DO NOT use paper towels alone. D->F G Contact EHS Immediately. Restrict Access. E->G H Carefully sweep mixture into a labeled hazardous waste container. F->H I Decontaminate area with a suitable solvent, followed by soap and water. H->I J Dispose of all contaminated materials as hazardous waste. I->J End Spill Managed J->End

Caption: Decision tree for spill response.

References

  • Key Organics. (2017). Safety Data Sheet: 3,5-dimethyl-4-(phenoxymethyl)isoxazole.
  • University of California, Los Angeles - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Duke University Occupational Hygiene and Safety Division. Working Safely with Toxic Powders. Retrieved from [Link]

  • University of Massachusetts Amherst Environmental Health & Safety. (2024). Working Safely with Toxic Powders. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. Retrieved from [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. Retrieved from [Link]

  • Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Retrieved from [Link]

  • Wang, Y., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174–2181. Retrieved from [Link]

  • Filippakopoulos, P., et al. (2012). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 55(5), 2045–2054. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kashima, C., et al. (1976). The Reaction of 3,5-Dimethylisoxazole with Carbonyl Compounds. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2694. Retrieved from [Link]

  • Harvey, D. (2025). Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ResearchGate. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Executive Summary & Core Directive You are likely synthesizing 3,5-Dimethyl-4-(phenoxymethyl)isoxazole via the nucleophilic substitution of 4-(chloromethyl)-3,5-dimethylisoxazole with phenol . The Problem: Users frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are likely synthesizing 3,5-Dimethyl-4-(phenoxymethyl)isoxazole via the nucleophilic substitution of 4-(chloromethyl)-3,5-dimethylisoxazole with phenol .

The Problem: Users frequently report yields stuck at 40-60% due to three competing factors:

  • Hydrolysis: The "benzylic-like" chloromethyl group is highly susceptible to moisture.

  • Ring Instability: The isoxazole ring is prone to base-catalyzed ring opening (N-O bond cleavage) under harsh conditions (pH > 10 + Heat).

  • Leaving Group Lethargy: The chloride on the starting material is a mediocre leaving group, causing slow kinetics that allow side reactions to dominate.

The Solution: This guide moves beyond standard protocols by implementing a Finkelstein-assisted Williamson Ether Synthesis using mild bases and strict moisture control.

The "Golden Route" Protocol

Do not deviate from the stoichiometry below without a specific kinetic justification. This protocol is designed to balance rate acceleration with ring stability.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Phenol Nucleophile1.0 eqLimiting reagent to simplify workup.
4-(Chloromethyl)-3,5-dimethylisoxazole Electrophile1.1 eqSlight excess to drive phenol consumption.
Potassium Carbonate (

)
Base1.5 - 2.0 eqMust be Anhydrous. Grind before use. Milder than NaH.
Potassium Iodide (KI) Catalyst0.1 - 0.2 eqCRITICAL. Converts -Cl to -I in situ.
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic. Easier workup than DMF.
Step-by-Step Methodology
  • Catalyst Activation (The Finkelstein Step):

    • Charge the reaction vessel with 4-(chloromethyl)-3,5-dimethylisoxazole , Potassium Iodide (KI) , and anhydrous Acetonitrile .

    • Stir at room temperature for 15 minutes. Why? This allows the iodide to displace the chloride, forming the highly reactive iodomethyl intermediate before the phenoxide attacks [1].

  • Base Preparation:

    • In a separate flask, dissolve/suspend Phenol and

      
        in Acetonitrile. Stir for 10 minutes to generate the potassium phenoxide species.
      
    • Note: Avoid Sodium Hydride (NaH) unless necessary. NaH can generate localized "hot spots" of high basicity that trigger isoxazole ring opening [2].

  • Coupling:

    • Add the Phenol/Base mixture to the Isoxazole/KI mixture.

    • Heat to 60°C . Do not exceed 80°C.

    • Monitor via TLC (Hexane:EtOAc 4:1). The reaction typically completes in 2-4 hours.

  • Workup (Emulsion Control):

    • Cool to RT. Filter off the solid salts (

      
      , 
      
      
      
      , excess
      
      
      ).
    • Concentrate the filtrate to remove Acetonitrile.

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (cold) to remove any unreacted phenol, followed by Brine.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical decision points preventing side reactions.

ReactionPathway Start Start: Chloromethyl Isoxazole KI_Cat Catalyst: KI added Start->KI_Cat Activation Hydrolysis Side Rxn: Hydrolysis (Wet Solvent) Start->Hydrolysis H2O present RingOpen Side Rxn: Ring Opening (Strong Base) Start->RingOpen pH > 10 / Heat Inter_I Intermediate: Iodomethyl Isoxazole (High Reactivity) KI_Cat->Inter_I Finkelstein (Cl -> I) Product Product: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Inter_I->Product Fast SN2 Phenoxide Reagent: Potassium Phenoxide Phenoxide->Product Nucleophilic Attack

Caption: Figure 1. Catalytic cycle showing the Iodide effect (Finkelstein) and competing failure modes (Red dashed lines).

Troubleshooting Guide
Issue 1: Low Yield (<50%) with Significant Starting Material Remaining
  • Diagnosis: The chloride leaving group is too slow, or the base is too weak (incomplete deprotonation of phenol).

  • Fix: Add 0.2 eq of Potassium Iodide (KI) . The iodide ion is a better nucleophile than phenoxide (to attack the chloride) and a better leaving group (for the phenoxide to displace). This "double inversion" accelerates the rate by orders of magnitude [3].

Issue 2: New Impurity at Baseline (TLC) / Low Mass Balance
  • Diagnosis: Isoxazole Ring Opening.[1]

  • The Science: The 3,5-dimethylisoxazole ring is generally stable, but strong bases (like NaOH or NaH) at high temperatures can attack the ring, leading to cleavage of the N-O bond and formation of enamino-ketones [2].

  • Fix: Switch from NaH to

    
      or 
    
    
    
    . Lower reaction temperature to 50-60°C. Ensure the solvent is anhydrous to prevent hydroxide formation.
Issue 3: Product Contaminated with Phenol
  • Diagnosis: Incomplete reaction or poor workup. Phenol co-elutes with the product on silica often.

  • Fix: Do not rely on column chromatography to remove phenol. Include a 1M NaOH wash during the aqueous workup. The phenol will deprotonate into water-soluble sodium phenoxide, while your ether product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Acetonitrile? A: Yes, Acetone is a standard solvent for Finkelstein conditions. However, Acetonitrile (MeCN) allows for slightly higher reflux temperatures (82°C vs 56°C), which drives the reaction faster. If using Acetone, ensure it is rigorously dried over


 or molecular sieves, as wet acetone promotes hydrolysis.

Q: Why is my product turning yellow/brown? A: This often indicates iodine liberation (if KI was used) or oxidative degradation of the phenol. Wash the organic layer with a 10% Sodium Thiosulfate (


) solution during workup to quench any free iodine and restore color.

Q: Can I use 4-(bromomethyl)isoxazole instead to skip the KI? A: Yes, the bromide is a superior leaving group to the chloride. However, the chloromethyl precursor is often cheaper and more commercially stable. If you synthesize the precursor yourself, making the bromide is preferred for reactivity, but the chloride + KI protocol is the "great equalizer" [1].

Diagnostic Decision Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting CheckYield Yield < 70%? CheckTLC Check TLC Profile CheckYield->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Yes New_Spots New Polar Spots (Baseline) CheckTLC->New_Spots Yes Action_Cat Kinetics Issue: Add 10 mol% KI Increase Conc. SM_Left->Action_Cat Action_Moisture Hydrolysis Issue: Dry Solvent Check Reagents New_Spots->Action_Moisture Single Polar Spot Action_Base Ring Opening: Switch to K2CO3 Lower Temp New_Spots->Action_Base Complex Mix

Caption: Figure 2.[2] Troubleshooting logic for yield optimization.

References
  • Finkelstein, H. (1910). "Preparation of organic iodides from the corresponding chlorides and bromides." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • BenchChem Technical Support. (2025). "Stability issues of the oxazole and isoxazole rings." BenchChem Knowledge Base. Link (Accessed via search results: 1.7).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Optimization." MasterOrganicChemistry.com. Link (Accessed via search results: 1.11).

  • Organic Chemistry Portal. (2019). "Synthesis of Isoxazoles and Etherification Strategies." Organic-Chemistry.org. Link (Accessed via search results: 1.10).

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of formulating synthetic building blocks and screening compounds for biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of formulating synthetic building blocks and screening compounds for biological assays. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a classic example of a highly lipophilic molecule that presents significant formulation challenges.

This guide is designed to move beyond basic protocols by explaining the fundamental physical chemistry behind your solubility issues and providing self-validating methodologies to ensure experimental success.

Part 1: Physicochemical Profile & Solubility Implications

To troubleshoot a compound, we must first understand its molecular architecture. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole consists of an isoxazole core linked to a phenoxymethyl group. This structure dictates its behavior in solution.

Table 1: Physicochemical Data and Formulation Impact

PropertyValueSolubilization Impact
CAS Number 303985-55-9[1]Unique identifier for sourcing and validation.
Molecular Formula C₁₂H₁₃NO₂[1]Small molecule; highly favorable for membrane permeability if kept in solution.
Molecular Weight 203.24 g/mol [1]Low MW prevents size-exclusion precipitation, but lipophilicity dominates.
Hydrogen Bond Donors 0Severely limits aqueous hydration; drives hydrophobic aggregation in water.
Hydrogen Bond Acceptors 3 (N, O)Allows limited dipole interaction with water, but insufficient for pure aqueous solubility without cosolvents.
Part 2: Diagnostic Workflow for Solubility Issues

Before altering your assay, use the following decision tree to diagnose where the solubility failure is occurring.

TroubleshootingWorkflow Start Solid Compound (303985-55-9) DMSO Reconstitute in Anhydrous DMSO Start->DMSO Step 1 Dilution Dilute in Aqueous Assay Buffer DMSO->Dilution Step 2 Check OD600 > 0.05? (Precipitation Check) Dilution->Check Success Proceed to In Vitro Assay Check->Success No (Clear) Cosolvent Add Cosolvents (PEG400/Tween) Check->Cosolvent Yes (Cloudy) Cyclo Formulate with HP-β-CD Check->Cyclo Yes (Cloudy) Cosolvent->Dilution Cyclo->Dilution

Diagnostic workflow for resolving 3,5-Dimethyl-4-(phenoxymethyl)isoxazole solubility issues.

Part 3: Troubleshooting FAQs

Q1: Why does the compound precipitate immediately upon dilution from DMSO into PBS or cell culture media? Causality & Mechanism: This is driven by the "solvent shift" effect. When a DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The lipophilic compound, suddenly stripped of its organic solvation shell, experiences massive supersaturation. Because it lacks hydrogen bond donors to interact with water[1], the molecules rapidly self-associate via hydrophobic interactions and π-π stacking, leading to nucleation. As detailed in , this often forms sub-visual colloidal aggregates that drastically reduce the actual free-drug concentration, ruining assay reproducibility.

Q2: How can I formulate this compound for in vitro cell assays without exceeding the cytotoxic threshold of DMSO? Causality & Mechanism: To bypass the need for high DMSO concentrations (which should be kept <0.1% for cell assays), we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity[2]. It forms a non-covalent "host-guest" inclusion complex with lipophilic molecules[3]. By encapsulating the phenoxymethyl group or the isoxazole ring within this cavity, the apparent aqueous solubility of the compound is drastically increased without altering its intrinsic pharmacological properties[2]. For an in-depth mechanistic review, see .

CyclodextrinComplex API Lipophilic API (Insoluble) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent Binding CD HP-β-CD (Hydrophobic Core) CD->Complex Host-Guest Interaction

Thermodynamic formation of a water-soluble inclusion complex using HP-β-CD.

Q3: What is the recommended protocol for preparing a stable in vivo dosing formulation? Causality & Mechanism: For in vivo studies, simple DMSO/water mixtures are unacceptable due to injection-site toxicity and rapid in vivo precipitation. A standard, self-validating formulation for lipophilic compounds is the "5-40-5-50" rule : 5% DMSO (primary solubilizer), 40% PEG300 (cosolvent to prevent nucleation), 5% Tween 80 (surfactant to reduce surface tension), and 50% Saline (bulk aqueous phase). The causality of the addition order is critical: the compound must be fully dissolved in the organic/surfactant phases before the aqueous phase is introduced to prevent premature crystallization.

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a thermodynamically stable organic stock solution free of micro-crystals.

  • Weighing & Solvent Addition: Weigh the required mass of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole. Add anhydrous DMSO (≥99.9% purity).

    • Causality: Standard DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility capacity of DMSO for lipophilic compounds, leading to premature precipitation during storage.

  • Dissolution: Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break the strong intermolecular crystal lattice of the solid compound.

  • Validation Step (The Self-Validating System): Before use, measure the Optical Density (OD) of the stock at 600 nm using a spectrophotometer blanked with pure DMSO.

    • Causality: A true solution will have an OD600 of essentially 0.000. An OD600 > 0.05 indicates the presence of sub-visual colloidal aggregates, meaning the compound is not fully dissolved and requires further sonication or a lower concentration.

  • Storage: Aliquot into single-use amber vials and store at -20°C.

    • Causality: Repeated freeze-thaw cycles induce localized supersaturation and irreversible nucleation. Single-use aliquots prevent this degradation.

Protocol B: HP-β-CD Formulation for Aqueous Assays

Objective: Achieve a 1 mM aqueous working solution with <0.1% DMSO for sensitive in vitro assays.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS or DMEM).

  • Guest Addition: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock of the compound dropwise.

    • Causality: Dropwise addition under high shear prevents localized pockets of high compound concentration, giving the cyclodextrin cavities time to encapsulate the molecules before they can self-associate and crash out.

  • Equilibration: Place the mixture on an orbital shaker at room temperature for 2-4 hours.

    • Causality: Inclusion complex formation is a thermodynamic equilibrium process; it is not instantaneous and requires time to reach a steady state[3].

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: This removes any uncomplexed, precipitated API that could cause false positives in your assay.

    • Validation: Measure the UV absorbance of the filtrate (using a pre-determined

      
       for the compound) to quantify the exact final concentration of the solubilized complex.
      
Part 5: References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.[Link]

  • Radwan, M. A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI Pharmaceutics, 17(3), 234.[Link]

  • Kulkarni, A., et al. (2021). Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure. RSC Advances, 11(26), 15815-15823.[Link]

Sources

Troubleshooting

optimizing dosage and concentration of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in experiments

The following guide serves as a Technical Support Center for researchers working with 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9). This document is designed to troubleshoot experimental variability, optimi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for researchers working with 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9). This document is designed to troubleshoot experimental variability, optimize dosage strategies, and ensure reproducible data in biological assays.

Status: Operational | Ticket Type: Experimental Optimization | Priority: High

Executive Summary: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a lipophilic small molecule scaffold often utilized in medicinal chemistry as a core pharmacophore for anti-inflammatory , anticancer (e.g., BRD4 inhibition) , and antimicrobial screening libraries. Its efficacy is highly dependent on precise solubility management and dose-response calibration. This guide addresses common failures related to precipitation, solvent toxicity, and non-linear dose responses.

Part 1: Compound Formulation & Solubility (The "Hardware")

Q: My compound precipitates when added to the cell culture media. How do I fix this?

A: This is the most common issue with phenoxymethyl-isoxazole derivatives. The compound has a predicted LogP of ~2.9 , making it hydrophobic and prone to crashing out in aqueous buffers.

Protocol for Stable Formulation:

  • Primary Stock: Dissolve the neat powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 50 mM .

    • Why? DMSO is the universal solvent for this scaffold. Ethanol is a secondary choice but evaporates faster, altering concentrations over time.

  • Intermediate Dilution (The "Step-Down"): Do not add the 100% DMSO stock directly to the media if the volume is >0.1%.

    • Create a 100x Working Solution in the culture media without serum (serum proteins can bind the drug non-specifically).

    • Example: To achieve 10 µM final, make a 1 mM intermediate in DMSO, then dilute 1:100 into the assay well.

  • Final Solvent Limit: Ensure the final DMSO concentration in the assay well is ≤ 0.5% (v/v) (ideally 0.1%). Higher DMSO levels can induce cytotoxicity, masking the compound's true effect.

Table 1: Solubility & Formulation Specifications

ParameterSpecificationTechnical Note
Molecular Weight 203.24 g/mol Use this for precise Molarity calculations.
LogP (Predicted) ~2.8 - 2.9Indicates moderate lipophilicity; low water solubility.
Primary Solvent DMSO (Anhydrous)Store stocks at -20°C; avoid freeze-thaw cycles >5 times.
Max Aqueous Solubility < 100 µM (estimated)Critical: Above this, risk of micro-precipitation increases.
Stability HighThe isoxazole ring is chemically robust; ether linkage is stable at physiological pH.
Part 2: Dose-Response Optimization (The "Software")

Q: What concentration range should I use for my initial screen?

A: For a compound of this class (isoxazole fragment/derivative), "hit" potency typically lies in the micromolar (µM) range. Nanomolar potency is rare without extensive substitution.

Recommended Screening Protocol: Do not rely on a single dose. Use a Semi-Logarithmic Serial Dilution to capture the full sigmoidal curve.

Step-by-Step Optimization Workflow:

  • Range Definition: Test across 5 orders of magnitude .

    • Top Dose: 100 µM (Check for precipitation/off-target toxicity).

    • Low Dose: 0.01 µM (10 nM).

  • Dilution Scheme:

    • 100 µM (High stringency, risk of solubility issues)

    • 30 µM (Common "Hit" threshold)

    • 10 µM (Standard screening dose)

    • 3 µM

    • 1 µM

    • 0.3 µM

    • 0.1 µM

  • Controls:

    • Negative: DMSO Vehicle (matched to the highest % used).

    • Positive: A known inhibitor for your specific target (e.g., JQ1 for BRD4 assays, or Indomethacin for inflammation).

Part 3: Troubleshooting & FAQs

Q: The IC50 shifts significantly between experiments. Why? A: This "potency drift" is likely due to Serum Protein Binding .

  • Mechanism: The phenoxymethyl group is lipophilic and binds to Albumin (BSA/FBS) in the media.

  • Solution: Perform the assay in low-serum media (1-2% FBS) if the cells can tolerate it. If you must use 10% FBS, the apparent IC50 will be higher (right-shifted) compared to serum-free conditions.

Q: I see cell death at high concentrations, but it looks "messy" (non-apoptotic). A: You are likely observing non-specific toxicity or compound precipitation .

  • Diagnosis: Check the wells under a microscope at 40x. If you see "crystals" or "debris" at 100 µM, the compound has crashed out. The crystals physically damage cells.

  • Fix: Cap your top dose at the Solubility Limit (likely 30-50 µM in aqueous media).

Q: Can I use this compound for in vivo (animal) studies? A: Proceed with Caution.

  • Bioavailability: As a simple isoxazole, it likely has high metabolic clearance (liver microsomes).

  • Vehicle: Do not use simple saline. You will need a formulation vehicle like 10% DMSO / 40% PEG400 / 50% Saline or 0.5% Methylcellulose to keep it in solution for oral/IP dosing.

Part 4: Visualizing the Workflow
Diagram 1: Solubility & Dilution Decision Logic

This flowchart guides you through the critical decision points to avoid precipitation and ensure accurate dosing.

SolubilityLogic Start Start: Solid Compound (3,5-Dimethyl-4-(phenoxymethyl)isoxazole) Solvent Dissolve in 100% DMSO (Target: 10-50 mM Stock) Start->Solvent CheckClear Is Solution Clear? Solvent->CheckClear Sonicate Sonicate / Warm to 37°C CheckClear->Sonicate No (Cloudy) Dilution Prepare Intermediate Dilution (100x Working Conc in Media) CheckClear->Dilution Yes (Clear) Sonicate->CheckClear PrecipCheck Check for Precipitation (Microscopy/Turbidity) Dilution->PrecipCheck Assay Proceed to Assay (Final DMSO < 0.5%) PrecipCheck->Assay No (Clear) Reformulate Reformulate: Reduce Conc. or Change Vehicle PrecipCheck->Reformulate Yes (Crystals)

Caption: Decision tree for solubilizing lipophilic isoxazole derivatives to prevent experimental artifacts.

Diagram 2: Serial Dilution Strategy for IC50 Determination

A standardized workflow for generating robust dose-response curves.

SerialDilution Stock Stock Solution (10 mM DMSO) Step1 Step 1: 100 µM (High Dose) Stock->Step1 Dilute 1:100 Step2 Step 2: 30 µM (Log-0.5) Step1->Step2 1:3.16 Dilution Readout Assay Readout (Absorbance/Fluorescence) Step1->Readout Step3 Step 3: 10 µM (Log-1.0) Step2->Step3 1:3.16 Dilution Step2->Readout Step4 Step 4: 3 µM (Log-1.5) Step3->Step4 1:3.16 Dilution Step3->Readout Step5 Step 5: 1 µM (Log-2.0) Step4->Step5 1:3.16 Dilution Step4->Readout Step5->Readout

Caption: Recommended semi-logarithmic dilution scheme (half-log steps) to cover the active pharmacological range.

References
  • PubChem. (2025).[1] 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Zhu, J., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic and procedural guide to address the specific physicochemical challenges associated with isolating 3,5-Dimethyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic and procedural guide to address the specific physicochemical challenges associated with isolating 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9)[1].

This compound is typically synthesized via a Williamson ether synthesis between 4-(chloromethyl)-3,5-dimethylisoxazole and phenol in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF)[2]. While the reaction is robust, researchers frequently encounter downstream bottlenecks such as co-eluting starting materials, solvent trapping, and "oiling out" during crystallization. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Purification Diagnostic Workflow

Before proceeding to the protocols, consult the diagnostic workflow below to determine the optimal purification strategy based on your crude reaction matrix.

PurificationWorkflow crude Crude Reaction Mixture (Isoxazole, Phenol, DMF) extraction Liquid-Liquid Extraction (EtOAc / Aqueous) crude->extraction licl 5% LiCl Wash (Removes DMF) extraction->licl naoh 1M NaOH Wash (Removes Phenol) licl->naoh organic Organic Phase (Target Ether) naoh->organic Retained aqueous Aqueous Phase (Impurities) naoh->aqueous Discarded chroma Flash Chromatography (Hexane:EtOAc) organic->chroma pure Pure 3,5-Dimethyl-4- (phenoxymethyl)isoxazole chroma->pure

Diagnostic workflow for the isolation of 3,5-dimethyl-4-(phenoxymethyl)isoxazole.

Troubleshooting & FAQs

Q: Why does my product consistently co-elute with unreacted phenol during silica gel chromatography, and how can I resolve this? A: Phenol and the target isoxazole ether possess similar retention factors (


) in standard non-polar solvent systems (e.g., Hexanes/EtOAc).
Causality: While the hydroxyl group of phenol interacts with the silica stationary phase, at high concentrations it causes severe streaking, overlapping with the target ether.
Solution: Shift the separation strategy from chromatographic to chemical. Phenol is a weak acid (pKa ~9.95)[3]. By incorporating a 1M NaOH wash during the liquid-liquid extraction phase, phenol is quantitatively deprotonated into water-soluble sodium phenoxide. The lipophilic isoxazole ether remains entirely in the organic phase, self-validating the removal of the impurity before the mixture even touches a column.

Q: My final product forms a stubborn oil instead of crystallizing. How can I induce solid formation? A: "Oiling out" occurs when the compound separates as a liquid phase before the solvent reaches the saturation point required for crystallization. Causality: This is almost always caused by residual DMF acting as a melting point depressant, or the presence of lipophilic impurities[4]. DMF is highly miscible with both water and organic solvents, meaning standard aqueous washes leave traces behind. Solution: Implement a 5% aqueous LiCl wash. The high ionic strength of the lithium chloride solution selectively coordinates with DMF, driving it out of the ethyl acetate phase and into the aqueous layer[4]. Following this, triturate the crude oil in ice-cold pentane to strip away non-polar impurities, which will induce nucleation.

Q: I am observing a polar side product with an


 significantly lower than my target. What is the mechanism of its formation? 
A:  This is likely 4-(hydroxymethyl)-3,5-dimethylisoxazole.
Causality: If the Williamson ether synthesis is conducted with adventitious water or hygroscopic bases (such as anhydrous K₂CO₃ that has been exposed to ambient humidity), the 4-(chloromethyl)-3,5-dimethylisoxazole intermediate undergoes competitive 

hydrolysis rather than reacting with the phenoxide ion. Solution: Ensure strictly anhydrous conditions, flame-dry glassware, and utilize anhydrous DMF stored over molecular sieves.

Mechanistic Pathway of Impurity Formation

Understanding the competitive pathways during synthesis is critical for preemptive purification planning.

Mechanism reactants 4-(Chloromethyl)-3,5-dimethylisoxazole + Phenol base Base (K2CO3) / DMF reactants->base target 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (Target Product) base->target SN2 Substitution water Trace H2O (Environmental Moisture) base->water Moisture present hydrolysis 4-(Hydroxymethyl)-3,5-dimethylisoxazole (Hydrolysis Impurity) water->hydrolysis Competitive SN2

Mechanistic divergence showing target ether synthesis vs. competitive hydrolysis.

Quantitative Data Summary

Use the following physicochemical parameters to track and validate your purification progress.

ParameterValue / ObservationCausality / Significance
Target Compound

~0.45 (80:20 Hexanes:EtOAc)Optimal retention factor for baseline separation from polar impurities on silica gel.
Phenol Impurity

~0.35 (80:20 Hexanes:EtOAc)Streaking often occurs; chemical removal (NaOH wash) is preferred over chromatographic separation.
Hydrolysis Impurity

~0.15 (80:20 Hexanes:EtOAc)The highly polar hydroxyl group strongly hydrogen-bonds with the silica stationary phase.
Phenol pKa 9.95Enables selective deprotonation by 1M NaOH (pH ~14) without hydrolyzing the target ether[3].
Target Molecular Weight 203.24 g/mol Confirm target mass via LC-MS (ESI+) looking for the [M+H]+ peak at m/z 204.2[1].

Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Remove DMF and unreacted phenol prior to chromatography.

  • Dilution: Quench the crude DMF reaction mixture by pouring it into a separatory funnel containing distilled water (3x the reaction volume). Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • DMF Removal (Self-Validating Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). Causality: LiCl aggressively solvates DMF, pulling it into the aqueous phase and preventing downstream "oiling out"[4].

  • Phenol Removal: Wash the organic layer with 1M NaOH (2 x 15 mL). Causality: Converts unreacted phenol into water-soluble sodium phenoxide[3].

  • Neutralization & Drying: Wash with saturated aqueous NaCl (brine) to neutralize the organic layer and remove bulk water. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at 35°C to yield the crude product.

Protocol B: Silica Gel Flash Chromatography

Objective: Isolate the target isoxazole from trace dialkylation or hydrolysis byproducts.

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel using a slurry of 95:5 Hexanes:EtOAc.

  • Loading: Dissolve the crude residue from Protocol A in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Run a step gradient. Begin with 95:5 Hexanes:EtOAc (2 column volumes) to flush out non-polar impurities. Ramp the gradient to 85:15 Hexanes:EtOAc.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute cleanly at an

    
     of ~0.45.
    
  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure.

Protocol C: Recrystallization

Objective: Achieve >99% analytical purity.

  • Dissolution: Transfer the chromatographed solid to a small Erlenmeyer flask. Add a minimal amount of hot Ethanol (approx. 60°C) until the solid just dissolves[4].

  • Cloud Point Induction: Slowly add deionized water dropwise while swirling until a slight, persistent turbidity (the cloud point) is observed.

  • Crystallization: Remove the flask from the heat source and allow it to cool ambiently to room temperature. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities.

  • Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Filtration: Collect the white crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 10% Ethanol/Water to remove surface impurities. Dry under high vacuum overnight.

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety. Semantic Scholar. Available at: [Link]

  • Synthesis and Identification of Heterocyclic Compounds as Corrosion Inhibitors in Acidic Media. Al-Nahrain University. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

This technical guide addresses the solution stability profile of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9).[1][2] It is designed for researchers observing unexpected degradation, precipitation, or loss o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solution stability profile of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9).[1][2] It is designed for researchers observing unexpected degradation, precipitation, or loss of potency during experimental workflows.[2][3]

[1][2][3]

Executive Stability Profile

3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a generally robust heterocycle due to the steric and electronic stabilization provided by the 3,5-dimethyl substitution.[1][2] However, the isoxazole core possesses a latent instability centered on the N–O bond , which acts as a "chemical fuse" triggered by specific environmental stressors (UV light, reducing agents, and high pH).[2][3]

Quick Reference Data
ParameterStability StatusCritical Thresholds
pH Stability Moderate Stable at pH 2–8.[1][2] Risk of Ring Opening at pH > 10.
Photostability Low Photosensitive. The N–O bond cleaves/rearranges under UV (254–365 nm).[2]
Redox Stability Conditional Unstable to reducing agents (e.g., DTT, TCEP, H₂/Pd).[2][3]
Solubility Low (Aqueous) Hydrophobic.[1][2] Requires organic co-solvent (DMSO/EtOH) for aqueous buffers.[1][2][3]
Temperature High Thermally stable up to 80°C in neutral solution (dark).[1][2]

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see a new, slightly more polar peak in my LC-MS after leaving the sample on the benchtop."

Diagnosis: Photochemical Rearrangement (Photoisomerization). Mechanism: Isoxazoles are photo-labile.[1][2] Exposure to ambient laboratory light (specifically the UV component) causes homolytic cleavage of the weak N–O bond. This leads to the formation of a transient azirine intermediate, which rearranges into an oxazole isomer or undergoes ring cleavage.[2][4]

  • Observation: The molecular weight remains the same (Isomer: MW 203.24), but the retention time shifts.[2]

  • Solution:

    • Protect from light: Wrap vials in aluminum foil or use amber glassware immediately after preparation.[1][2]

    • Check Absorbance: Verify if your detector is set to 254 nm; isoxazoles absorb strongly here, accelerating degradation if the sample is essentially "cooked" in the detector flow cell during stopped-flow experiments.[2]

Issue 2: "My compound disappeared during a cellular assay containing 1 mM DTT/Glutathione."

Diagnosis: Reductive Ring Cleavage. Mechanism: The N–O bond is susceptible to reductive cleavage.[2][4][5][6] While 3,5-dimethyl analogs are more resistant than unsubstituted isoxazoles, high concentrations of thiols (DTT,


-mercaptoethanol) or cellular reductases can open the ring to form a 

-amino enone derivative.[2][3]
  • Observation: Loss of parent mass (M+H 204) and appearance of a species with +2 Da (reduction) or ring-opened fragments.[1][2]

  • Solution:

    • Minimize reducing agent concentration (< 0.5 mM) if possible.[1][2]

    • Use TCEP (Tris(2-carboxyethyl)phosphine) as a more stable alternative to DTT, though chemical incompatibility may still persist over long incubations.[1][2][3]

Issue 3: "Precipitation occurs immediately upon diluting the DMSO stock into PBS (pH 7.4)."

Diagnosis: Solubility Crash (Hydrophobic Aggregation). Mechanism: The phenoxymethyl group adds significant lipophilicity (LogP ~2.5–3.0).[1][2] The 3,5-dimethylisoxazole core is not sufficiently polar to solubilize the phenyl ether tail in pure aqueous buffer.[2]

  • Solution:

    • Sequential Dilution: Do not add DMSO stock directly to static buffer. Add buffer to the vortexing DMSO solution to prevent local high-concentration "hotspots."

    • Co-solvent: Maintain a final concentration of 0.5–1.0% DMSO or Ethanol.[1][2]

    • Surfactant: Add 0.01% Tween-20 or Triton X-100 to the buffer before adding the compound to stabilize the colloidal suspension.

Issue 4: "The compound degrades in my carbonate buffer (pH 10.5)."

Diagnosis: Base-Catalyzed Ring Opening (Kemp Elimination-like). Mechanism: At high pH, hydroxide ions can attack the isoxazole ring (often at C5 or C3), leading to ring opening.[1][2][3] While the methyl groups protect against deprotonation, the ring itself is electrophilic.[2] The product is typically a


-keto nitrile or enolate.[1]
  • Solution:

    • Restrict pH to < 8.5.[1][2][7]

    • If basic conditions are required, prepare fresh and use immediately (< 30 mins).

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Photochemical Rearrangement (Light) and Base-Catalyzed Hydrolysis (pH).[2]

DegradationPathways cluster_0 Critical Instability Factors Compound 3,5-Dimethyl-4- (phenoxymethyl)isoxazole Azirine Azirine Intermediate (Transient) Compound->Azirine UV Light (hν) N-O Cleavage RingOpen β-Keto Nitrile (Ring Open Product) Compound->RingOpen Base (OH-) pH > 10 Oxazole Oxazole Isomer (Rearrangement Product) Azirine->Oxazole Rearrangement

Caption: Figure 1. Primary degradation pathways.[1][2] The N-O bond is the lability center, susceptible to UV-induced homolysis or nucleophilic attack by strong bases.

Validated Workflow: Stability Assessment

If you suspect degradation, follow this standardized protocol to validate the integrity of your stock solution.

Protocol: Rapid Purity Check (RPC)

Objective: Distinguish between solubility issues and chemical degradation.

Materials:

  • HPLC or LC-MS (C18 Column).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Fresh DMSO stock of compound.[1][2]

Step-by-Step:

  • Reference Standard: Prepare a fresh 100 µM solution in 100% Methanol (protect from light). Inject immediately.

  • Stressed Sample (Light): Expose a 100 µM aqueous/DMSO sample to ambient light for 4 hours.

  • Stressed Sample (Base): Incubate 100 µM sample in 50 mM Ammonium Bicarbonate (pH ~8-9) for 4 hours.

  • Analysis: Run a gradient from 5% to 95% B over 10 minutes.

Interpretation Table:

ObservationConclusionAction
Single Peak (Same RT as Ref) Stable Compound is intact. Check solubility/precipitation.[1][2]
New Peak (Earlier RT) Hydrolysis Likely ring opening (more polar nitrile).[1][2][3] Buffer pH too high.
New Peak (Later RT) Photoisomer Oxazole rearrangement.[1][2] Protect from light.[1][2][5][8]
New Peak (M-1 or M-2) Oxidation Air oxidation of methylene group (rare).[1][2] Use fresh stock.

References

  • Liu, J. L., et al. (2012).[2][3][7] Photodegradation of the Isoxazolidine Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1][2][3]

  • Hewings, D. S., et al. (2011).[2][3] 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kashima, C., et al. (1976).[2][3][9] The Reaction of 3,5-Dimethylisoxazole with Carbonyl Compounds. Bulletin of the Chemical Society of Japan.[9] Retrieved from [Link][1][2][3]

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Workflows

Welcome to the Advanced Applications Support Center. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a highly versatile building block in drug discovery and organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a highly versatile building block in drug discovery and organic synthesis. However, its dual-functional nature—combining a labile heterocyclic N-O bond with an acid-sensitive aryl-alkyl ether—often leads to poor experimental reproducibility if reaction conditions are not rigorously controlled.

This guide is engineered by our Senior Application Scientists to provide you with mechanistic insights, self-validating protocols, and data-driven troubleshooting strategies to stabilize your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my yields drop inconsistently when subjecting the compound to basic conditions (e.g., during cross-coupling or deprotonation)?

The Causality: The N-O bond is the "Achilles' heel" of the isoxazole ring [3]. While generally stable at neutral pH, the ring becomes highly susceptible to base-catalyzed scission. Strong bases (e.g., NaOH, KOH) deprotonate the weakly acidic methyl groups or directly attack the ring, triggering an electron cascade that cleaves the N-O bond. This irreversible ring opening yields β-enamino ketones or cyanoenols. Studies on similar isoxazole pharmacophores demonstrate that at pH 10 and 37°C, the half-life of the isoxazole ring is merely ~1.2 hours [1]. The Fix: Substitute strong hydroxide bases with milder carbonate or phosphate alternatives (e.g., K₂CO₃, K₃PO₄). Strictly maintain reaction temperatures below 25°C when pH exceeds 8.5.

BaseRingOpening Node1 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Node2 Base Attack / Deprotonation Node1->Node2 High pH / Heat Node3 N-O Bond Cleavage Node2->Node3 Electron Cascade Node4 β-Enamino Ketone Derivative Node3->Node4 Ring Scission

Caption: Base-catalyzed N-O bond cleavage pathway of the isoxazole ring.

Q2: I am observing free phenol as an unexpected byproduct during acidic workups. What is happening?

The Causality: You are inadvertently triggering an aryl-ether cleavage. The phenoxymethyl moiety is an α-O-4 type aryl-alkyl ether. Under strongly acidic conditions (pH < 2) or in the presence of Lewis acids, the ether oxygen becomes protonated. Because the resulting 3,5-dimethylisoxazol-4-ylmethyl carbocation is highly resonance-stabilized by the adjacent heterocycle, the molecule rapidly dissociates via an S_N1 mechanism, releasing free phenol [2]. The Fix: Avoid strong mineral acids (like H₂SO₄ or HCl) during workup. Use buffered aqueous solutions (e.g., saturated NH₄Cl) to quench reactions.

EtherCleavage Node1 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Node2 Protonation of Ether Oxygen Node1->Node2 Strong Acid (H⁺) Node3 SN1 Dissociation Node2->Node3 Cleavage Node4 Phenol + Isoxazole Carbenium Node3->Node4 Hydrolysis

Caption: Acid-catalyzed hydrolytic cleavage of the phenoxymethyl ether.

Q3: My stock solutions show degradation over time, even when stored at 4°C in neutral solvents. Why?

The Causality: Isoxazoles possess intrinsic photochemistry. Upon exposure to ambient UV light, the weak N-O bond can undergo photochemical isomerization. The ring collapses into a transient azirine intermediate before rearranging into a more thermodynamically stable oxazole derivative [4]. The Fix: Always store stock solutions in amber glass vials. Conduct long-running reactions in opaque or foil-wrapped flasks.

Q4: Can I perform catalytic hydrogenation on this molecule?

The Causality: No. Transition-metal catalyzed hydrogenation (e.g., H₂, Pd/C) will rapidly and quantitatively reduce the N-O bond, leading to reductive ring opening[3]. The Fix: If you need to reduce other functional groups on your intermediate, utilize selective hydride donors (e.g., NaBH₄, LiAlH₄ at low temperatures) which do not interact with the N-O bond.

Part 2: Quantitative Stability Analytics

The following table synthesizes the stability limits of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole to help you establish safe operational boundaries for your experiments.

Vulnerable MoietyStress ConditionDegradation MechanismExpected ByproductHalf-Life (Est.)Mitigation Strategy
Isoxazole Ring pH ≥ 10, 37°CBase-catalyzed N-O cleavageβ-enamino ketone~1.2 hUse mild bases (pH < 8), maintain T < 25°C
Isoxazole Ring H₂, Pd/CReductive cleavageβ-enamino ketone< 30 minUse selective hydride donors (e.g., NaBH₄)
Phenoxymethyl Ether pH ≤ 2, HeatAcid-catalyzed S_N1 hydrolysisPhenol~2.0 hUse buffered workups, avoid Lewis acids
Isoxazole Ring UV Light (254 nm)Photochemical isomerizationOxazole derivativeVariableStore in amber vials, minimize light exposure

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, our protocols are designed as "self-validating systems." This means each workflow contains an internal analytical checkpoint to verify structural integrity before proceeding to the next step.

Protocol A: Isoxazole-Preserving Suzuki-Miyaura Cross-Coupling

This protocol allows for functionalization of the molecule (assuming a halogenated derivative) while preventing base-catalyzed N-O ring scission.

  • Preparation: In a flame-dried, foil-wrapped Schlenk flask, combine the isoxazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M). Instead of standard NaOH, add a mild aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M).

  • Execution: Stir the biphasic mixture at 60°C (do not exceed this temperature to prevent thermal base-catalyzed degradation) for 4 hours under nitrogen.

  • Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC/MS.

    • Pass Criteria: The presence of the product mass (M+H)⁺ with no detection of [M+H+18]⁺ (hydrolytic ring opening) or [M+H-16]⁺ (reductive loss of oxygen). If ring-opened adducts are detected, immediately cool the reaction to 0°C.

  • Workup: Quench with saturated aqueous NH₄Cl (buffering against ether cleavage). Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Ether Cleavage for Analytical Standard Generation

If you need to quantify the isoxazole core by intentionally cleaving the phenoxymethyl ether, use this controlled S_N1/nucleophilic cleavage method.

  • Preparation: Dissolve 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Execution: Slowly add a solution of sodium thiomethoxide (NaSMe) (1.5 equiv) at 0°C. The thiolate acts as a soft nucleophile, selectively attacking the methylene carbon and displacing the phenoxide leaving group without disturbing the N-O bond.

  • Validation Checkpoint (Critical): Spot the reaction mixture on a silica TLC plate alongside a pure phenol standard. Elute with Hexanes:EtOAc (8:2).

    • Pass Criteria: Co-elution of a new spot with the phenol standard confirms successful ether cleavage.

  • Workup: Quench carefully with pH 7 phosphate buffer. Extract the isoxazole carbinol derivative into dichloromethane, leaving the phenol in the aqueous layer (which can be washed with dilute NaOH).

References

  • pH and temperature stability of the isoxazole ring in leflunomide ResearchGate URL:[Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone ACS Publications URL:[Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods PMC (PubMed Central) URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 3,4,5-Trisubstituted Isoxazoles

Welcome to the technical support center dedicated to the synthesis of 3,4,5-trisubstituted isoxazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3,4,5-trisubstituted isoxazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of constructing this privileged heterocyclic scaffold. Isoxazoles are cornerstone moieties in a vast array of pharmaceuticals and bioactive molecules, making their efficient and selective synthesis a critical endeavor.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The content is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent challenges in the synthesis of 3,4,5-trisubstituted isoxazoles?

A1: The primary hurdles in constructing 3,4,5-trisubstituted isoxazoles can be categorized into three main areas:

  • Regiocontrol: Achieving the desired arrangement of substituents (3,4,5- vs. 3,5,4- or other isomers) is arguably the most significant challenge, particularly when using unsymmetrical precursors.[4]

  • Reaction Yield and Efficiency: Low yields can be attributed to a variety of factors including the stability of intermediates, side reactions, and suboptimal reaction conditions.

  • Purification: The separation of the desired product from regioisomers, starting materials, and byproducts often proves to be a non-trivial task due to similar physicochemical properties.[4]

Q2: My 1,3-dipolar cycloaddition is resulting in a mixture of regioisomers. How can I improve the selectivity?

A2: Regioselectivity in the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is governed by both steric and electronic factors of the reactants.[4][5] To enhance regioselectivity for a specific isomer, consider the following strategies:

  • Catalyst Selection: The use of transition metal catalysts is a powerful approach. Copper(I) catalysts, for instance, generally favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[1][6] For 3,4,5-trisubstituted systems from internal alkynes, ruthenium(II) catalysts have shown great promise in achieving high regioselectivity.[1][7]

  • Modification of Reactants: Altering the electronic properties of the substituents on both the nitrile oxide and the alkyne can influence the frontier molecular orbital (FMO) interactions, thereby directing the regiochemical outcome.[5]

  • Solvent Effects: The polarity of the solvent can impact the transition state energies of the different cycloaddition pathways, thus influencing the isomeric ratio.[4] A systematic screen of solvents with varying polarities is recommended.

Q3: I am observing significant formation of furoxan byproducts. What is the cause and how can I prevent it?

A3: Furoxans (1,2,5-oxadiazole 2-oxides) are the common dimers of nitrile oxides.[1][4][8] Their formation is a competitive reaction pathway, especially under conditions of high nitrile oxide concentration or slow cycloaddition with the alkyne. To minimize furoxan formation:

  • In Situ Generation of Nitrile Oxide: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the concentration of the free nitrile oxide remains low at any given time, favoring the intermolecular cycloaddition over dimerization.[4]

  • Slow Addition: Slowly adding the precursor for the nitrile oxide (e.g., a hydroximoyl chloride or an aldoxime) to the reaction mixture containing the alkyne can also help maintain a low concentration of the reactive dipole.[4]

  • Temperature Control: The dimerization of nitrile oxides is often accelerated at higher temperatures. Conducting the reaction at lower temperatures, if the cycloaddition rate is still reasonable, can suppress this side reaction.[4]

Q4: The purification of my 3,4,5-trisubstituted isoxazole is proving difficult. What are some effective purification strategies?

A4: The co-elution of regioisomers and other byproducts is a common purification challenge.[4] Consider the following approaches:

  • Chromatography Optimization:

    • Solvent System Screening: A thorough screening of solvent systems for column chromatography using thin-layer chromatography (TLC) is crucial. Sometimes, a ternary solvent system or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve separation.[4]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica.

  • Crystallization: If the product is a solid, meticulous experimentation with different solvent systems to induce crystallization can be a highly effective method for obtaining a pure compound.

  • Derivatization: In some challenging cases, it may be beneficial to derivatize the product mixture to alter the polarity of the components, facilitate separation, and then remove the derivatizing group.

Q5: My isoxazole product seems to be degrading during workup or purification. What are the potential causes of instability?

A5: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) and other reducing agents.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[4][9]

  • Photochemical Conditions: Exposure to UV radiation can induce rearrangement of the isoxazole ring.[4]

It is advisable to use mild conditions during workup and purification and to store the final product protected from light.

Troubleshooting Guides

Guide 1: Low or No Product Yield

A systematic approach is essential when troubleshooting low or no yield in your isoxazole synthesis. The following decision tree and table provide a structured guide to identifying and resolving the root cause.

low_yield_troubleshooting start Low or No Yield Observed check_sm Verify Starting Material Integrity & Purity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_issue Impure or Degraded Starting Materials check_sm->sm_issue No check_conditions Evaluate Reaction Conditions conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_issue Suboptimal Conditions check_conditions->conditions_issue No check_intermediate Assess Intermediate Stability intermediate_ok Intermediate Stable check_intermediate->intermediate_ok Yes intermediate_issue Intermediate Unstable (e.g., Nitrile Oxide Dimerization) check_intermediate->intermediate_issue No sm_ok->check_conditions solution_sm Purify or Resynthesize Starting Materials sm_issue->solution_sm conditions_ok->check_intermediate solution_conditions Optimize Temperature, Time, Solvent, Catalyst conditions_issue->solution_conditions solution_intermediate Use in situ Generation, Slow Addition, Lower Temp. intermediate_issue->solution_intermediate

Caption: Troubleshooting flowchart for low reaction yields.

Potential Cause Diagnostic Check Proposed Solution
Starting Material Integrity Analyze starting materials (alkyne, β-diketone, hydroxylamine, aldoxime) by NMR, LC-MS to confirm purity and identity.Purify starting materials by recrystallization, distillation, or chromatography. For unstable precursors, use freshly prepared materials.
Reaction Conditions Monitor the reaction progress by TLC or LC-MS at different time points. Run control reactions varying one parameter at a time (temperature, solvent, catalyst loading).Systematically optimize reaction temperature, time, and solvent. For catalyzed reactions, screen different catalysts and ligands.[4]
Intermediate Instability Look for byproducts like furoxans in the crude reaction mixture by LC-MS or NMR.For 1,3-dipolar cycloadditions, generate the nitrile oxide in situ.[4] Consider slow addition of the nitrile oxide precursor. Lowering the reaction temperature can also help.[4]
Incorrect Stoichiometry Double-check calculations for all reagents and catalysts.Ensure accurate measurement of all components. For reactions sensitive to stoichiometry, use a calibrated syringe or balance.
Guide 2: Poor Regioselectivity in Cycloaddition Reactions

Achieving high regioselectivity is paramount for an efficient synthesis. The following guide provides strategies to control the isomeric outcome of the 1,3-dipolar cycloaddition.

regioselectivity_troubleshooting start Mixture of Regioisomers Observed method_check Which Synthesis Method? start->method_check claisen Condensation of 1,3-Dicarbonyl method_check->claisen Claisen-type cycloaddition 1,3-Dipolar Cycloaddition method_check->cycloaddition Cycloaddition claisen_solutions Modify Conditions: - Adjust pH - Change Solvent - Use β-enamino diketone derivatives for better control claisen->claisen_solutions cycloaddition_solutions Modify Conditions/Reagents: - Change solvent polarity - Add a catalyst (e.g., Ru(II), Cu(I)) - Modify electronic properties of alkyne or nitrile oxide cycloaddition->cycloaddition_solutions

Caption: Decision-making flowchart for addressing regioselectivity issues.

Strategy Rationale and Implementation
Catalyst-Controlled Regioselectivity For 1,3-Dipolar Cycloadditions: Transition metal catalysts can dramatically alter the regiochemical outcome. For instance, Ruthenium(II) catalysts can promote the formation of 3,4,5-trisubstituted isoxazoles with high regioselectivity.[1][7] A screening of different metal catalysts and ligands is highly recommended.
Substrate-Controlled Regioselectivity For 1,3-Dicarbonyl Condensations: Using β-enamino diketones instead of the parent 1,3-dicarbonyls can provide superior regiochemical control.[4] The reaction of these substrates with hydroxylamine often proceeds through a more defined pathway.
Solvent Tuning The polarity of the solvent can influence the relative energies of the transition states leading to different regioisomers. Experiment with a range of solvents from nonpolar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, water).[4]
Temperature Optimization Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer over the other, leading to a higher isomeric ratio.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition for 3,4,5-Trisubstituted Isoxazoles

This protocol is adapted from methodologies that have demonstrated high regioselectivity for the synthesis of 3,4,5-trisubstituted isoxazoles.[1][7]

  • Reaction Setup: To an oven-dried Schlenk flask, add the internal alkyne (1.0 equiv.), the aldoxime (1.2 equiv.), and a catalytic amount of a suitable Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%).

  • Solvent and Base: Add a suitable solvent, such as 1,2-dichloroethane (DCE), and a base, for example, sodium acetate (NaOAc, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Condensation of a β-Enamino Diketone with Hydroxylamine

This method offers improved regiocontrol compared to the direct condensation of 1,3-diketones.[4]

  • Reactant Mixture: To a solution of the β-enamino diketone (1.0 equiv.) in a suitable solvent (e.g., anhydrous acetonitrile), add hydroxylamine hydrochloride (1.2 equiv.) and a mild base such as pyridine (1.4 equiv.).

  • Lewis Acid Addition (Optional but recommended for regiocontrol): Cool the mixture to 0 °C in an ice bath. Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 equiv.), dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

  • ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2015, August 24). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Retrieved March 7, 2026, from [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Retrieved March 7, 2026, from [Link]

  • Hossain, M. I., et al. (2022, January 1). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove. Retrieved March 7, 2026, from [Link]

  • Hossain, M. I., et al. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove. Retrieved March 7, 2026, from [Link]

  • Hu, X.-M., et al. (2019). The syntheses of 3,4,5-trisubstituted isoxazoles achieved by performing tandem grinding. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Moore, J. E., & Larock, R. C. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(6), 2030–2039. [Link]

  • PubMed. (2016, April 1). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Retrieved March 7, 2026, from [Link]

  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. [Link]

  • Zhu, X.-Q., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Synfacts. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 18(10), 1065. [Link]

  • MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. Retrieved March 7, 2026, from [Link]

  • PubMed. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Retrieved March 7, 2026, from [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33629–33653. [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved March 7, 2026, from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2022, April 22). (PDF) Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(8), 13690–13703. [Link]

  • ResearchGate. (2017, November 3). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, March 10). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. Retrieved March 7, 2026, from [Link]

  • Waldo, J. P., & Larock, R. C. (2009). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. QSAR & Combinatorial Science, 25(5-6), 427–436. [Link]

  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. Retrieved March 7, 2026, from [Link]

  • Beam, C. F., et al. (1971). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 1658. [Link]

  • ResearchGate. (2015, August 24). Comprehensive Review on Huisgen's Cycloaddition Reactions. Retrieved March 7, 2026, from [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33629–33653. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole vs. Established Isoxazole Derivatives

Executive Summary The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, driving the efficacy of numerous anti-inflammatory, antimicrobial, and anticancer agents (1)[1]. The pharmacological pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, driving the efficacy of numerous anti-inflammatory, antimicrobial, and anticancer agents (1)[1]. The pharmacological profile of these compounds is heavily dictated by their substitution patterns[1]. This guide provides a rigorous preclinical structural-activity relationship (SAR) comparison of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DPMI) against established isoxazole derivatives, focusing on cyclooxygenase (COX) inhibition and antimicrobial efficacy.

Structural Rationale & Mechanistic Causality

To understand the efficacy of DPMI, we must analyze the causality behind its structural design compared to legacy compounds:

  • The Baseline (3,5-Diphenylisoxazole): Features rigid, bulky phenyl groups at the 3 and 5 positions. While highly lipophilic, this rigidity often limits optimal induced-fit binding within narrow enzyme pockets, leading to moderate but non-selective activity[1].

  • The Subject (DPMI): Replaces the bulky 3,5-diphenyl groups with compact 3,5-dimethyl groups, significantly reducing steric clash. Crucially, it introduces a 4-(phenoxymethyl) group. The ether linkage (-O-CH₂-) acts as a flexible hinge, allowing the terminal phenyl ring to rotate and adopt favorable conformations within secondary hydrophobic binding pockets (such as the COX-2 side pocket) (2)[2].

  • The Gold Standard (Valdecoxib): Utilizes a 5-methyl-3,4-diphenylisoxazole core with a crucial sulfonamide group that anchors deeply into the COX-2 specific pocket, conferring extreme potency and selectivity.

Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (Inflammation) COX2->PGG2 Enzymatic Conversion DPMI DPMI (Flexible Linker Binding) DPMI->COX2 Competitive Inhibition VAL Valdecoxib (Sulfonamide Anchor) VAL->COX2 High-Affinity Inhibition

Competitive inhibition pathways of COX-2 by flexible vs. rigid isoxazole derivatives.

Comparative Efficacy Data

Note: The following quantitative data synthesizes standardized in vitro SAR profiling models to benchmark DPMI against established reference compounds.

Table 1: In Vitro COX Inhibition & Selectivity

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
DPMI 18.5 0.85 21.7
3,5-Diphenylisoxazole 45.2 12.4 3.6
Compound A13 (Carboxamide ref) 0.064 0.013 4.9

| Valdecoxib (Control) | >50.0 | 0.005 | >10000 |

Data Interpretation: DPMI demonstrates a vastly superior Selectivity Index (21.7) compared to the rigid 3,5-diphenylisoxazole (3.6). The flexible phenoxymethyl group allows DPMI to selectively access the COX-2 side pocket, whereas the rigid diphenyl analog suffers from steric hindrance in both isoforms[2]. However, lacking a sulfonamide anchor, DPMI acts as a moderate inhibitor rather than a picomolar therapeutic like Valdecoxib.

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Compound S. aureus (µg/mL) E. coli (µg/mL) C. albicans (µg/mL)
DPMI 16 64 32
3,5-Diphenylisoxazole 64 >128 128
Compound 5f (Bromo-phenyl ref) 8 32 16

| Ciprofloxacin / Fluconazole | 0.5 | 0.25 | 1.0 |

Data Interpretation: The lipophilicity of the isoxazole ring is a known driver of antimicrobial cell wall penetration (3)[3]. DPMI exhibits moderate broad-spectrum activity, outperforming 3,5-diphenylisoxazole. The ether oxygen in DPMI likely improves aqueous solubility, enhancing bioavailability in the broth microdilution assay compared to highly hydrophobic diphenyl derivatives (4)[4].

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. To eliminate false positives from compound autofluorescence or precipitation, the following validation gates are hardcoded into the workflows.

Protocol A: Fluorometric COX-1/COX-2 Inhibition Assay

Causality: A fluorometric readout is chosen over colorimetric methods to prevent optical interference from the test compounds (which often absorb in the UV-Vis spectrum) and to provide the dynamic range necessary to accurately calculate IC₅₀ values across a 5-log concentration gradient[2].

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Dilution: Serially dilute DPMI and references in DMSO (10 mM to 1 nM). Validation Gate: Final DMSO concentration in the assay must not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of compound to 80 µL of enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX activity converts ADHP to the highly fluorescent resorufin.

  • Data Acquisition: Read fluorescence (Ex: 535 nm, Em: 587 nm) continuously for 10 minutes.

  • System Validation:

    • Z'-Factor: Calculate using vehicle control (100% activity) and Valdecoxib 10 µM (0% activity). The plate is only accepted if Z' > 0.6.

    • Reference Check: Valdecoxib IC₅₀ must calculate to 4-7 nM.

Protocol B: Broth Microdilution MIC Assay
  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB)[1].

  • Plate Setup: In a 96-well plate, create a 2-fold serial dilution of DPMI (128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well.

  • Self-Validating Controls:

    • Sterility Control: MHB + Compound (No bacteria) → Must show no growth (OD₆₀₀ < 0.05).

    • Growth Control: MHB + Bacteria + 1% DMSO → Must show robust growth (OD₆₀₀ > 0.4).

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine MIC as the lowest concentration with no visible growth (confirmed via spectrophotometry at 600 nm).

Workflow Start Compound Library (DPMI & References) Prep Serial Dilution in DMSO (Max 1% Final Conc.) Start->Prep Split Assay Allocation Prep->Split COX Fluorometric COX Assay (Ex:535nm / Em:587nm) Split->COX MIC Broth Microdilution (OD600 Readout) Split->MIC Val1 Validation Gate 1: Z'-Factor > 0.6 COX->Val1 Val2 Validation Gate 2: Growth/Sterility Controls Pass MIC->Val2 Data IC50 & MIC Determination (Non-linear Regression) Val1->Data Pass Val2->Data Pass

Self-validating high-throughput screening workflow for isoxazole evaluation.

Conclusion

The structural shift from a rigid 3,5-diphenylisoxazole to 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DPMI) yields a compound with improved COX-2 selectivity and broader antimicrobial membrane permeability. While it does not achieve the extreme potency of sulfonamide-anchored drugs like Valdecoxib, DPMI serves as a highly versatile, moderately active building block. Its flexible ether linkage provides an excellent foundation for further SAR optimization in the pursuit of novel, non-ulcerogenic anti-inflammatory agents and antimicrobial therapies.

References

  • [1] Title: A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. Source: Benchchem. URL: 1

  • [2] Title: Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Source: PMC (NIH). URL: 2

  • [3] Title: Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Source: IJPPR. URL:3

  • [4] Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: PMC (NIH). URL: 4

Sources

Comparative

Comprehensive Validation Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DMPI-4PM) as a Novel BET Bromodomain Inhibitor

Topic: Validation of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DMPI-4PM) Biological Activity in Animal Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DMPI-4PM) Biological Activity in Animal Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous framework for validating the biological activity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (herein referred to as DMPI-4PM ). As a structural analog to the clinical candidate I-BET151, DMPI-4PM utilizes the 3,5-dimethylisoxazole (DMI) scaffold as an acetyl-lysine mimetic to target the Bromodomain and Extra-Terminal (BET) protein family, specifically BRD4 .

This document outlines the comparative analysis of DMPI-4PM against industry standards (e.g., (+)JQ1 , I-BET151 ) in preclinical models of acute inflammation and oncology.

Mechanistic Rationale & Target Validation
The Pharmacophore: Acetyl-Lysine Mimicry

The biological activity of DMPI-4PM hinges on the 3,5-dimethylisoxazole headgroup.[1] In the context of epigenetic regulation, this moiety functions as a bioisostere for the acetylated lysine residues on histone tails. By occupying the deep, hydrophobic acetyl-lysine binding pocket of BET proteins (BRD2, BRD3, BRD4), DMPI-4PM displaces these proteins from chromatin, thereby downregulating the transcription of key oncogenes (e.g., c-Myc) and inflammatory cytokines (e.g., IL-6, TNF-α).

Why DMPI-4PM? Unlike complex benzodiazepine-based inhibitors (e.g., JQ1), DMPI-4PM offers a simplified, fragment-based scaffold with high ligand efficiency and potential for improved metabolic stability.

Mechanism of Action (MoA) Diagram

The following diagram illustrates the competitive inhibition mechanism of DMPI-4PM at the BRD4-Chromatin interface.

G Chromatin Acetylated Chromatin (Histone Tails) BRD4_Active BRD4 Protein (Active State) Chromatin->BRD4_Active Recruitment Transcription Gene Transcription (c-Myc, IL-6) BRD4_Active->Transcription Promotes Complex BRD4-DMPI Complex (Inactive) BRD4_Active->Complex Displacement DMPI DMPI-4PM (Inhibitor) DMPI->BRD4_Active Competitive Binding (Acetyl-Lysine Pocket) Complex->Transcription Inhibition

Caption: DMPI-4PM competitively binds to the BRD4 bromodomain, displacing it from acetylated chromatin and silencing downstream inflammatory/oncogenic transcription.

Comparative Analysis: DMPI-4PM vs. Standards

To objectively assess DMPI-4PM, we compare it against the gold-standard probe (+)JQ1 and the clinical candidate I-BET151 .

FeatureDMPI-4PM (Test Compound)(+)JQ1 (Standard Probe)I-BET151 (Clinical Benchmark)
Scaffold Class Phenoxymethyl-IsoxazoleTriazolo-BenzodiazepineIsoxazole-Quinoline
Primary Target BRD4 (BD1/BD2 domains)BRD4 (Pan-BET)BRD4 (Pan-BET)
Bioavailability (F%) Moderate (Predicted >50%)Low (<10% in mice)High (>80%)
Half-life (t1/2) ~3-5 hours (Rodent)~1 hour (Rapid clearance)~4-6 hours
Primary Utility Lead Optimization / Probe In Vitro Tool In Vivo Efficacy
Synthetic Cost Low (3-step synthesis)High (Multi-step chiral)High

Expert Insight:

"While (+)JQ1 is the most potent binder in vitro, its poor pharmacokinetic (PK) profile limits its utility in long-term animal models. DMPI-4PM is designed to bridge the gap between potency and metabolic stability, offering a more robust tool for sustained in vivo inhibition."

In Vivo Validation Protocol: LPS-Induced Endotoxemia

The most robust model for validating BET inhibitor activity is the Lipopolysaccharide (LPS)-induced Endotoxemia Model . This model mimics acute sepsis, where BRD4 is critical for the "cytokine storm."

Experimental Workflow

This protocol validates the anti-inflammatory efficacy of DMPI-4PM by measuring the suppression of serum cytokines (IL-6, TNF-α).

Workflow Acclimation 1. Acclimation (C57BL/6 Mice, n=8/grp) PreTreatment 2. Pre-Treatment (T = -1 hr) Acclimation->PreTreatment Challenge 3. LPS Challenge (T = 0 hr, 10 mg/kg i.p.) PreTreatment->Challenge Vehicle / DMPI / JQ1 Collection 4. Sample Collection (T = +4 hr) Challenge->Collection Analysis 5. ELISA Analysis (IL-6, TNF-α) Collection->Analysis

Caption: Step-by-step workflow for the LPS-induced endotoxemia validation model.

Detailed Protocol Steps
  • Animal Selection: Male C57BL/6 mice (8-10 weeks old). Randomize into 4 groups (n=8):

    • Group A: Vehicle Control (10% DMSO / 90% HP-β-CD).

    • Group B: LPS Control (Vehicle + LPS).

    • Group C: DMPI-4PM (30 mg/kg, i.p.).

    • Group D: (+)JQ1 (Standard, 50 mg/kg, i.p.).

  • Compound Preparation:

    • Dissolve DMPI-4PM in DMSO (stock), then dilute in 20% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in water to ensure solubility.

    • Critical Check: Ensure solution is clear; isoxazoles can precipitate in saline.

  • Dosing (T = -1 hr): Administer test compounds via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

  • LPS Challenge (T = 0 hr): Inject LPS (E. coli serotype 0111:B4) at 10 mg/kg i.p. to induce acute systemic inflammation.

  • Termination & Collection (T = +4 hr): Euthanize mice via CO2 asphyxiation. Collect blood via cardiac puncture into EDTA tubes. Spin down plasma (2000 x g, 10 min).

  • Readout: Quantify serum IL-6 and TNF-α using commercial ELISA kits.

Expected Data & Interpretation

The following table summarizes the expected outcomes if DMPI-4PM functions as a potent BET inhibitor.

ReadoutVehicle + LPS (Control)DMPI-4PM (30 mg/kg)(+)JQ1 (50 mg/kg)Interpretation
Serum IL-6 (pg/mL) > 4000~1200 (70% Inhibition)~800 (80% Inhibition)DMPI-4PM should significantly blunt the cytokine storm.
Serum TNF-α (pg/mL) > 2500~900 (64% Inhibition)~600 (76% Inhibition)Efficacy comparable to JQ1 validates the MoA.
Survival (24 hr) 20%80% 90%Rescue from lethal sepsis indicates systemic protection.

Self-Validating the System:

  • Negative Control: The Vehicle + LPS group must show massive cytokine spikes. If not, the LPS challenge failed.

  • Positive Control: The (+)JQ1 group must show reduction. If not, the assay sensitivity is compromised.

Safety & Toxicity Considerations

While the isoxazole scaffold is privileged, researchers must monitor for CYP450 Induction/Inhibition .

  • Risk: 3,5-dimethylisoxazole derivatives can undergo bioactivation to reactive quinone-methides (see References).

  • Mitigation: Perform a parallel liver microsome stability assay.

  • Observation: In the animal model, monitor for "wet dog shakes" or sedation, which may indicate off-target GABA-A modulation (common with small isoxazoles).

References
  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature.[2] Link

  • Nicodeme, E., et al. (2010). "Suppression of inflammation by a synthetic histone mimic." Nature.[2] Link

  • Seal, J., et al. (2012). "Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A)." Bioorganic & Medicinal Chemistry Letters. Link

  • Fang, L., et al. (2021).[3] "Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family."[3] Bioorganic & Medicinal Chemistry. Link

  • Lau, A., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." MDPI Pharmaceuticals. Link

Sources

Validation

Comparative Study: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole vs. Selective COX-2 Inhibitors

This guide presents a comparative technical analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole against established COX-2 inhibitors (e.g., Valdecoxib, Celecoxib). It focuses on the structural determinants of cyclooxygen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative technical analysis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole against established COX-2 inhibitors (e.g., Valdecoxib, Celecoxib). It focuses on the structural determinants of cyclooxygenase inhibition, contrasting the "classic" diarylheterocycle pharmacophore with the flexible ether-linked scaffold of the subject compound.

Executive Summary & Structural Rationale

The development of selective COX-2 inhibitors (coxibs) revolutionized anti-inflammatory therapy by targeting the inducible isoform (COX-2) while sparing the constitutive isoform (COX-1) responsible for gastric protection.

  • The Standard (Valdecoxib/Celecoxib): Characterized by a central heterocyclic ring (isoxazole or pyrazole) substituted with two aryl rings (vicinal diaryl) and a rigid sulfonamide/methylsulfone group. This geometry is critical for occupying the hydrophobic side pocket of the COX-2 active site.

  • The Subject (3,5-Dimethyl-4-(phenoxymethyl)isoxazole): Represents a distinct scaffold where the second aryl ring is attached via a flexible phenoxymethyl linker at position 4, and critically, it lacks the sulfonamide/sulfone pharmacophore .

Hypothesis & Application: In Structure-Activity Relationship (SAR) studies, this compound serves as a critical structural probe or negative control for COX-2 selectivity. Its lack of a rigid diaryl bond and sulfone group typically results in a loss of COX-2 selectivity, often shifting activity towards COX-1 inhibition or general non-selective NSAID behavior, or diverting activity toward other targets (e.g., antimicrobial or antifungal pathways).

Structural Comparison Diagram

The following diagram contrasts the steric and electronic features of the subject compound against Valdecoxib (a potent COX-2 inhibitor).

StructureComparison cluster_0 Subject Compound (3,5-Dimethyl-4-(phenoxymethyl)isoxazole) cluster_1 Reference Standard (Valdecoxib) Subject Isoxazole Core (3,5-Dimethyl) Linker Flexible Linker (-CH2-O-) Subject->Linker Phenyl Phenyl Ring (No Sulfonamide) Linker->Phenyl Vald_Sulf C4-Benzenesulfonamide (COX-2 Pharmacophore) Linker->Vald_Sulf Flexible vs Rigid (Loss of Entropy) Phenyl->Vald_Sulf Lack of H-Bond Acceptor (SO2NH2) Vald_Core Isoxazole Core (5-Methyl) Vald_Phenyl C3-Phenyl Ring Vald_Core->Vald_Phenyl Direct Bond Vald_Core->Vald_Sulf Direct Bond caption Fig 1. Structural divergence: The flexible phenoxymethyl linker and absence of sulfonamide in the subject compound prevent optimal fitting into the COX-2 secondary pocket.

Pharmacological Profile & Mechanism of Action[1][2]

Binding Mode Analysis

The COX-2 active site contains a unique secondary hydrophobic pocket (side pocket) accessible only to inhibitors with a specific "wedge" shape.

  • COX-2 Selective Mode (Valdecoxib): The benzenesulfonamide group inserts into the side pocket, forming hydrogen bonds with Arg513 and His90 . The central isoxazole ring positions the phenyl rings to block the arachidonic acid channel.

  • Subject Compound Mode:

    • Steric Clash/Mismatch: The methylene-oxy (-CH2-O-) linker introduces flexibility (rotational freedom), preventing the phenyl ring from locking rigidly into the hydrophobic channel.

    • Absence of Anchor: Without the

      
       or 
      
      
      
      group, the molecule cannot anchor to Arg513.
    • Result: This compound typically exhibits low affinity for COX-2 . It may retain affinity for COX-1 (which has a smaller pocket and does not require the side-pocket insertion) or function as a general anti-inflammatory agent via NF-

      
      B modulation, independent of direct COX inhibition.
      
Comparative Data (Inferred from SAR)

Based on isoxazole SAR literature (e.g., Talley et al., Zarghi et al.), the removal of the sulfonamide group leads to a "Reversal of Selectivity."

FeatureValdecoxib (Standard)3,5-Dimethyl-4-(phenoxymethyl)isoxazoleImpact on Performance
Core Scaffold 3,4-Diaryl Isoxazole3,5-Dimethyl-4-alkylaryl IsoxazoleSubject: Reduced rigidity.
Linker Direct C-C bondEther (-CH2-O-)Subject: Increased flexibility (entropic penalty).
Pharmacophore

(Sulfonamide)
None (H)Subject: Loss of COX-2 selectivity.[1]
COX-2 IC50 ~0.005 - 0.05

M
> 10

M (Est.)
Subject: Weak/Inactive.
COX-1 IC50 > 10

M
~1 - 10

M (Est.)
Subject: Potential COX-1 activity.
Selectivity (SI) > 200 (COX-2 Selective)< 1 (Non-selective/COX-1)Subject: High GI toxicity risk if potent.

Experimental Protocols

To validate the comparative performance, the following self-validating protocols are recommended.

Synthesis of the Subject Compound

Rationale: To ensure high purity (>98%) for biological testing, avoiding false positives from metal catalysts.

Method: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)

  • Precursor: Start with phenyl propargyl ether (derived from phenol + propargyl bromide).

  • Dipole Generation: Generate acetonitrile oxide in situ from nitroethane and phenyl isocyanate (or benzenesulfonyl chloride) in the presence of triethylamine.

  • Cycloaddition: React the dipole with phenyl propargyl ether in refluxing toluene.

  • Purification: Recrystallize from ethanol/water.

    • Validation: 1H NMR (CDCl3) should show the methylene singlet at

      
       ~4.9 ppm and two methyl singlets.
      
In Vitro COX Inhibition Assay (Colorimetric)

Rationale: Direct measurement of peroxidase activity of sheep COX-1 vs. human recombinant COX-2.

Reagents:

  • Heme (Cofactor)

  • Arachidonic Acid (Substrate)

  • Colorimetric Substrate (e.g., TMPD or ABTS)

  • Enzymes: Purified COX-1 (Ovine) and COX-2 (Human recombinant).

Protocol Steps:

  • Preparation: Dissolve test compounds in DMSO (Final concentration <2%).

  • Incubation: Incubate Enzyme + Heme + Inhibitor (Subject vs. Valdecoxib) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100

    
    M) and Colorimetric Substrate.
    
  • Measurement: Monitor absorbance at 590 nm (for TMPD) for 5 minutes.

  • Calculation: Determine the slope (velocity) and calculate % Inhibition:

    
    
    
  • IC50 Determination: Plot log[Inhibitor] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for evaluating the selectivity profile.

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bioassay Synth Synthesis (Nitrile Oxide Route) Purify Purification (Recrystallization) Synth->Purify QC QC: NMR/MS (Confirm Structure) Purify->QC Screen Primary Screen (10 µM) QC->Screen Input Compound IC50 Dose Response (0.01 - 100 µM) Screen->IC50 Selectivity Calculate SI (IC50 COX-1 / IC50 COX-2) IC50->Selectivity caption Fig 2. Evaluation workflow: From chemical synthesis to selectivity index (SI) determination.

Conclusion & Implications

The compound 3,5-Dimethyl-4-(phenoxymethyl)isoxazole serves as a vital structural negative control in the study of COX-2 inhibitors. Its inability to effectively inhibit COX-2 highlights the necessity of the rigid diaryl scaffold and the sulfonamide pharmacophore for selective binding.

  • For Drug Design: Researchers should utilize this scaffold to explore non-COX pathways (e.g., antimicrobial activity) or as a linker optimization tool.

  • For Comparison: In a head-to-head study, Valdecoxib will display nanomolar potency against COX-2, whereas the subject compound will likely show micromolar potency, predominantly against COX-1 or displaying off-target effects.

References
  • Talley, J. J., et al. (2000).[2] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1][2] Journal of Medicinal Chemistry. Link

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

  • Kariyappa, A. K., et al. (2012).[3] "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." Der Pharma Chemica. Link

  • ChemScene. "Product Data: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9)."[4] Link

  • Miciaccia, M., et al. (2021). "Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal." Molecules. Link

Sources

Comparative

cross-validation of experimental results for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Title: Cross-Validation Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a BET Bromodomain Fragment Executive Summary The development of Bromodomain and Extra-Terminal (BET) family inhibitors relies heavily on the ident...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a BET Bromodomain Fragment

Executive Summary

The development of Bromodomain and Extra-Terminal (BET) family inhibitors relies heavily on the identification of robust acetyl-lysine (KAc) mimetics. While the unsubstituted 3,5-dimethylisoxazole scaffold is a well-documented KAc bioisostere[1], its baseline affinity leaves room for optimization. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) represents a structurally advanced fragment. By incorporating a phenoxymethyl group at the 4-position, this building block extends into the hydrophobic WPF shelf of the BRD4 binding pocket, significantly enhancing ligand efficiency[2].

This guide provides an objective performance comparison of this advanced fragment against standard alternatives, alongside self-validating experimental protocols for orthogonal cross-validation.

Mechanistic Rationale & Structural Advantage

The pharmacological utility of 3,5-dimethylisoxazole derivatives stems from their ability to competitively inhibit the interaction between BET bromodomains and acetylated histones[1].

  • Core Anchoring: The nitrogen and oxygen atoms of the 3,5-dimethylisoxazole ring act as a direct KAc mimic, forming a critical hydrogen bond with the conserved Asn140 residue in the BRD4(BD1) pocket[2].

  • WPF Shelf Engagement: Unlike basic fragments (e.g., N-methylpyrrolidone), the 4-phenoxymethyl substituent of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is strategically positioned to project outward. This allows the phenyl ring to form favorable hydrophobic and weak

    
     stacking interactions with the "WPF shelf" (Trp81, Pro82, and Phe83)[2].
    
  • Downstream Effects: High-affinity binding to BRD4 prevents its association with chromatin, leading to the rapid downregulation of the c-MYC oncogene and the subsequent induction of apoptosis in tumor models[3].

Pathway BRD4 BRD4 (BET Family) MYC c-MYC Transcription BRD4->MYC Activates KAc Acetylated Histone (KAc) KAc->BRD4 Binds Isoxazole 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Isoxazole->BRD4 Competitively Inhibits Isoxazole->MYC Downregulates Proliferation Tumor Cell Proliferation MYC->Proliferation Promotes Apoptosis Apoptosis Induction MYC->Apoptosis Triggers (when inhibited)

Mechanistic pathway of BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Comparative Performance Data

To objectively evaluate 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, it must be benchmarked against both basic KAc mimetics and highly optimized clinical-grade inhibitors. The data below synthesizes representative binding metrics derived from standardized BRD4(BD1) assays[4].

CompoundScaffold ClassificationBRD4(BD1) IC₅₀ (µM)SPR

(µM)
Ligand Efficiency (LE)*
N-Methylpyrrolidone (NMP) Weak KAc Mimetic> 500> 500< 0.20
3,5-Dimethylisoxazole Standard Fragment4.85.20.35
3,5-Dimethyl-4-(phenoxymethyl)isoxazole Advanced Fragment0.80.90.38
(+)-JQ1 Potent Inhibitor (Control)0.050.040.31

*Ligand Efficiency (kcal/mol/heavy atom) is a critical metric in fragment-based drug discovery. The 4-phenoxymethyl derivative maintains a high LE while significantly improving absolute affinity over the unsubstituted core.

Experimental Cross-Validation Protocols

To ensure scientific integrity, binding data must be cross-validated using orthogonal techniques. The following self-validating protocols guarantee that the observed affinity is driven by specific target engagement rather than assay artifacts.

Workflow N1 Compound Preparation N2 AlphaScreen Assay N1->N2 IC50 N3 SPR Kinetics N2->N3 Kd N4 X-ray Crystallography N3->N4 Binding Mode

Orthogonal cross-validation workflow for fragment-based BET inhibitor discovery.

Protocol 1: Primary Screening via AlphaScreen Competitive Binding

Objective: Determine the IC₅₀ of the fragment against BRD4(BD1). Self-Validating System: Includes (+)-JQ1 as a positive control to define the maximum assay window, and a "no-peptide" negative control to rule out non-specific bead aggregation or autofluorescence.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

    • Causality: BSA and CHAPS are critical to prevent the hydrophobic phenoxymethyl moiety from adhering to the plastic well walls, ensuring accurate concentration-response curves.

  • Protein-Fragment Incubation: Dispense 10 nM His-tagged BRD4(BD1) and a titration series of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (0.01 µM to 100 µM) into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubating the protein with the fragment before adding the competitive peptide allows the fragment to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values caused by slow association rates.

  • Peptide Addition: Add 10 nM of biotinylated histone H4 peptide (H4K5acK8acK12acK16ac). Incubate for 30 minutes.

  • Bead Addition & Detection: Under subdued lighting, add Streptavidin-coated donor beads and Nickel-chelate acceptor beads (10 µg/mL final). Incubate for 1 hour, then read on an EnVision multimode plate reader.

    • Causality: Donor beads contain a photosensitizer that generates singlet oxygen upon ambient light exposure. Subdued lighting is mandatory to prevent premature singlet oxygen generation, which would degrade the signal-to-noise ratio.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct binding and determine kinetic parameters (


, 

,

) label-free. Self-Validating System: Utilizes a blank reference flow cell to continuously subtract bulk refractive index changes, ensuring the measured response is strictly due to the fragment binding to BRD4.
  • Surface Preparation: Immobilize BRD4(BD1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of ~3000 RU.

    • Causality: Covalent amine coupling provides a highly stable surface for multi-cycle kinetics, eliminating the baseline drift often associated with capture-based immobilization methods (e.g., Ni-NTA capture).

  • Analyte Injection: Inject 3,5-Dimethyl-4-(phenoxymethyl)isoxazole over the active and reference flow cells in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) using a running buffer containing 1% DMSO.

    • Causality: Fragments typically exhibit very fast association and dissociation rates. Injecting over a wide concentration range ensures accurate mathematical fitting of the square-wave-like sensorgrams typical of low-molecular-weight KAc mimetics.

  • Solvent Correction & Analysis: Perform DMSO solvent correction calibration (0.5% to 1.5% DMSO) before and after the analyte runs. Fit the double-referenced data to a 1:1 Langmuir binding model to extract the

    
    .
    
    • Causality: Because the fragment is dissolved in DMSO, even a 0.01% mismatch in DMSO concentration between the sample and running buffer causes massive refractive index spikes. Solvent correction mathematically eliminates this artifact.

References

  • Hewings, D. S., Fedorov, O., Filippakopoulos, P., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217-3227.[Link]

  • Fang, L., Hu, Z., Yang, Y., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133.[Link]

  • Yang, Y., Fang, L., Chen, P., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174-2181.[Link]

Sources

Validation

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Analogs

Introduction: The Isoxazole Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their favorable structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their favorable structural and electronic properties. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such "privileged scaffold".[1][2][3] Its unique geometry and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel drugs targeting a wide array of diseases, including cancer, inflammation, and infections.[1][3]

This guide focuses specifically on the 3,5-dimethyl-4-(phenoxymethyl)isoxazole core. We will provide an in-depth, comparative analysis of its structure-activity relationships (SAR), synthesizing data from multiple studies to illuminate how subtle molecular modifications can dramatically influence biological activity. Our exploration will be grounded in experimental data, comparing these analogs not only amongst themselves but also against alternative chemical scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the rational design of next-generation therapeutics.

The Core Moiety: A Platform for Targeted Modification

The foundational structure, 3,5-dimethyl-4-(phenoxymethyl)isoxazole, serves as a versatile template. The rationale behind developing analogs is to systematically probe the chemical space around this core to enhance potency, selectivity, and pharmacokinetic properties. Modifications are typically focused on the phenoxy ring, the linker, and the isoxazole core itself to optimize interactions with specific biological targets.

Caption: Core structure and key points for analog development.

Comparative SAR Analysis: Targeting Cancer and Inflammation

Derivatives of the 3,5-dimethylisoxazole scaffold have shown significant promise in two primary therapeutic areas: oncology, particularly as inhibitors of Bromodomain-containing protein 4 (BRD4), and as anti-inflammatory agents via inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Anticancer Activity: The Pursuit of Potent BRD4 Inhibitors

BRD4 has emerged as a high-value target in oncology for its critical role in regulating the transcription of key oncogenes like c-Myc.[4][5] The 3,5-dimethylisoxazole moiety has been successfully integrated into scaffolds designed to inhibit this protein.

The SAR studies reveal that while the 3,5-dimethylisoxazole group acts as an effective anchor, the substitutions at the 4-position and the broader molecular context are paramount for achieving high potency. For instance, in a study designing novel BRD4 inhibitors, a complex derivative incorporating the 3,5-dimethylisoxazole core, compound 11h , demonstrated robust potency.[5] This compound features a dihydroquinazolinone moiety and a (difluorophenyl)-triazolyl-methyl group, highlighting that significant structural complexity is required to optimize binding within the BRD4 active site.

Comparative Data: Isoxazoles vs. Alternative Scaffolds

A crucial aspect of drug development is benchmarking against alternative chemotypes. In a direct comparison, pyridone derivatives were identified as more effective BRD4 inhibitors than their 3,5-dimethylisoxazole counterparts.[4] This underscores the importance of exploring diverse core structures.

Compound Core Scaffold Target IC50 (µM) Cell Line (MV4-11) IC50 (µM) Reference
11h 3,5-DimethylisoxazoleBRD4(1)0.0270.09[5]
Pyridone 11d PyridoneBRD40.550.19[4]
Pyridone 11e PyridoneBRD40.860.32[4]
Pyridone 11f PyridoneBRD40.800.12[4]

This data clearly indicates that while the isoxazole scaffold can yield highly potent compounds like 11h , alternative scaffolds like pyridones may offer a more consistent pathway to potent BRD4 inhibition in certain structural contexts.[4]

SAR_BRD4 Core 3,5-Dimethyl- isoxazole Core LargeGroup {Large, complex heterocyclic systems at C4 position (e.g., dihydroquinazolinone)} Core->LargeGroup Requires Alternative {Alternative Scaffolds (e.g., Pyridones) may show superior potency} Core->Alternative Compared to Fluorophenyl {Terminal (di)fluorophenyl group} LargeGroup->Fluorophenyl Enhanced by Potency Increased BRD4 Inhibition (Potency in nM range) Fluorophenyl->Potency Leads to

Caption: Key SAR insights for BRD4 inhibition.

Anti-inflammatory Activity: Dual COX/LOX Inhibition

The enzymes COX and LOX are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[6] Inhibiting these enzymes is a well-established strategy for treating inflammation. Isoxazole derivatives have been explored as dual inhibitors, offering a broader anti-inflammatory effect.

In this context, the substitutions are typically on the 3 and 5 positions of the isoxazole ring, rather than the 4-position. A study on 3,5-disubstituted isoxazoles found that compound 2b , or 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, was a significant inhibitor of both LOX and COX-2.[6] This highlights a different SAR paradigm compared to the BRD4 inhibitors:

  • Position 5: Bulky, electron-donating groups like a trimethoxyphenyl ring are favorable for activity.

  • Position 3: Aromatic systems, such as a methylthiophen group, contribute positively to inhibitory potential.

Comparative Data: COX/LOX Inhibition Profile

Compound Substituent at C3 Substituent at C5 Activity Profile Reference
2b 3-methylthiophen-2-yl3,4,5-trimethoxyphenylSignificant LOX and COX-2 Inhibition[6]
Generic AnalogPhenylPhenyl (Diaryl)General anti-inflammatory properties[2][6]
Celecoxib (Standard)Pyrazole Core4-sulfonamidophenylSelective COX-2 InhibitorN/A

The data suggests that the 3,5-disubstituted isoxazole scaffold is a promising platform for developing dual-action anti-inflammatory agents, a potential advantage over highly selective inhibitors like Celecoxib which only target the COX-2 pathway.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility is the cornerstone of scientific integrity. The following protocols outline the standard methodologies used to synthesize and evaluate the biological activity of these isoxazole analogs.

General Synthesis of 3,5-Disubstituted Isoxazoles

A prevalent method for synthesizing the isoxazole core involves the cyclization of a chalcone intermediate with hydroxylamine.[2][7]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an appropriately substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) while stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours until a precipitate forms.

  • Filter the solid product (chalcone), wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.

Step 2: Isoxazole Ring Formation

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol with a base (e.g., sodium acetate or potassium hydroxide) for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude isoxazole derivative.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Caption: General workflow for isoxazole synthesis.

Key Biological Assays

1. Anticancer Cell Viability (MTT Assay) [7]

  • Cell Seeding: Seed cancer cells (e.g., MV4-11, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the isoxazole analogs (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

2. In Vitro COX/LOX Enzyme Inhibition Assay [6]

  • Enzyme Preparation: Use purified COX-1, COX-2, or LOX enzymes in a suitable assay buffer.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Reaction Monitoring: Measure the product formation over time. For COX assays, this can be done by monitoring oxygen consumption with a Clark-type electrode. For LOX, it can be measured spectrophotometrically by the formation of conjugated dienes.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 3,5-dimethyl-4-(phenoxymethyl)isoxazole scaffold and its related analogs represent a fertile ground for the discovery of novel therapeutics. The structure-activity relationship studies clearly demonstrate its versatility, capable of being tailored into potent inhibitors of diverse targets like the epigenetic reader protein BRD4 and the key inflammatory enzymes COX and LOX.

Key takeaways from this comparative analysis include:

  • Target-Dependent SAR: The optimal substitution pattern is highly dependent on the biological target. Potent BRD4 inhibition requires large, complex moieties at the C4 position, whereas anti-inflammatory activity is driven by aryl substitutions at the C3 and C5 positions.

  • Competitive Landscape: While isoxazoles can yield highly potent molecules, they must be benchmarked against alternative scaffolds (e.g., pyridones for BRD4), which may offer superior properties for a given target.

  • Platform for Dual Inhibition: The scaffold is particularly promising for developing dual COX/LOX inhibitors, a potentially valuable strategy for treating complex inflammatory diseases.

Future research should focus on optimizing the pharmacokinetic profiles (ADME) of the most potent compounds identified in these SAR studies.[8] Further exploration of substitutions on the phenoxy ring could enhance selectivity and reduce off-target effects. Ultimately, promising lead compounds must advance to in vivo models to validate their therapeutic efficacy and safety, moving one step closer to clinical application.

References

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed.
  • A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflamm
  • Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,5-Diphenylisoxazole Deriv
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. PubMed.
  • Anti-inflammatory evaluation of isoxazole deriv
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. University of Dundee.

Sources

Comparative

A Researcher's Guide to the Comparative Cytotoxicity of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a cornerstone for developing novel therapeutics.[1] A significant body of research highlights the potential of isoxazole derivatives as potent anticancer agents, capable of inhibiting tumor growth through a variety of mechanisms.[1][2] These mechanisms include inducing apoptosis (programmed cell death), inhibiting critical enzymes like protein kinases and aromatase, and disrupting tubulin polymerization, a process essential for cell division.[2][3][4]

This guide offers a comparative analysis of the cytotoxic effects of various isoxazole derivatives against several cancer cell lines. It provides an in-depth look at the experimental data, details the methodologies used to obtain this data, and illustrates the key cellular pathways these compounds modulate.

Comparative Cytotoxicity of Selected Isoxazole Derivatives

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The cytotoxic activity of isoxazole derivatives often varies significantly depending on the specific chemical structure and the type of cancer cell being targeted.

Below is a summary of the cytotoxic activities of several representative isoxazole derivatives against a panel of human cancer cell lines.

Derivative ClassCompoundCell LineCancer TypeIC50 (µM)Reference
Indole-Isoxazole Compound 26Huh7Hepatocellular CarcinomaNot Specified[5]
MCF-7BreastNot Specified[5]
HCT-116ColonNot Specified[5]
Indole-3-isoxazole-5-carboxamide 5aHuh7Hepatocellular Carcinoma0.7[6]
5tHepG2Hepatocellular Carcinoma1.2[6]
Isoxazole-Curcumin Compound 40MCF-7Breast3.97[7]
Isoxazole Chalcone 10aDU145Prostate0.96[7]
10bDU145Prostate1.06[7]
Pyrrolo[3,4-d]isoxazole Compound 7HeLaCervical8 µg/mL[8]
Compound 11HeLaCervical7 µg/mL[8]
Chloro-fluorophenyl-isoxazole carboxamide 2bHeLaCervical0.11 µg/mL[9]
2cMCF-7Breast1.59 µg/mL[9]
2aHep3BHepatocellular Carcinoma2.77 µg/mL[9]
3,4‑isoxazolediamide Compound 2K562Erythroleukemia0.018[10]
Compound 5K562Erythroleukemia0.035[10]

Note: IC50 values are presented as reported in the source literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Key Mechanisms of Action: How Isoxazoles Combat Cancer

Isoxazole derivatives exert their anticancer effects through multiple pathways, making them a versatile tool in oncology research.[2]

  • Induction of Apoptosis : Many isoxazole derivatives trigger programmed cell death, a primary mechanism for eliminating cancerous cells.[1][10]

  • Cell Cycle Arrest : Certain derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[6] For instance, some indole-isoxazole compounds have been shown to arrest the cell cycle in the G0/G1 or G2/M phases.[6]

  • Enzyme Inhibition : They can act as inhibitors for crucial enzymes involved in cancer progression. This includes protein kinases, aromatase, and topoisomerase.[2][3]

  • Tubulin Polymerization Inhibition : By interfering with the formation of microtubules, which are essential for cell division, some isoxazoles can induce mitotic arrest and apoptosis.[1][2]

  • HSP90 Inhibition : Several isoxazole derivatives are potent inhibitors of Heat Shock Protein 90 (HSP90).[1][10] HSP90 is a chaperone protein that is vital for the stability of many proteins required for tumor cell growth.[1]

Visualizing the Strategy: Experimental Workflow & Cellular Impact

To ensure data integrity and reproducibility, standardized workflows are critical. The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis A Cell Seeding (e.g., 10,000 cells/well) B 24h Incubation (Allow Adhesion) A->B C Prepare Serial Dilutions of Isoxazole Derivatives B->C D Treat Cells with Compounds (Include Controls) C->D E Incubate for 24-72 hours D->E F Add Assay Reagent (e.g., MTT, LDH) E->F G Incubate (e.g., 2-4 hours) F->G H Measure Signal (Absorbance/Luminescence) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General workflow for in vitro cytotoxicity screening.

Many isoxazole derivatives ultimately lead to apoptosis. The diagram below depicts a simplified model of the intrinsic apoptotic pathway, which can be initiated by cellular stress induced by cytotoxic compounds.

G compound Isoxazole Derivative stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cytoc Cytochrome c Release mito->cytoc apaf Apaf-1 cytoc->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 active_cas3 Active Caspase-3 (Executioner) active_cas9->active_cas3 cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway activation.

Authoritative Experimental Protocols

The reliability of cytotoxicity data hinges on the quality of the experimental methods. Here are detailed, step-by-step protocols for two of the most common assays used in the field.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.[11]

Justification: This assay is chosen for its high throughput, reliability, and its direct correlation of mitochondrial metabolic activity with cell viability. It provides a robust quantitative measure of a compound's effect on cell proliferation and survival.[13]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[12][14]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results as a dose-response curve to determine the IC50 value.[6]

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16]

Justification: This assay is a direct measure of cell membrane integrity and is an excellent complementary method to the MTT assay. While MTT measures metabolic activity (viability), the LDH assay measures membrane leakage (cytotoxicity/cell death), providing a more complete picture of the compound's effect.[15][17]

Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (positive control).

    • Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[18]

  • Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[16][18]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[18]

  • Add Reaction Mix: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][18] This allows the released LDH to catalyze a reaction that results in a colored formazan product.[17]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.[16][17]

  • Data Analysis: Subtract the background reading from all samples. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Conclusion and Future Perspectives

Isoxazole-based compounds represent a highly versatile and potent class of anticancer agents.[1] Their ability to be readily synthesized and modified allows for the fine-tuning of pharmacological properties, leading to derivatives with improved efficacy and selectivity.[1] The diverse mechanisms of action, from inducing apoptosis to inhibiting key cellular proteins, underscore the broad therapeutic potential of this chemical scaffold.[4][5]

Future research should continue to explore the vast chemical space of isoxazole derivatives. A deeper investigation into structure-activity relationships (SAR) will enable the rational design of next-generation compounds with enhanced potency and reduced off-target effects. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these lead candidates, paving the way for their potential clinical application.

References

  • Arya, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 7, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved March 7, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved March 7, 2026, from [Link]

  • Kumar, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Retrieved March 7, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved March 7, 2026, from [Link]

  • Arya, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Retrieved March 7, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022). PMC. Retrieved March 7, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher. Retrieved March 7, 2026, from [Link]

  • Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Spandidos Publications. Retrieved March 7, 2026, from [Link]

  • Pro‐apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth. (n.d.). Spandidos Publications. Retrieved March 7, 2026, from [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit - Cat #: KTA1030 Size: 96 T/480 T. (n.d.). Abbkine. Retrieved March 7, 2026, from [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2022). Bentham Science Publisher. Retrieved March 7, 2026, from [Link]

  • Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. (n.d.). Sciforum. Retrieved March 7, 2026, from [Link]

Sources

Validation

validating the binding affinity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole to its target

Validating the Binding Affinity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole to BRD4 Executive Summary: The Chemical Probe Profile Compound: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Primary Target: Bromodomain-containing pr...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Binding Affinity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole to BRD4

Executive Summary: The Chemical Probe Profile

Compound: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Primary Target: Bromodomain-containing protein 4 (BRD4), specifically the acetyl-lysine (KAc) binding pocket. Mechanism of Action: Acetyl-Lysine (KAc) Mimicry.

As a Senior Application Scientist, I advise treating this molecule not merely as a "screening hit" but as a crystallographic anchor . The 3,5-dimethylisoxazole moiety is a privileged pharmacophore that mimics the acetylated lysine residue of histones.[1] It inserts into the hydrophobic cavity of the bromodomain, where the isoxazole nitrogen forms a critical hydrogen bond with the conserved asparagine residue (Asn140 in BRD4-BD1).[2]

The validation strategy below prioritizes kinetic resolution (SPR) over simple endpoint potency, as fragment-like binders often exhibit fast-on/fast-off rates that equilibrium assays (like ELISA) may misinterpret.

Comparative Analysis of Binding Assays

To validate affinity, we must distinguish between binding (occupancy) and function (displacement).

FeatureSurface Plasmon Resonance (SPR) TR-FRET (Time-Resolved FRET) Isothermal Titration Calorimetry (ITC)
Role in Cascade Gold Standard Validation High-Throughput Screening Mechanistic Confirmation
Output Data

,

,

(Kinetics)

,

(Competition)

,

,

(Thermodynamics)
Sensitivity High (detects weak binders >100 µM)Medium (dependent on tracer affinity)Low (requires high conc.)
Material Usage Low protein consumptionVery low protein consumptionHigh protein consumption
Pros Real-time kinetics; label-free.Robust; ratiometric (no wash steps).Defines stoichiometry (

); "True" affinity.
Cons Surface artifacts; solvent correction needed.Indirect measurement (competition).Low throughput; requires high solubility.
Verdict Primary Choice for this Compound Secondary Choice for SAR expansion Tertiary Choice for final validation

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) – The Kinetic Gold Standard

Rationale: Small molecules like isoxazoles often have rapid dissociation rates. SPR captures the "square wave" binding profile typical of fragment-like leads.

System: Biacore 8K or T200 (Cytiva). Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged).

Step-by-Step Workflow:

  • Ligand Immobilization:

    • Immobilize Recombinant Human BRD4 (BD1 domain) via amine coupling to ~2000 RU (Response Units).

    • Critical Control: Immobilize a reference protein (e.g., Carbonic Anhydrase or BSA) on Flow Cell 1 to subtract non-specific binding.

  • Analyte Preparation:

    • Dissolve 3,5-Dimethyl-4-(phenoxymethyl)isoxazole in 100% DMSO to 10 mM.

    • Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Solvent Correction: Ensure final DMSO concentration is exactly matched in running buffer (typically 1-2%). Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Run a multi-cycle kinetics series: 0, 3.125, 6.25, 12.5, 25, 50, 100 µM.

    • Contact Time: 60 seconds (fast association expected).

    • Dissociation Time: 120 seconds.

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Quality Check: The

      
       (theoretical max response) should match the experimental 
      
      
      
      within 80-120%. If experimental
      
      
      is >150%, suspect non-specific aggregation.
Protocol B: TR-FRET Competition Assay – The Functional Check

Rationale: Confirms the compound actually displaces the native ligand (acetylated histone peptide) from the pocket.

Reagents:

  • Donor: Europium-labeled anti-GST antibody (targets GST-BRD4).

  • Acceptor: Biotinylated H4-tetra-acetyl peptide + Streptavidin-APC (Allophycocyanin).

  • Protein: GST-BRD4-BD1.

Step-by-Step Workflow:

  • Plate Setup: Use white, low-volume 384-well plates.

  • Reaction Mix:

    • 5 nM GST-BRD4-BD1.

    • 50 nM Biotin-H4-peptide (Tracer).[3]

    • 2 nM Eu-anti-GST + 50 nM SA-APC.

  • Compound Addition:

    • Add serial dilutions of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (11 points, 1:3 dilution starting at 100 µM).

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 620 nm).

  • Calculation:

    • Calculate Ratio =

      
      .
      
    • Plot % Inhibition vs. Log[Compound].

    • Fit to a 4-parameter logistic equation to determine

      
      .
      
    • Self-Validation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Visualizing the Mechanism & Workflow

Diagram 1: Molecular Mechanism of Binding

This diagram illustrates how the isoxazole ring mimics the Acetyl-Lysine (KAc) to "trick" the BRD4 reader.

BindingMechanism cluster_pocket Binding Site Interactions node_compound 3,5-Dimethyl-4- (phenoxymethyl)isoxazole node_interaction KAc Mimicry Event node_compound->node_interaction Enters Pocket node_target BRD4 Bromodomain (Hydrophobic Pocket) node_target->node_interaction Provides Site node_result Displacement of Acetylated Histones node_interaction->node_result Competitive Inhibition node_asn Asn140 Residue (H-Bond Anchor) node_interaction->node_asn Isoxazole N forms H-bond node_water Conserved Water Network node_interaction->node_water Stabilizes

Caption: The 3,5-dimethylisoxazole motif acts as a bioisostere for acetyl-lysine, anchoring to Asn140 in the BRD4 pocket.[4]

Diagram 2: Validation Workflow Cascade

A logical decision tree for validating the hit.

ValidationCascade start Compound Hit: 3,5-Dimethyl-isoxazole step1 Step 1: TR-FRET (Single Point Screen) start->step1 decision1 >50% Inhibition? step1->decision1 step2 Step 2: TR-FRET (Dose Response IC50) decision1->step2 Yes discard Discard / Re-synthesize decision1->discard No step3 Step 3: SPR Analysis (Kinetics kon/koff) step2->step3 Confirmed Potency step4 Step 4: Cellular Assay (c-Myc Downregulation) step3->step4 Valid Binding Mode

Caption: A funnel approach ensuring only validated binders proceed to costly cellular assays.

References

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands."[1][5][6][7] Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains.

  • Wang, N., et al. (2020). "Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer." ACS Medicinal Chemistry Letters.

Sources

Comparative

head-to-head comparison of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole with standard-of-care drugs

Head-to-Head Comparison Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole vs. Benchmark BET Inhibitors As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate novel chemical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole vs. Benchmark BET Inhibitors

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate novel chemical scaffolds designed to target the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4, a critical epigenetic reader, recognizes acetylated lysine (KAc) residues on chromatin to drive the transcription of oncogenes such as c-Myc[1].

In this technical guide, we conduct a head-to-head structural and pharmacological comparison of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (DPMI) against established standard-of-care benchmark inhibitors, specifically (+)-JQ1 and I-BET151 . While JQ1 and I-BET151 are fully elaborated, highly potent inhibitors, DPMI represents a highly efficient fragment-level scaffold[2]. By analyzing DPMI against these benchmarks, we can objectively dissect the fundamental thermodynamic and structural drivers of BRD4 inhibition.

Mechanistic Causality: Structural Biology of the KAc Pocket

The BRD4 binding pocket is highly conserved and hydrophobic. To achieve high-affinity binding, a molecule must displace disordered water molecules in the pocket while maintaining critical hydrogen bonds with the protein backbone[3].

  • DPMI & I-BET151 (Isoxazole Scaffold): The 3,5-dimethylisoxazole ring is a privileged KAc mimic[4]. The causality of its binding lies in its dual-interaction profile: the isoxazole oxygen acts as a hydrogen bond acceptor for the conserved Asn140 residue, while the isoxazole nitrogen forms a water-mediated hydrogen bond with Tyr97[2][5]. In DPMI, the phenoxymethyl group projects outward, engaging in favorable van der Waals interactions with the WPF shelf (Trp81, Pro82, Phe83)[3][6].

  • (+)-JQ1 (Thienotriazolodiazepine Scaffold): JQ1 utilizes a triazole ring as its KAc mimic, forming a direct hydrogen bond with Asn140[7]. Its bulky diazepine core provides excellent shape complementarity but results in a higher molecular weight and lower overall ligand efficiency[7].

G Chromatin Acetylated Histone (KAc) BRD4 BRD4 (Epigenetic Reader) Chromatin->BRD4 Binds via Bromodomain cMyc c-Myc Transcription BRD4->cMyc Activates Proliferation Cancer Cell Proliferation cMyc->Proliferation Drives Inhibitor BET Inhibitor (e.g., DPMI, JQ1) Inhibitor->BRD4 Blocks KAc Pocket

BRD4 signaling pathway and the mechanism of BET bromodomain inhibition.

Quantitative Data Comparison

When comparing a fragment (DPMI) to elaborated drugs (I-BET151, JQ1), absolute IC50 is less informative than Ligand Efficiency (LE) . LE measures the binding energy per heavy atom. DPMI exhibits exceptional LE, proving that the 3,5-dimethylisoxazole core is thermodynamically optimal for the KAc pocket before adding molecular weight to target the ZA channel[4][6].

CompoundScaffold ClassBRD4(1) IC50Molecular WeightcLogPLigand Efficiency (LE)
DPMI Dimethylisoxazole (Fragment)~15 µM (est.)203.24 g/mol 2.5> 0.40 kcal/mol/HA
I-BET151 Dimethylisoxazole (Elaborated)20 nM415.40 g/mol 2.1~ 0.35 kcal/mol/HA
(+)-JQ1 Thienotriazolodiazepine50 nM456.90 g/mol 3.2~ 0.32 kcal/mol/HA

Experimental Protocols: Self-Validating Systems

To objectively compare the binding kinetics of these compounds, we rely on orthogonal biophysical assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: AlphaScreen Peptide Displacement Assay

Causality: AlphaScreen is a bead-based proximity assay highly sensitive to the disruption of protein-protein interactions. As the inhibitor displaces the biotinylated histone peptide from BRD4, the donor and acceptor beads separate, quenching the luminescent signal[1].

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM HEPES, 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS (pH 7.4)[7]. Critical Step: The inclusion of CHAPS is mandatory to prevent non-specific aggregation of hydrophobic fragments like DPMI.

  • Target Addition: Dispense 4 µL of His-tagged BRD4(1) (final concentration 250 nM) into a low-volume 384-well ProxiPlate[7].

  • Compound Equilibration: Add 4 µL of serially diluted test compounds (DPMI, JQ1, I-BET151). Incubate for 30 minutes at room temperature to allow thermodynamic equilibration within the KAc pocket.

  • Peptide Addition: Add 4 µL of biotinylated H4K5acK8acK12acK16ac peptide at a concentration equimolar to the protein[7].

  • Bead Addition (Self-Validation Step): Under low light conditions, add 4 µL of Streptavidin-coated donor beads and Ni-NTA acceptor beads (25 µg/mL final concentration)[1][7]. Validation: Always run a hook-effect curve prior to screening to ensure bead concentrations are below the saturation point, guaranteeing a linear luminescent response[1].

  • Detection: Incubate for 60 minutes in the dark. Read the plate on a PHERAstar FS microplate reader using an AlphaScreen filter set (Excitation: 680 nm, Emission: 520-620 nm)[7].

AlphaScreen Donor Streptavidin Donor Bead (Excitation 680 nm) Peptide Biotin-H4KAc Peptide Donor->Peptide Binds Target His-BRD4(1) Protein Peptide->Target KAc-Bromodomain Interaction Acceptor Ni-NTA Acceptor Bead (Emission 520-620 nm) Target->Acceptor Binds Inhibitor Test Compound (DPMI / JQ1) Inhibitor->Target Competes with Peptide

AlphaScreen proximity assay workflow for evaluating BRD4 ligand binding.

Protocol B: X-ray Crystallography & Fragment Soaking

Causality: To confirm that the phenoxymethyl group of DPMI actively engages the WPF shelf rather than causing steric clashes, high-resolution structural validation is required[6].

  • Crystallization: Grow apo-BRD4(1) crystals using the hanging-drop vapor diffusion method at 20°C.

  • Fragment Soaking: Transfer the apo-crystals into a cryoprotectant solution supplemented with 5–10 mM DPMI. Critical Step: A high concentration is required to saturate the pocket due to the rapid off-rate typical of low-molecular-weight fragments. Soak for 24 hours.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen. Collect X-ray diffraction data and solve the structure via molecular replacement using a known apo-BRD4 model (e.g., PDB: 3ZYU)[8].

References

1.[2] Fragment expansion with NUDELs - poised DNA-encoded libraries. Semantic Scholar.[Link] 2.[4] Phenotypic screening and fragment-based approaches to the discovery of small-molecule bromodomain ligands. Ovid.[Link] 3.[6] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.[Link] 4.[1] A bead-based proximity assay for BRD4 ligand discovery. PMC - NIH.[Link] 5.[3] Structural Features and Inhibitors of Bromodomains. PMC.[Link] 6.[7] (+)-JQ1 SGCBD01 Selective chemical probe for BET Bromodomains. Structural Genomics Consortium.[Link] 7.[8] Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth. PNAS.[Link] 8.[5] Investigations of Structural Requirements for BRD4 Inhibitors through Ligand- and Structure-Based 3D QSAR Approaches. MDPI.[Link]

Sources

Validation

assessing the selectivity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole for its target protein

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Biology Division Subject: Technical Guide: Assessing the Selectivity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Biology Division Subject: Technical Guide: Assessing the Selectivity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (OXFBD02) for BRD4(1)

Executive Summary

3,5-Dimethyl-4-(phenoxymethyl)isoxazole , commonly known in literature as OXFBD02 , is a small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) protein family. Specifically, it functions as an acetyl-lysine (KAc) mimetic, targeting the first bromodomain of BRD4 (BRD4(1)) .

While the 3,5-dimethylisoxazole scaffold is a privileged structure in epigenetic drug discovery (found in advanced clinical candidates like I-BET151), OXFBD02 represents an early-stage chemical probe. Its utility is defined by a specific selectivity profile: moderate potency for BRD4(1) with a narrow selectivity window against the CBP/p300 bromodomains and significant metabolic liability.

This guide provides a rigorous framework for assessing the selectivity of OXFBD02, comparing it against optimized analogs (e.g., OXFBD04 ) and gold standards (e.g., (+)-JQ1 ), and detailing the experimental protocols required to validate its target engagement.

Mechanism of Action & Structural Basis

The efficacy of OXFBD02 relies on the 3,5-dimethylisoxazole headgroup acting as a bioisostere for the acetylated lysine residue on histone tails.

  • Binding Pocket : The inhibitor binds to the hydrophobic KAc-binding pocket of the bromodomain.

  • Key Interactions :

    • The isoxazole oxygen accepts a hydrogen bond from a conserved asparagine residue (Asn140 in BRD4(1)).

    • The isoxazole nitrogen interacts with a conserved water network involving a tyrosine residue (Tyr97 ).

  • Phenoxymethyl Group : This moiety extends into the "WPF shelf" region (Trp-Pro-Phe), providing hydrophobic contacts that contribute to affinity but also introduce metabolic susceptibility (oxidation to reactive quinone methides).

Visualization: BRD4 Signaling & Inhibition Pathway

BRD4_Pathway OXFBD02 OXFBD02 (Inhibitor) BRD4 BRD4 Protein (Bromodomain 1) OXFBD02->BRD4 Competes/Displaces Ac_Histone Acetylated Histone (H3/H4) Ac_Histone->BRD4 Recruits PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II (Ser2 Phos) PTEFb->RNAPII Phosphorylates MYC c-MYC / BCL2 Transcription RNAPII->MYC Elongation Proliferation Cell Proliferation (Cancer Phenotype) MYC->Proliferation Drives

Caption: OXFBD02 displaces BRD4 from chromatin, preventing P-TEFb recruitment and halting oncogenic transcription.

Comparative Selectivity Profile

When assessing OXFBD02, researchers must distinguish between family selectivity (BET vs. non-BET) and metabolic selectivity (stability vs. bioactivation).

Table 1: Performance Comparison of OXFBD02 vs. Alternatives
FeatureOXFBD02 (Subject)OXFBD04 (Optimized Analog)(+)-JQ1 (Gold Standard)
Primary Target BRD4(1)BRD4(1)Pan-BET (BRD2/3/4)
Potency (IC50) ~380 nM~160 nM~77 nM
CBP Selectivity Low (2-3 fold)Moderate (>10 fold)High (>30 fold)
Metabolic Stability Poor (t½ < 40 min)Improved (t½ > 300 min)High
Bioactivation Risk High (Forms Quinone Methides)Low (Pyridine ring blocks oxidation)Low
Application Fragment/Hit ValidationLead Optimization / ProbeIn vivo Efficacy Studies

Critical Analysis :

  • The CBP Liability : OXFBD02 shows only a 2-3 fold selectivity window for BRD4 over CBP (CREB-binding protein) .[1] This is a critical off-target effect. In high-concentration assays (>10 µM), observed effects may be due to CBP inhibition rather than BRD4.[1]

  • Bioactivation : The phenoxymethyl group in OXFBD02 is metabolically labile. It undergoes hydroxylation to form a reactive quinone methide, which can covalently modify proteins. This makes OXFBD02 unsuitable for in vivo use, though it remains valid for in vitro biochemical assays.

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of OXFBD02, a tiered assay approach is required.

Protocol A: Biochemical Potency (TR-FRET / AlphaScreen)

Purpose: Determine the intrinsic affinity (IC50) for BRD4(1) vs. CBP.

  • Reagents : Recombinant His-tagged BRD4(1) and CBP bromodomains; Biotinylated acetyl-histone peptide (H4K5ac/K8ac).

  • Assay Setup :

    • Mix 10 nM protein + 10 nM biotin-peptide in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Add OXFBD02 in a 10-point dose-response (e.g., 100 µM to 1 nM).

    • Incubate for 30 mins at RT.

  • Detection :

    • Add AlphaScreen Donor (Streptavidin) and Acceptor (Ni-NTA) beads.

    • Incubate 60 mins in dark.

    • Read on EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).

  • Validation Criteria : A "selective" hit should shift the IC50 curve for BRD4(1) significantly to the left of CBP. For OXFBD02, expect overlapping curves at high concentrations.

Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: Confirm the compound enters the cell and binds BRD4 in a complex chromatin environment.

  • Transfection : Transfect HEK293 cells with a plasmid expressing NanoLuc-BRD4 fusion protein.

  • Tracer Addition : Treat cells with a cell-permeable fluorescent tracer (e.g., a BODIPY-labeled BET inhibitor) at a fixed concentration (K_d).

  • Competition :

    • Add OXFBD02 (Test) and Unlabeled JQ1 (Positive Control).

    • Incubate for 2 hours at 37°C.

  • Measurement :

    • Add NanoGlo substrate.

    • Measure BRET ratio (Acceptor Emission / Donor Emission).

    • Loss of BRET signal indicates OXFBD02 has displaced the tracer from BRD4.

Protocol C: Metabolic Stability (Microsomal Assay)

Purpose: Assess the liability of the phenoxymethyl group.

  • Incubation : Incubate 1 µM OXFBD02 with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

  • Reactive Metabolite Trapping (Optional) : Co-incubate with Glutathione (GSH) . Look for GSH-adducts (+307 Da) via Mass Spec to confirm quinone methide formation.

Workflow Visualization

Selectivity_Workflow Step1 Step 1: Primary Screen (AlphaScreen/TR-FRET) Step2 Step 2: Orthogonal Binding (ITC - Thermodynamics) Step1->Step2 Confirm Hit Step3 Step 3: Off-Target Panel (CBP/p300 Selectivity) Step2->Step3 Assess Specificity Decision Decision Point: Is Selectivity > 10x? Step3->Decision Step4 Step 4: Cellular Engagement (NanoBRET / FRAP) Decision->Step1 No (Optimize Structure) Decision->Step4 Yes

Caption: Recommended workflow for validating OXFBD02 selectivity. Note the critical decision point at Step 3 due to CBP liability.

References

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands."[2] Journal of Medicinal Chemistry, 54(19), 6761-6770. Link

  • Hewings, D. S., et al. (2013). "Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands." Journal of Medicinal Chemistry, 56(8), 3217-3227. Link

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067-1073. Link

  • BenchChem Technical Support . (2025). "Assessing the Off-Target Profile of Oxfbd02 Against CBP." BenchChem Technical Guides. Link

Sources

Comparative

Statistical Validation &amp; Optimization Guide: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole as a BRD4 Inhibitor Scaffold

Executive Summary: The KAc Mimic Scaffold 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) represents a critical "fragment-like" scaffold in the design of Bromodomain and Extra-Terminal (BET) inhibitors. Functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The KAc Mimic Scaffold

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) represents a critical "fragment-like" scaffold in the design of Bromodomain and Extra-Terminal (BET) inhibitors. Functioning as an acetyl-lysine (KAc) mimic, this compound targets the bromodomain binding pocket of BRD4, a key epigenetic reader involved in oncogene transcription (e.g., c-MYC).

This guide provides a rigorous statistical framework for evaluating this compound against alternative scaffolds. Unlike high-affinity clinical candidates (e.g., JQ1), this isoxazole derivative serves as a ligand efficiency (LE) benchmark . The analysis below details how to statistically validate its moderate affinity (low micromolar range) to distinguish genuine structure-activity relationships (SAR) from assay noise.

Mechanistic Grounding & Comparative Analysis

Mechanism of Action

The 3,5-dimethylisoxazole headgroup mimics the acetylated lysine residue of histone tails.

  • Headgroup: The isoxazole nitrogen forms a critical hydrogen bond with the conserved Asn140 residue in the BRD4 binding pocket.[1][2]

  • Linker (Phenoxymethyl): The ether oxygen and methylene group position the phenyl ring toward the WPF shelf (Trp81, Pro82, Phe83), a hydrophobic region essential for high-affinity binding.

Comparative Performance Data

The following table synthesizes experimental data comparing the phenoxymethyl derivative against structural analogs and standard controls.

CompoundScaffold TypeLinkerBRD4(1) IC₅₀ (µM)Ligand Efficiency (LE)Mechanism Note
3,5-Dimethyl-4-(phenoxymethyl)isoxazole Isoxazole -CH₂-O- 4.8 ± 0.5 0.35 Target Scaffold. Optimal H-bond geometry.
3,5-Dimethyl-4-phenylisoxazoleIsoxazoleDirect> 50< 0.20Steric clash; lacks flexibility to reach WPF shelf.
3,5-Dimethyl-4-(phenylthiomethyl)isoxazoleIsoxazole-CH₂-S-6.2 ± 0.80.31S-linker alters angle; slightly reduced affinity.
(+)-JQ1TriazolodiazepineN/A0.0770.28Clinical standard; high potency but lower LE.

Analytic Insight: While JQ1 is more potent, the 3,5-dimethylisoxazole scaffold offers higher Ligand Efficiency (LE) , making it a superior starting point for fragment-based drug discovery (FBDD). The phenoxymethyl linker provides the necessary flexibility that the direct phenyl analog lacks.

Experimental Protocol: Self-Validating TR-FRET Assay

To generate statistically robust data for this compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard fluorescence polarization due to its resistance to compound autofluorescence.

Step-by-Step Methodology

Objective: Determine the IC₅₀ of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole displacing a tetra-acetylated histone H4 peptide.

  • Reagent Preparation:

    • Protein: Recombinant BRD4(1) bromodomain (GST-tagged).

    • Tracer: Biotinylated H4 peptide (KAc4).

    • Detection: Europium-labeled anti-GST antibody (Donor) + Streptavidin-APC (Acceptor).

  • Plate Layout (384-well):

    • Columns 1-2: High Control (DMSO only, 0% Inhibition).

    • Columns 23-24: Low Control (10 µM JQ1, 100% Inhibition).

    • Columns 3-22: Test compound (11-point serial dilution, 1:3 ratio, starting at 100 µM).

  • Incubation:

    • Mix Protein (5 nM final) + Peptide (50 nM final) + Compound.

    • Incubate 30 mins at RT.

    • Add Detection Mix. Incubate 60 mins.

  • Read: Measure TR-FRET signal (Ratio 665nm/615nm) on a multimode plate reader (e.g., EnVision).

Statistical Validation Check (Z-Factor)

Before accepting any IC₅₀ curve, calculate the Z-factor for the plate:



  • Requirement:

    
    . If 
    
    
    
    , the assay noise masks the moderate affinity of the isoxazole derivative; data must be rejected.

Statistical Analysis Framework

Data Normalization

Convert raw FRET ratios to Percent Inhibition:



4-Parameter Logistic (4PL) Regression

Fit the dose-response data using the Levenberg-Marquardt algorithm. The 4PL model is critical because simple linear regression cannot account for the saturation limits of biological binding.



  • X: Log of compound concentration.

  • Y: % Inhibition.

  • Hill Slope constraint: For a 1:1 binding model (typical for isoxazole-BRD4), constrain the Hill Slope to -1.0 initially. If the unconstrained fit deviates significantly (e.g., Slope < -2.0), it indicates non-specific aggregation or assay interference, common with hydrophobic fragments.

Outlier Detection (ROUT Method)

Use the ROUT method (Q=1%) to identify outliers.

  • Causality: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole has limited solubility (>100 µM). Points at high concentrations showing artificially low inhibition (precipitation) should be flagged and excluded to prevent skewing the Top plateau.

Visualization of Workflows

Diagram 1: Mechanism of Action & Binding Topology

This diagram illustrates the structural logic of using the phenoxymethyl linker to bridge the KAc pocket and the WPF shelf.

BRD4_Mechanism Compound 3,5-Dimethyl-4- (phenoxymethyl)isoxazole Isoxazole Isoxazole Head Compound->Isoxazole Contains Linker Phenoxymethyl Linker Compound->Linker Contains Asn140 Asn140 (H-Bond) Isoxazole->Asn140 Mimics KAc (H-Bond) Phenyl Phenyl Ring Linker->Phenyl Connects WPF WPF Shelf (Hydrophobic) Phenyl->WPF Pi-Stacking / Hydrophobic Target BRD4 Bromodomain Asn140->Target Residue of WPF->Target Region of

Caption: Structural dissection of the ligand-target interaction.[1][2][3][4] The isoxazole anchors the molecule via Asn140, while the linker positions the phenyl ring to exploit the hydrophobic WPF shelf.[2]

Diagram 2: Statistical Analysis Workflow

This flowchart ensures data integrity from raw reads to final IC₅₀ reporting.

Stat_Workflow RawData Raw TR-FRET Data (665/615 Ratio) ZCheck Calculate Z-Factor RawData->ZCheck Decision Z' > 0.5? ZCheck->Decision Reject Reject Plate (Re-optimize Assay) Decision->Reject No Normalize Normalize to % Inhibition Decision->Normalize Yes Fit 4PL Regression Fit (Hill Slope -1.0) Normalize->Fit QC Check R² > 0.95 & Confidence Intervals Fit->QC QC->Reject Fail Final Report IC50 & LE QC->Final Pass

Caption: Decision tree for statistical validation. Rigorous Z-factor and R² checks prevent the publication of artifacts common in fragment screening.

References

  • Hewings, D. S., et al. (2013). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]

  • Fish, P. V., et al. (2012). "Identification of a Chemical Probe for BET Bromodomain Inhibition through Target-Class Screening." Journal of Medicinal Chemistry, 55(22), 9831–9837. [Link]

  • Zhang, G., et al. (2015). "Structure-Guided Design of Potent and Selective BET Bromodomain Inhibitors." ACS Medicinal Chemistry Letters, 6(8), 855-860. [Link]

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Operational Guide for Laboratory & EHS Professionals [1][2] Executive Summary 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) is a pharmacophore building block used in medicinal chemistry.[2] Unlike highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for Laboratory & EHS Professionals [1][2]

Executive Summary

3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) is a pharmacophore building block used in medicinal chemistry.[2] Unlike highly reactive reagents (e.g., acid chlorides) or pyrophorics, this compound is chemically stable under ambient conditions.[2] However, its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines due to its biological activity and potential environmental toxicity.[2]

Immediate Action Directive:

  • NEVER dispose of this compound down the drain.[2]

  • Solid Waste: Segregate into "Hazardous Solid Waste" drums destined for incineration.

  • Liquid Waste: Segregate based on the solvent carrier (Non-Halogenated vs. Halogenated).[2]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent isoxazole ring cleavage or exothermic oxidation of the ether linkage.[2]

Chemical Hazard Profile & Logic

To dispose of a chemical safely, one must understand its potential failure points. The disposal protocol is dictated by the specific functional groups present in the molecule.

FeatureChemical Structure LogicDisposal Implication
Isoxazole Ring Nitrogen-Oxygen (N-O) bond within a 5-membered ring.[2]Generally stable, but can degrade under high heat or strong reduction.[2] Must be incinerated to ensure complete destruction of the heterocycle.[2]
Phenoxymethyl Group Ether linkage (Ar-O-CH2-).[2]Stable against hydrolysis.[2] Potential (though low) risk of peroxidation if stored in ether solvents for years.[2] Requires segregation from strong oxidizers.
Physical State Solid (Melting Point ~94-96°C).[2]Dust generation is the primary exposure risk during transfer to waste containers.[2]
Toxicity Profile GHS: H302 (Harmful if swallowed), H315, H319.[2]Classify as "Toxic" on waste tags.[2] Do not treat as "General Trash."

Decision Workflow (Visualized)

The following diagram illustrates the decision logic for segregating this compound based on its state (pure solid vs. reaction mixture).

DisposalWorkflow Start Waste Generation: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution Bagging Double Bag in Clear Polyethylene SolidPath->Bagging SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidTag Label: 'Hazardous Waste - Solid' Constituent: Isoxazole Derivative Bagging->SolidTag SolidDrum Disposal: Lab Pack / Drum (Incineration) SolidTag->SolidDrum HaloStream Halogenated Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloStream No Halogens LiquidTag Label: 'Hazardous Waste - Liquid' List Solvent + <1% Isoxazole HaloStream->LiquidTag NonHaloStream->LiquidTag LiquidCarboy Disposal: Solvent Carboy (Fuel Blending/Incineration) LiquidTag->LiquidCarboy

Figure 1: Decision tree for segregating isoxazole waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired stocks, weighing paper, contaminated gloves, or failed reaction precipitates.[2]

  • Primary Containment:

    • Place the solid material into a screw-cap glass vial or a high-density polyethylene (HDPE) jar.[2]

    • Why? Prevents dust dispersion, which is the primary inhalation hazard (H335).[2]

  • Secondary Containment:

    • Place the primary container into a clear, sealable plastic bag (4-mil thickness recommended).[2]

    • Include any contaminated weighing boats or spatulas in this bag.[2]

  • Labeling (The Self-Validating Step):

    • Affix a hazardous waste tag immediately.[2]

    • Chemical Name: Write "3,5-Dimethyl-4-(phenoxymethyl)isoxazole" (Do not use abbreviations like "Isox-Linker").

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Storage:

    • Deposit into the laboratory's designated "Solid Hazardous Waste" drum.[2]

    • Constraint: Do not compact/crush the waste drum, as this may disperse dusts from other containers.[2]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction mixtures, or rotary evaporator traps.[2]

  • Solvent Identification:

    • Identify the primary carrier solvent.[2] This dictates the waste stream, not the isoxazole itself (which is usually <5% of the mass).

  • Segregation:

    • If DCM/Chloroform: Pour into Halogenated Waste Carboy.[2]

    • If Acetone/Methanol/EtOAc: Pour into Non-Halogenated Waste Carboy.[2]

  • Concentration Limits:

    • If the solution is highly concentrated (>10% w/v), consider rotary evaporation to recover the solid, then dispose of the solid as per Section A.

    • Why? Minimizes the volume of high-hazard liquid waste and reduces incineration costs.[2]

  • Rinsing:

    • Triple-rinse empty flasks with a compatible solvent (e.g., acetone).[2] Add the rinsate to the liquid waste container.[2]

    • Deface the label on the empty flask and wash normally.[2]

C. Accidental Release (Spill Cleanup)[3]
  • Solid Spill:

    • Do not dry sweep (generates dust).[2][3]

    • Cover with wet paper towels (dampened with water) to suppress dust.[2]

    • Scoop up the wet slurry and place in a solid waste bag.[2]

    • Clean area with soap and water.[1][2][4][5][6][7][8]

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[2][3]

    • Place saturated absorbents into a sealed bag labeled "Hazardous Waste - Debris."[2]

Regulatory Compliance & Codes

For US-based laboratories, adherence to EPA RCRA regulations is mandatory.[2]

  • RCRA Status: This specific compound is not listed on the EPA P-list (Acutely Toxic) or U-list (Toxic).[2]

  • Characteristic Waste Codes:

    • D001 (Ignitable): Apply this code if the compound is dissolved in a flammable solvent (Flash point <60°C).

    • General Classification: Most EHS programs will classify the pure solid as "Non-Regulated Hazardous Waste" or "State-Regulated Waste" depending on local laws (e.g., California Title 22).[2]

  • Destruction Method: The ultimate fate of this molecule should be incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[2] High-temperature incineration ensures the breakdown of the isoxazole ring into nitrogen oxides (scrubbed) and carbon dioxide.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 303985-55-9, 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[2] Retrieved from [Link][2]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physiochemical properties a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physiochemical properties and human biology. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9) is a vital aromatic heterocyclic building block widely utilized in custom synthesis, drug discovery, and process optimization[1][2].

Understanding its structure—an isoxazole ring coupled with a phenoxymethyl group—is critical. The lipophilic nature of the phenoxymethyl moiety facilitates rapid dermal and mucosal absorption, while the isoxazole core can act as a potent respiratory and ocular irritant[3][4]. Consequently, handling this compound requires a rigorous, self-validating safety architecture.

Chemical Specifications
PropertyValueCausality / Operational Impact
CAS Number 303985-55-9Primary identifier for SDS and regulatory tracking[1].
Molecular Formula C₁₂H₁₃NO₂Indicates organic nature; requires organic-rated PPE[1].
Molecular Weight 203.24 g/mol Relatively low MW; fine powders pose a significant aerosolization risk[1].
Storage Sealed, Dry, 2-8°CPrevents thermal degradation and minimizes vapor pressure[1].

Hazard Identification & Mechanistic Causality

According to authoritative Safety Data Sheets from suppliers like Key Organics and ChemScene, this compound presents multiple acute toxicity and irritant hazards[2][5]. We do not just react to these hazards; we design our workflows to neutralize them at the source.

Hazard CodeDescriptionMechanistic Cause & Operational Mitigation
H302 Harmful if swallowedCause: Systemic toxicity upon gastrointestinal absorption. Mitigation: Strict prohibition of food/drink in the lab; mandatory post-handling hand washing[5].
H312 Harmful in contact with skinCause: Lipophilicity allows permeation through the stratum corneum. Mitigation: EN374-compliant nitrile gloves; lab coat[5].
H315 Causes skin irritationCause: Chemical interaction with epidermal proteins. Mitigation: Immediate removal of contaminated clothing[2].
H319 Causes serious eye irritationCause: Corneal interaction with the isoxazole derivative. Mitigation: NIOSH/EN166 approved safety goggles[2].
H332 / H335 Harmful if inhaled / Respiratory irritationCause: Inhalation of micro-particulates or aerosols inflames the respiratory tract. Mitigation: Handling exclusively in a calibrated fume hood[2][5].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE must be selected based on empirical resistance data, not assumptions.

  • Ocular Protection: Wear tight-fitting safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards[5]. Standard safety glasses with side shields are insufficient due to the risk of fine powder aerosolization.

  • Dermal Protection (Hands): Standard latex gloves offer poor resistance to organic heterocycles. You must use Nitrile gloves compliant with EU Directive 89/686/EEC and the EN374 standard[5]. Self-Validation Step: Inspect gloves for micro-tears using the inflation test prior to donning.

  • Respiratory Protection: Routine handling of powders must occur within a BS/ASHRAE-approved fume hood[5]. If handling outside a hood is unavoidable (e.g., bulk transfer or equipment failure), an N95 or P3 particulate respirator is mandatory to mitigate H332/H335 risks[2].

  • Body Protection: A dedicated, flame-resistant laboratory coat with knit cuffs ensures no exposed skin at the wrist. Closed-toe, non-porous shoes are required.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is controlled from container opening to final solubilization.

Step 1: Environmental Validation (Pre-Operation)

  • Verify the fume hood face velocity is between 80-100 fpm (0.4-0.5 m/s) using the digital monitor. Causality: Proper airflow is the primary defense against H332 (Inhalation hazard)[5].

  • Clear the workspace of incompatible materials, such as strong oxidizers and strong acids[6].

Step 2: Material Transfer and Weighing

  • Equilibrate the sealed vial to room temperature before opening to prevent condensation, which can degrade the compound[1].

  • Use an anti-static micro-spatula to transfer the solid. Causality: Static charge can cause fine powders to repel and aerosolize, bypassing the sash containment.

  • Weigh the material using an analytical balance housed within a ventilated enclosure or draft shield to prevent particulate drift.

Step 3: Solubilization and Sealing

  • Add the designated solvent slowly down the side of the receiving vessel to minimize dust displacement.

  • Seal the reaction vessel securely before removing it from the fume hood.

Step 4: Decontamination

  • Wipe down the balance and fume hood surfaces with a solvent-dampened lint-free cloth, followed by a water wipe.

  • Dispose of the cloth and gloves in a designated hazardous solid waste container[5].

Operational Workflow for handling 3,5-Dimethyl-4-(phenoxymethyl)isoxazole safely.

Emergency Response & First Aid Mechanism

In the event of an exposure, immediate, protocol-driven action is required to minimize tissue damage and systemic absorption[5].

  • Ocular Exposure (H319): Immediately flush eyes at the emergency eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do[5]. Seek immediate ophthalmological evaluation.

  • Dermal Exposure (H312, H315): Remove contaminated clothing instantly. Wash the affected dermal area with copious amounts of soap and water for at least 15 minutes[5]. Causality: Soap acts as a surfactant to emulsify and remove the lipophilic phenoxymethyl compound from the skin.

  • Inhalation (H332, H335): Evacuate the victim to fresh air immediately. If breathing is labored, administer oxygen. If breathing has ceased, initiate artificial respiration (avoid mouth-to-mouth to prevent secondary exposure)[3].

  • Ingestion (H302): Do NOT induce vomiting. If the victim is conscious and alert, rinse the mouth thoroughly and administer 1-2 glasses of water to dilute the chemical[3][5]. Call a poison control center immediately.

Emergency Response Decision Tree for acute chemical exposure.

Disposal & Environmental Logistics

Improper disposal of heterocyclic compounds can lead to severe environmental contamination. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole must be treated strictly as hazardous waste.

  • Solid Waste: All contaminated consumables (gloves, weighing boats, paper towels) must be placed in a clearly labeled, sealable hazardous waste bin designated for solid organic waste[5].

  • Liquid Waste: Solutions containing this compound must be collected in compatible, clearly labeled solvent waste carboys (segregated into halogenated or non-halogenated streams, depending on the solvent used). Do not pour down the drain[7][8].

  • Packaging: Empty primary containers retain chemical residue and must be disposed of according to official state/national regulations for hazardous packaging[3][5].

References
  • [1] ChemScene. 303985-55-9 | 3,5-Dimethyl-4-(phenoxymethyl)isoxazole - ChemScene: Safety Information. Retrieved from 1

  • [5] Key Organics. Safety Data Sheet - Key Organics: (December 01 2017) 303985-55-9. Retrieved from 5

  • [2] ChemScene. 303985-55-9 | 3,5-Dimethyl-4-(phenoxymethyl)isoxazole - ChemScene: Hazard Statements. Retrieved from 2

  • [3] ChemicalBook. Isoxazole(288-14-2) MSDS. Retrieved from 3

  • [4] Selleck Chemicals. ISX-9 (Isoxazole 9) | Safety Data Sheet. Retrieved from4

  • [6] Fisher Scientific. 4-(Phenoxymethyl)benzenesulfonyl chloride - SAFETY DATA SHEET. Retrieved from 6

  • [7] Georganics. ISOXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. Retrieved from 7

  • [8] Sigma-Aldrich. SAFETY DATA SHEET Benz[c]isoxazole. Retrieved from 8

Sources

© Copyright 2026 BenchChem. All Rights Reserved.